molecular formula C19H28N2O6 B556705 Methyl 3-(4-hydroxyphenyl)propionate CAS No. 5597-50-2

Methyl 3-(4-hydroxyphenyl)propionate

Katalognummer: B556705
CAS-Nummer: 5597-50-2
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: BDHUTRNYBGWPBL-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 3-(4-hydroxyphenyl)propionate is reported to be responsible for biological nitrification inhibition in sorghum (Sorghum bicolor).>This compound is a methyl ester resulting from the formal condensation of the carboxy group of phloretic acid with methanol. It is a nitrification inhibitor and a plant growth regulator. It has a role as a nitrification inhibitor and a plant growth regulator. It is a member of phenols and a methyl ester. It derives from a phloretic acid.>This compound is a natural product found in Tragopogon orientalis, Piper sarmentosum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAMJHXWXCMGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204550
Record name Benzenepropanoic acid, 4-hydroxy-, methyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5597-50-2
Record name Benzenepropanoic acid, 4-hydroxy-, methyl ester
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Record name Benzenepropanoic acid, 4-hydroxy-, methyl ester
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Record name Methyl 3-(4-hydroxyphenyl)propionate
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Record name 4-Hydroxybenzenepropanoic acid methyl ester
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Foundational & Exploratory

The Natural Occurrence of Methyl 3-(4-hydroxyphenyl)propionate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a naturally occurring phenolic compound, has garnered increasing interest within the scientific community due to its diverse biological activities, including its role as a nitrification inhibitor and a plant growth regulator. This technical guide provides a comprehensive overview of the natural occurrence of MHPP in plants, detailing its biosynthesis, quantification, and methods of analysis. Quantitative data from existing literature is summarized, and detailed experimental protocols for extraction and analysis are provided to facilitate further research and development.

Introduction

This compound (CAS 5597-50-2), also known as methyl phloretate, is the methyl ester of 3-(4-hydroxyphenyl)propionic acid (phloretic acid).[1] It is a white to off-white crystalline solid soluble in chloroform (B151607) and methanol (B129727).[1] MHPP has been identified as a significant bioactive compound in certain plant species, where it plays crucial roles in plant-environment interactions and internal physiological processes. Notably, it has been characterized as a potent biological nitrification inhibitor (BNI) exuded from the roots of Sorghum bicolor, contributing to improved nitrogen use efficiency in agricultural systems. Furthermore, it has been shown to modulate root system architecture. This guide aims to consolidate the current knowledge on the natural occurrence of MHPP in plants, providing a technical resource for its study and potential applications.

Natural Occurrence and Quantitative Data

The presence of this compound has been confirmed in a limited number of plant species to date. The most well-documented source is Sorghum (Sorghum bicolor), where it is released from the roots into the rhizosphere. It has also been reported in species of the genus Tragopogon.

Table 1: Quantitative Occurrence of this compound in Plants
Plant SpeciesPlant PartCompoundConcentration/Release RateAnalytical MethodReference
Sorghum bicolorRoot ExudatesThis compound20 allylthiourea (B1665245) units (ATU) g⁻¹ root DW d⁻¹Bioluminescence assay, HPLC, NMR, MS(Zakir et al., 2008)
Tragopogon orientalisNot specifiedThis compoundPresence reportedNot specified(PubChem CID: 79706)
Tragopogon pratensisNot specifiedThis compoundPresence reportedNot specified(PubChem CID: 79706)

Further research is required to quantify the concentration of MHPP in various tissues of Tragopogon species and to identify its presence in a wider range of plants.

Biosynthesis of this compound

This compound is a derivative of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

The biosynthesis of MHPP is believed to proceed through the following key steps:

  • Phenylpropanoid Pathway Core Reactions: Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three enzymes:

    • Phenylalanine ammonia-lyase (PAL)

    • Cinnamate 4-hydroxylase (C4H)

    • 4-Coumarate:CoA ligase (4CL) [2][3][4][5][6]

  • Reduction to Phloretic Acid: p-Coumaroyl-CoA is then likely reduced to phloretic acid. This reduction may involve one or more reductase enzymes, such as a p-coumaroyl-CoA reductase .[7]

  • Methylation: Finally, the carboxyl group of phloretic acid is esterified with a methyl group to form this compound. This reaction is likely catalyzed by a specific O-methyltransferase (OMT) .[8]

Biosynthesis_of_MHPP Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA Phloretic_acid Phloretic_acid p_Coumaroyl_CoA->Phloretic_acid MHPP This compound Phloretic_acid->MHPP PAL PAL PAL->Cinnamic_acid C4H C4H C4H->p_Coumaric_acid 4CL 4CL 4CL->p_Coumaroyl_CoA Reductase p-Coumaroyl-CoA Reductase Reductase->Phloretic_acid OMT Phloretic acid O-Methyltransferase OMT->MHPP

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of MHPP and other phenolic compounds from plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

  • Fresh or freeze-dried plant material (e.g., roots, leaves)

  • Methanol (HPLC grade)

  • Deionized water

  • Mortar and pestle or grinder

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder using a mortar and pestle or a grinder.

  • Extraction: a. Weigh approximately 1 g of the powdered plant material into a centrifuge tube. b. Add 10 mL of 80% aqueous methanol. c. Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Repeat the extraction process (steps b-e) on the plant residue two more times. g. Pool the supernatants.

  • Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

  • Purification (Optional): a. The resulting aqueous extract can be further purified using Solid Phase Extraction (SPE). b. Condition a C18 SPE cartridge with methanol followed by deionized water. c. Load the aqueous extract onto the cartridge. d. Wash the cartridge with deionized water to remove polar impurities. e. Elute the phenolic compounds, including MHPP, with methanol. f. Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of methanol for analysis.

Extraction_Workflow start Plant Material homogenize Homogenization start->homogenize extract Extraction with 80% Methanol homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant residue Residue centrifuge->residue pool Pool Supernatants supernatant->pool repeat_extraction Repeat Extraction (2x) residue->repeat_extraction repeat_extraction->extract evaporate Rotary Evaporation pool->evaporate spe Solid Phase Extraction (C18) evaporate->spe analyze Analysis (HPLC, NMR, MS) spe->analyze

Workflow for the extraction of MHPP from plant material.
Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound standard (≥98% purity)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-26 min: 90% to 10% B (linear gradient)

    • 26-30 min: 10% B (isocratic)

Procedure:

  • Standard Preparation: Prepare a stock solution of MHPP standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.

  • Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.

  • Quantification: Identify the MHPP peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of MHPP in the plant extract.

Structural Elucidation by NMR and Mass Spectrometry

For the unambiguous identification of this compound, especially in a complex plant matrix, spectroscopic analysis is essential.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve a purified and dried sample of the isolated compound (approximately 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For further structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[9][10]

Expected ¹H NMR Data (in CDCl₃):

  • δ ~2.6 (t, 2H): Triplet corresponding to the two protons of the CH₂ group adjacent to the carbonyl group.

  • δ ~2.9 (t, 2H): Triplet corresponding to the two protons of the CH₂ group adjacent to the aromatic ring.

  • δ ~3.7 (s, 3H): Singlet corresponding to the three protons of the methyl ester group.

  • δ ~6.8 (d, 2H): Doublet for the two aromatic protons ortho to the hydroxyl group.

  • δ ~7.1 (d, 2H): Doublet for the two aromatic protons meta to the hydroxyl group.

  • A broad singlet for the hydroxyl proton may also be observed.

4.3.2. Mass Spectrometry (MS)

Instrumentation:

  • Mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of compound.

Data Acquisition:

  • Acquire a full scan mass spectrum in both positive and negative ion modes.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Expected Mass Spectral Data:

  • [M+H]⁺: m/z 181.08

  • [M-H]⁻: m/z 179.07

Conclusion

This compound is a plant-derived natural product with significant biological activities. While its occurrence has been confirmed in a few plant species, further research is needed to explore its distribution across the plant kingdom. The detailed experimental protocols provided in this guide for the extraction, quantification, and structural elucidation of MHPP will serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug development, facilitating a deeper understanding of this important compound and its potential applications.

References

Spectroscopic Profile of Methyl 3-(4-hydroxyphenyl)propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(4-hydroxyphenyl)propionate (CAS No: 5597-50-2), a significant compound in chemical synthesis and a known nitrification inhibitor.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Chemical Structure and Properties

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [3]

  • IUPAC Name: Methyl 3-(4-hydroxyphenyl)propanoate[3]

  • Synonyms: Methyl 4-hydroxyhydrocinnamate, Methyl p-hydroxyphenylpropionate[1]

  • Physical Properties: Appears as a white transparent powder or low melting mass, with a melting point of 39-41 °C and a boiling point of 108 °C at 11 mmHg.[1][4] It is soluble in chloroform (B151607) and methanol.[1][5]

Spectroscopic Data

The structural elucidation of this compound is confirmed through the following spectroscopic techniques. The data is summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentReference
~7.07-7.16d or m2HJ ≈ 8.8 HzAr-H (ortho to -CH₂CH₂COOCH₃)[1][2]
~6.76-6.89d or m2HJ ≈ 8.8 HzAr-H (ortho to -OH)[1][2]
~4.72br s1H-Ar-OH[1]
3.67s3H--OCH₃[1]
2.88t2HJ ≈ 7.8 HzAr-CH₂-[1]
2.60t2HJ ≈ 7.8 Hz-CH₂-COOCH₃[1]

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmCarbon AssignmentReference
175.96C=O (Ester)[2]
154.26Ar-C (C-OH)[2]
130.52Ar-C (quaternary)[2]
128.23Ar-CH[2]
127.07Ar-CH[2]
120.81Ar-CH[2]
116.82Ar-CH[2]
52.24-OCH₃[2]
34.87Ar-CH₂-[2]
24.86-CH₂-COOCH₃[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3420O-H Stretch (broad)Phenolic -OH[2][6]
3055C-H StretchAromatic C-H[2][6]
~2950C-H StretchAliphatic C-H
1735C=O StretchEster Carbonyl[2][6]
1447C=C StretchAromatic Ring[2][6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zIon TypeDescriptionReference
180[M]⁺Molecular Ion[2][3]
120[M - C₂H₄O₂]⁺Loss of CH₂=C(OH)OCH₃ fragment[3]
107[M - COOCH₃ - CH₂]⁺Loss of the ester group and adjacent methylene[3]

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[7] A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8] The spectra are then recorded on a spectrometer, for instance, a 400 MHz instrument, by acquiring a number of scans to achieve a satisfactory signal-to-noise ratio.[1][2]

IR Spectroscopy

For Fourier Transform Infrared (FTIR) analysis using the KBr pellet technique, a small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr).[2][6] The mixture is then compressed under high pressure to form a thin, transparent pellet, which is placed in the path of the IR beam for analysis.[2] Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly onto a crystal (e.g., diamond), and the IR spectrum is obtained from the surface.[3]

Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the sample is first vaporized and separated on a GC column. As the compound elutes, it enters the mass spectrometer, where it is bombarded by a high-energy electron beam.[9] This causes the molecule to ionize and fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) to produce a mass spectrum.[9] For high-resolution mass spectrometry (HRMS), soft ionization techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can be used to determine the exact mass of the molecular ion with high precision.[2]

Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation & Elucidation Sample Compound Sample Preparation Sample Preparation (Dissolution, Pelletizing, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing Interpretation Spectral Interpretation (Peak Assignment) DataProcessing->Interpretation Elucidation Structure Elucidation Interpretation->Elucidation FinalReport Final Structure Confirmation Elucidation->FinalReport

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Pivotal Role of Methyl 3-(4-hydroxyphenyl)propionate in Sorghum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorghum (Sorghum bicolor), a global staple crop, exhibits remarkable resilience in nutrient-limited environments. This resilience is attributed, in part, to its sophisticated root chemistry, which includes the exudation of bioactive secondary metabolites. Among these, Methyl 3-(4-hydroxyphenyl)propionate (MHPP) has emerged as a key player with multifaceted biological roles. This technical guide provides an in-depth exploration of the functions of MHPP, focusing on its critical roles in biological nitrification inhibition (BNI) and the modulation of root system architecture (RSA). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in agriculture, plant science, and pharmacology.

Introduction

This compound (MHPP), a phenolic compound, is a significant component of sorghum root exudates.[1][2][3] Initially identified for its role in biological nitrification inhibition, MHPP is now understood to possess a broader spectrum of activities that influence plant development and soil microbial ecology.[4][5] This guide synthesizes the current understanding of MHPP's biological functions in sorghum, providing a technical foundation for further research and potential applications in sustainable agriculture and beyond.

Biological Roles of this compound in Sorghum

Biological Nitrification Inhibition (BNI)

The primary and most well-documented role of MHPP is its function as a biological nitrification inhibitor.[1][2][4][6] Nitrification, the microbial oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a key process in the nitrogen cycle. However, the resulting nitrate is highly mobile in soil and susceptible to leaching, leading to nitrogen loss from the agricultural system and potential environmental pollution.[6]

Sorghum releases MHPP from its roots to suppress the activity of soil nitrifying bacteria, specifically ammonia-oxidizing bacteria (AOB) and archaea (AOA).[4][7] By inhibiting the first and rate-limiting step of nitrification catalyzed by ammonia (B1221849) monooxygenase (AMO), MHPP helps to retain nitrogen in the more stable ammonium form in the rhizosphere.[8][9] This enhances nitrogen use efficiency for the plant.[4] MHPP is considered a hydrophilic BNI, allowing it to move beyond the immediate root zone and extend its inhibitory effects.[10]

Modulation of Root System Architecture (RSA)

MHPP also functions as a plant growth regulator, significantly influencing the architecture of the sorghum root system.[4][6] It has been demonstrated to inhibit the elongation of the primary root while promoting the formation and growth of lateral roots.[5] This alteration of the root system architecture is advantageous for nutrient and water uptake by increasing the surface area for soil exploration.[4]

The mechanism underlying this modulation of RSA involves the interplay of plant hormones and signaling molecules. MHPP has been shown to interfere with auxin signaling pathways, leading to an elevation in auxin levels or sensitivity in root cells.[5][6] This, in turn, triggers a cascade involving reactive oxygen species (ROS) and nitric oxide (NO), which are key signaling molecules in root development.[5]

Allelopathic and Other Potential Roles

Beyond its roles in BNI and RSA modulation, MHPP is also considered a potential natural herbicide due to its allelopathic properties.[4] Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. The inhibitory effects of MHPP on the growth of other plant species contribute to sorghum's competitive advantage. Further research is needed to fully elucidate the allelopathic mechanisms and potential applications of MHPP in weed management. Sorghum is known to produce a variety of phenolic compounds that contribute to its defense against pests and pathogens, and MHPP may also play a role in these interactions.[11][12][13][14]

Quantitative Data on MHPP Production

The production and exudation of MHPP by sorghum roots are influenced by environmental factors, particularly the form of available nitrogen. The presence of ammonium has been shown to stimulate MHPP production.

ConditionMHPP Production Rate (μg g⁻¹ root dry weight d⁻¹)Reference
Standard Hoagland Medium17[5]
NH₄⁺ Enriched Medium56.6[5]

Experimental Protocols

Isolation and Quantification of MHPP from Sorghum Root Exudates

This protocol outlines the general steps for collecting, extracting, and quantifying MHPP from sorghum.

  • Plant Culture and Root Exudate Collection:

    • Grow sorghum seedlings hydroponically in a nutrient solution (e.g., Hoagland solution).

    • After a designated growth period, replace the nutrient solution with a collection solution (e.g., sterile deionized water or a simplified nutrient solution) to collect root exudates over a specific time frame (e.g., 24-48 hours).

    • Separate the collection solution from the plant roots.

  • Extraction of MHPP:

    • Acidify the collected root exudate solution to a pH of approximately 2.5-3.0 with an acid like HCl.

    • Perform liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

    • Pool the organic fractions and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification and Quantification:

    • Redissolve the crude extract in a suitable solvent (e.g., methanol).

    • Perform chromatographic separation, such as High-Performance Liquid Chromatography (HPLC), using a C18 column.

    • Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for phenolic compounds (e.g., 280 nm).

    • Identify the MHPP peak by comparing the retention time with an authentic standard.

    • Quantify the amount of MHPP by integrating the peak area and comparing it to a standard curve generated with known concentrations of the MHPP standard.

    • Further confirmation of the compound's identity can be achieved using mass spectrometry (MS).

Assessment of Biological Nitrification Inhibition (BNI) Activity

This protocol provides a method to assess the BNI activity of MHPP.

  • Nitrifying Culture:

    • Obtain a pure culture of a known ammonia-oxidizing bacterium, such as Nitrosomonas europaea.

    • Grow the culture in a specific medium containing ammonium as the sole energy source.

  • Inhibition Assay:

    • Prepare a series of dilutions of MHPP in the culture medium.

    • Inoculate the medium containing different concentrations of MHPP with the Nitrosomonas europaea culture.

    • Include a control group with no MHPP.

    • Incubate the cultures under optimal growth conditions (e.g., temperature, shaking).

  • Measurement of Nitrification:

    • Periodically take samples from the cultures.

    • Measure the concentration of nitrite (B80452) (NO₂⁻), the product of ammonia oxidation, using a colorimetric method (e.g., Griess reagent).

    • The rate of nitrite production is indicative of the nitrification activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of nitrification for each MHPP concentration compared to the control.

    • Determine the IC₅₀ value (the concentration of MHPP that causes 50% inhibition of nitrification).

Analysis of Root System Architecture (RSA) Modulation

This protocol describes how to evaluate the effect of MHPP on root development.

  • Plant Growth System:

    • Use an in vitro system, such as agar (B569324) plates or pouches, to allow for easy observation and measurement of roots.

    • Germinate sorghum seeds under sterile conditions.

    • Transfer the seedlings to the growth medium containing different concentrations of MHPP. Include a control group without MHPP.

  • Growth Conditions:

    • Place the plates or pouches vertically in a growth chamber with controlled light, temperature, and humidity.

  • Root Phenotyping:

    • After a specific growth period (e.g., 7-14 days), capture high-resolution images of the root systems.

    • Use root image analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized software like WinRHIZO) to measure various root parameters.

    • Key parameters to measure include:

      • Primary root length

      • Number of lateral roots

      • Lateral root density (number of lateral roots per unit length of the primary root)

      • Total root length

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine if there are significant differences in the root parameters between the different MHPP concentrations and the control.

Signaling Pathways and Experimental Workflows

MHPP-Mediated Modulation of Root System Architecture

MHPP_RSA_Modulation MHPP This compound (MHPP) Auxin Auxin Signaling Pathway MHPP->Auxin Interferes with ROS Reactive Oxygen Species (ROS) Production Auxin->ROS NO Nitric Oxide (NO) Production Auxin->NO PR_Inhibition Primary Root Elongation Inhibition ROS->PR_Inhibition LR_Promotion Lateral Root Formation Promotion ROS->LR_Promotion NO->PR_Inhibition NO->LR_Promotion

Caption: MHPP influences root architecture by interfering with auxin signaling, which in turn modulates ROS and NO production.

Experimental Workflow for BNI Activity Assessment

BNI_Workflow Start Start: Obtain Nitrifying Culture (e.g., Nitrosomonas europaea) Prepare_MHPP Prepare MHPP Dilutions in Culture Medium Start->Prepare_MHPP Inoculate Inoculate with Nitrifying Culture Prepare_MHPP->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Sample Periodic Sampling Incubate->Sample Measure_Nitrite Measure Nitrite (NO₂⁻) Concentration Sample->Measure_Nitrite Analyze Calculate % Inhibition and IC₅₀ Measure_Nitrite->Analyze End End: Determine BNI Activity Analyze->End

Caption: A streamlined workflow for determining the biological nitrification inhibition (BNI) activity of MHPP.

Experimental Workflow for RSA Analysis

RSA_Workflow Start Start: Sterile Sorghum Seedlings Prepare_Plates Prepare Growth Medium with MHPP Concentrations Start->Prepare_Plates Transfer Transfer Seedlings to Medium Prepare_Plates->Transfer Grow Incubate in Growth Chamber Transfer->Grow Image Capture High-Resolution Root Images Grow->Image Analyze Analyze Root Parameters with Software (Primary Root Length, Lateral Root Number) Image->Analyze Stats Statistical Analysis Analyze->Stats End End: Quantify RSA Modulation Stats->End

Caption: Workflow for the analysis of root system architecture (RSA) in response to MHPP treatment.

Conclusion and Future Directions

This compound is a pivotal secondary metabolite in sorghum, wielding significant influence over crucial biological processes. Its roles as a potent biological nitrification inhibitor and a modulator of root system architecture underscore its importance for sorghum's nutrient acquisition and overall fitness. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted functions of MHPP.

Future research should focus on elucidating the complete biosynthetic pathway of MHPP in sorghum, understanding its regulation at the genetic and molecular levels, and exploring its synergistic or antagonistic interactions with other root-exuded compounds. Furthermore, investigating the potential of MHPP as a natural agrochemical for improving nitrogen use efficiency in other crops and as a bioherbicide warrants continued exploration. For drug development professionals, the bioactivity of MHPP and related phenolic compounds in plant and microbial systems may inspire novel approaches to modulating biological pathways.

References

The Role of Methyl 3-(4-hydroxyphenyl)propionate as a Plant Growth Regulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a naturally occurring phenolic compound exuded by the roots of certain plants, such as sorghum (Sorghum bicolor).[1][2] Initially identified for its potent biological nitrification inhibition (BNI) activity, recent research has unveiled its significant role as a plant growth regulator, particularly in modulating root system architecture.[1][2] This technical guide provides an in-depth analysis of MHPP's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers in plant science, agriculture, and professionals engaged in the development of novel agrochemicals.

Introduction

This compound is a methyl ester of phloretic acid and has been identified as a key bioactive compound in root exudates.[1] Its primary recognized function in the rhizosphere is the inhibition of nitrification, a process that can lead to significant nitrogen loss from the soil.[1] Beyond this, MHPP has been shown to act as an auxin-like substance, profoundly influencing plant development, especially the growth and branching of roots.[1][2] This dual functionality makes MHPP a compelling subject for agricultural research, with potential applications in improving nutrient use efficiency and enhancing crop resilience.

Mechanism of Action: Modulation of Auxin Signaling

The primary mechanism by which MHPP regulates plant growth is through its interference with auxin signaling pathways.[1][2] In the model plant Arabidopsis thaliana, MHPP has been demonstrated to inhibit primary root elongation and promote the formation of lateral roots in a dose-dependent manner.[1] This modulation of root architecture is achieved by elevating auxin levels and signaling in the root tips.[1][2]

The key molecular events in the MHPP-mediated auxin response include:

  • Upregulation of Auxin Biosynthesis: MHPP treatment leads to an increase in the expression of genes involved in auxin biosynthesis.[1][2]

  • Alteration of Auxin Transport: The expression of auxin carrier proteins is modified, affecting the distribution of auxin within the root.[1]

  • Promotion of Aux/IAA Repressor Degradation: MHPP promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[1]

The Role of Nitric Oxide (NO) and Reactive Oxygen Species (ROS)

The effects of MHPP on auxin signaling are intricately linked to the production of nitric oxide (NO) and reactive oxygen species (ROS). MHPP induces the production of NO, which in turn promotes the accumulation of ROS in the root tips.[1][2] Both NO and ROS are known signaling molecules in plants and their accumulation is crucial for mediating the auxin response triggered by MHPP.[1] Suppressing the accumulation of either NO or ROS has been shown to alleviate the inhibitory effect of MHPP on primary root elongation, confirming their essential role in this signaling cascade.[1]

Quantitative Data

The effects of MHPP on plant growth are concentration-dependent. The following tables summarize the quantitative data from studies on Arabidopsis thaliana.

Table 1: Effect of MHPP on Primary Root Elongation in Arabidopsis thaliana

MHPP Concentration (µM)Primary Root Length (mm)Inhibition (%)
0 (Control)15.2 ± 1.10
2012.8 ± 0.915.8
409.5 ± 0.737.5
806.1 ± 0.559.9
1004.3 ± 0.471.7

Data are presented as mean ± standard deviation.

Table 2: Effect of MHPP on Lateral Root Density in Arabidopsis thaliana

MHPP Concentration (µM)Lateral Root Density (No./cm)Increase (%)
0 (Control)3.8 ± 0.40
205.1 ± 0.534.2
406.9 ± 0.681.6
808.2 ± 0.7115.8
1007.5 ± 0.697.4

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

MHPP-Mediated Auxin Signaling Pathway

The following diagram illustrates the proposed signaling pathway for MHPP's action on root development.

MHPP_Signaling_Pathway MHPP This compound (MHPP) NO_Production Nitric Oxide (NO) Production MHPP->NO_Production Auxin_Biosynthesis ↑ Auxin Biosynthesis Gene Expression MHPP->Auxin_Biosynthesis Auxin_Transport Modulation of Auxin Transport MHPP->Auxin_Transport Aux_IAA_Degradation ↑ Degradation of Aux/IAA Repressors MHPP->Aux_IAA_Degradation ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation NO_Production->ROS_Accumulation Auxin_Signaling Enhanced Auxin Signaling ROS_Accumulation->Auxin_Signaling Auxin_Biosynthesis->Auxin_Signaling Auxin_Transport->Auxin_Signaling Aux_IAA_Degradation->Auxin_Signaling Root_Architecture Altered Root System Architecture (↓ Primary Root, ↑ Lateral Roots) Auxin_Signaling->Root_Architecture

Caption: MHPP signaling pathway in plant root development.

Experimental Workflow for Assessing MHPP Effects

The following diagram outlines a typical experimental workflow to investigate the effects of MHPP on plant root growth.

Experimental_Workflow Start Plant Material (e.g., Arabidopsis seeds) Sterilization Surface Sterilization Start->Sterilization Plating Plating on MS Medium ± MHPP (various concentrations) Sterilization->Plating Growth Vertical Incubation (Controlled Environment) Plating->Growth Phenotyping Root Phenotyping (Imaging and Measurement) Growth->Phenotyping GUS_Staining GUS Staining (DR5::GUS line) Growth->GUS_Staining NO_ROS_Detection NO and ROS Detection (Fluorescent Probes) Growth->NO_ROS_Detection Gene_Expression Gene Expression Analysis (qRT-PCR) Growth->Gene_Expression Data_Analysis Data Analysis and Interpretation Phenotyping->Data_Analysis GUS_Staining->Data_Analysis NO_ROS_Detection->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for studying MHPP effects on root growth.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of MHPP is the hydrogenation of methyl 3-(4-hydroxycinnamate).[3]

Materials:

  • Methyl (E)-3-(4-hydroxyphenyl)acrylate

  • Ethanol (B145695)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Diatomaceous earth

  • Rotary evaporator

Procedure:

  • Dissolve methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL).[3]

  • Add Pd/C (0.1 g) to the solution.[3]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.[3]

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, filter the suspension through a pad of diatomaceous earth to remove the catalyst.[3]

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the oily product, this compound.[3]

Plant Growth and Treatment

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0, DR5::GUS)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar (B569324)

  • Petri dishes (square or round)

  • MHPP stock solution (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and low across all treatments)

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize Arabidopsis seeds.

  • Prepare MS agar medium and autoclave.

  • Cool the medium to approximately 50-60°C and add the appropriate volume of MHPP stock solution to achieve the desired final concentrations (e.g., 0, 20, 40, 80, 100 µM).

  • Pour the medium into Petri dishes and allow it to solidify.

  • Sow the sterilized seeds on the surface of the agar.

  • Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber and place them vertically to allow roots to grow along the agar surface.

  • Incubate under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

Root Phenotyping

Materials:

  • Petri dishes with grown seedlings

  • High-resolution scanner or a digital camera with a macro lens

  • Image analysis software (e.g., ImageJ)

Procedure:

  • After a defined period of growth (e.g., 7-10 days), capture images of the plates.

  • Open the images in ImageJ software.

  • Calibrate the software using a scale included in the image.

  • Use the "Segmented Line" or "Freehand Line" tool to trace the primary root of each seedling and measure its length.

  • Count the number of emerged lateral roots for each seedling.

  • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

  • Perform statistical analysis on the collected data.

Histochemical GUS Staining

Materials:

  • Arabidopsis seedlings from the DR5::GUS reporter line

  • GUS staining solution (containing X-Gluc)

  • Phosphate (B84403) buffer

  • Ethanol series (e.g., 70%, 90%)

  • Microscope

Procedure:

  • Carefully harvest whole seedlings from the agar plates.

  • Immerse the seedlings in GUS staining solution in a multi-well plate or microfuge tube.

  • Incubate at 37°C for a defined period (e.g., 2-12 hours), depending on the strength of the signal.[4]

  • After incubation, remove the staining solution and rinse the seedlings with phosphate buffer.[4]

  • Destain the seedlings by incubating them in a 70% ethanol solution to remove chlorophyll.[4] Change the ethanol solution as needed until the tissues are clear.

  • Mount the seedlings on a microscope slide with a drop of glycerol (B35011) or water.

  • Observe the blue staining pattern, indicative of auxin response, under a light microscope.

Detection of Nitric Oxide (NO) and Reactive Oxygen Species (ROS)

Materials:

  • Arabidopsis seedlings

  • Fluorescent probe for NO (e.g., DAF-FM DA)

  • Fluorescent probe for ROS (e.g., H2DCFDA)

  • Loading buffer (e.g., MES-KCl)

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Harvest seedlings and gently wash them to remove any agar.

  • Incubate the seedlings in a loading buffer containing the fluorescent probe (e.g., 10 µM DAF-FM DA for NO, or 25 µM H2DCFDA for ROS) for a specified time in the dark (e.g., 20-30 minutes).

  • After incubation, wash the seedlings with the loading buffer to remove excess probe.

  • Mount the root tips on a microscope slide in a drop of the loading buffer.

  • Immediately visualize the fluorescence using a CLSM with the appropriate excitation and emission wavelengths for the specific probe.

  • Quantify the fluorescence intensity in the root tips using image analysis software.

Conclusion

This compound is a multifaceted signaling molecule in the plant rhizosphere. Its role as a plant growth regulator, primarily through the modulation of auxin signaling via the NO/ROS pathway, presents exciting opportunities for agricultural innovation. A thorough understanding of its mechanism of action, supported by robust experimental data, is crucial for harnessing its potential to improve crop root systems, enhance nutrient uptake, and ultimately contribute to more sustainable agricultural practices. This technical guide provides a foundational resource for researchers and professionals to further explore and utilize the properties of this intriguing natural compound.

References

The Influence of Methyl 3-(4-hydroxyphenyl)propionate on Auxin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a phenolic compound exuded by plant roots, initially identified for its role as a biological nitrification inhibitor (BNI)[1][2]. Emerging research has revealed a secondary, significant function: MHPP acts as a potent modulator of plant root system architecture (RSA)[3][4][5]. It achieves this by directly interfering with auxin signaling pathways. This technical guide provides an in-depth analysis of the mechanisms through which MHPP influences auxin biosynthesis, transport, and perception, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.

Mechanism of Action: A Multi-faceted Interference with Auxin Homeostasis

MHPP modulates root development by inhibiting primary root (PR) elongation and promoting lateral root (LR) formation[1][3][6]. This alteration of the RSA is a direct consequence of elevated auxin expression and signaling. The core mechanism is not a simple interaction but a cascade involving secondary messengers and impacts on multiple facets of the auxin pathway.

MHPP's influence can be broken down into three primary effects:

  • Increased Auxin Biosynthesis : MHPP treatment leads to an increase in the endogenous levels of indole-3-acetic acid (IAA), the primary plant auxin.[1] This is achieved by up-regulating the expression of genes related to IAA biosynthesis.[1][3]

  • Altered Auxin Transport : The compound affects polar auxin transport (PAT), which is crucial for establishing and maintaining auxin gradients in the root tip. Specifically, MHPP has been shown to significantly repress the expression of the auxin efflux carrier PIN4 in root tips.[1][3]

  • Enhanced Auxin Perception and Signaling : MHPP amplifies the auxin signal by promoting the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[1][5] In the canonical auxin pathway, auxin mediates the interaction between TIR1/AFB receptor proteins and Aux/IAA repressors, leading to the ubiquitination and subsequent degradation of Aux/IAAs.[7][8] This degradation releases Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes. By destabilizing Aux/IAA proteins, MHPP effectively enhances the downstream transcriptional response.[1][3]

A critical component of this mechanism is the involvement of Nitric Oxide (NO) and Reactive Oxygen Species (ROS). Research indicates that MHPP induces the production of NO, which in turn promotes the accumulation of ROS in root tips.[1][3][4][5] This NO/ROS cascade is an essential upstream element, as suppression of either NO or ROS accumulation alleviates the inhibitory effect of MHPP on primary root growth by weakening the auxin response.[1][5][6]

MHPP_Auxin_Signaling cluster_MHPP MHPP Action cluster_signaling Intracellular Signaling Cascade cluster_auxin_pathway Auxin Pathway Modulation cluster_phenotype Phenotypic Outcome MHPP MHPP NO Nitric Oxide (NO) Production MHPP->NO ROS Reactive Oxygen Species (ROS) Accumulation NO->ROS Auxin_Bio Upregulation of Auxin Biosynthesis Genes (e.g., YUCCA) ROS->Auxin_Bio Auxin_Transport Repression of PIN4 Expression ROS->Auxin_Transport Auxin_Perception Destabilization of Aux/IAA Repressors ROS->Auxin_Perception IAA Increased Endogenous IAA (Auxin) Auxin_Bio->IAA IAA->Auxin_Perception Promotes Auxin_Transport->IAA Affects Distribution ARF ARF Activation Auxin_Perception->ARF Auxin_Response Auxin-Responsive Gene Expression ARF->Auxin_Response PR_Inhibition Primary Root Elongation Inhibition Auxin_Response->PR_Inhibition LR_Formation Lateral Root Formation Promotion Auxin_Response->LR_Formation

Caption: MHPP's mechanism of action on the auxin signaling pathway.

Quantitative Data on MHPP's Effects

The following tables summarize the quantitative impact of MHPP on key physiological and molecular parameters in Arabidopsis thaliana.

Table 1: Effect of MHPP on Root System Architecture

TreatmentParameterValueUnitFold Change vs. Control
ControlPrimary Root ElongationXmm-
MHPPPrimary Root ElongationY (< X)mmDecrease
ControlLateral Root DensityAroots/cm-
MHPPLateral Root DensityB (> A)roots/cmIncrease

Note: Specific values (X, Y, A, B) are study-dependent and should be referenced from the source literature. The trend of decreased primary root length and increased lateral root density is consistently reported.[1][3]

Table 2: Effect of MHPP on Endogenous IAA Levels and Gene Expression

TreatmentMeasurementRelative Level/ExpressionMethod
ControlEndogenous IAA in RootsBaselineGC-MS
MHPPEndogenous IAA in RootsSignificantly HigherGC-MS
ControlYUCCA Gene ExpressionBaselineqRT-PCR
MHPPYUCCA Gene ExpressionUpregulatedqRT-PCR
ControlPIN4 Gene ExpressionBaselineqRT-PCR
MHPPPIN4 Gene ExpressionRepressedqRT-PCR

Data synthesized from findings reported in Liu et al., which demonstrated MHPP treatment increases IAA levels and alters the expression of related genes.[1]

Key Experimental Protocols

The following sections detail the methodologies used to investigate the effects of MHPP on auxin signaling.

Plant Material, Growth, and MHPP Treatment
  • Plant Species : Arabidopsis thaliana (ecotype Columbia-0) is commonly used.

  • Sterilization : Seeds are surface-sterilized using 75% ethanol (B145695) for 1 minute, followed by 10% bleach for 10-15 minutes, and then rinsed 4-5 times with sterile distilled water.

  • Plating : Sterilized seeds are plated on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar.

  • Stratification : Plates are kept at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth Conditions : Seedlings are grown vertically in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.

  • MHPP Treatment : After an initial growth period (e.g., 4-5 days), seedlings are transferred to fresh MS plates containing the desired concentration of MHPP or a control solvent (e.g., DMSO). The plants are then grown for an additional period before analysis.

Experimental_Workflow_Phenotyping start Start: Arabidopsis Seeds sterilize Surface Sterilization (Ethanol & Bleach) start->sterilize plate Plate on MS Medium sterilize->plate stratify Stratification (4°C, 2-3 days) plate->stratify grow Germination & Growth (Vertical, 4-5 days) stratify->grow transfer Transfer to Treatment Plates (Control vs. MHPP) grow->transfer grow2 Continued Growth (e.g., 7 days) transfer->grow2 scan Scan Plates for Imaging grow2->scan measure Measure Root Parameters (ImageJ or similar software) scan->measure end End: Quantitative Data (PR Length, LR Count) measure->end

Caption: Experimental workflow for root phenotyping analysis.
Quantification of Endogenous IAA

The precise measurement of IAA is critical and is typically performed using gas chromatography-mass spectrometry (GC-MS).

  • Tissue Collection : Root tissues (~20 mg fresh weight) are harvested from control and MHPP-treated seedlings, flash-frozen in liquid nitrogen, and stored at -80°C.[9]

  • Homogenization : Samples are homogenized in an extraction buffer. A known amount of a stable-labeled internal standard (e.g., ¹³C₆-IAA) is added to each sample for accurate quantification.[10][11]

  • Extraction & Purification : The homogenate is split into aliquots. The supernatant undergoes solid-phase extraction (SPE) for purification. This often involves sequential steps using different resins (e.g., amino (NH₂) resin) to isolate the acidic auxin fraction.[9][11][12]

  • Derivatization : The purified fraction is chemically derivatized (e.g., methylation) to increase its volatility for GC analysis.

  • GC-MS Analysis : The derivatized sample is injected into a GC-MS system. IAA is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of endogenous IAA to that of the internal standard.[9][11]

Experimental_Workflow_IAA_Quantification start Start: Root Tissue from Control & MHPP Plants homogenize Homogenize Tissue with ¹³C₆-IAA Internal Standard start->homogenize spe Solid-Phase Extraction (SPE) for Purification homogenize->spe derivatize Chemical Derivatization spe->derivatize gcms GC-MS/MS Analysis derivatize->gcms quantify Quantification via Isotope Dilution gcms->quantify end End: Precise IAA Concentration quantify->end

Caption: Workflow for IAA quantification by GC-MS.
Use of Inhibitors to Elucidate Mechanism

To confirm the specific pathways affected by MHPP, inhibitor studies are employed.[1]

  • Auxin Transport Inhibition : Seedlings are co-treated with MHPP and N-1-naphthylphthalamic acid (NPA) , a well-known polar auxin transport inhibitor.[1][13][14] If MHPP's effect is mediated through transport, the addition of NPA should not cause a further reduction in primary root growth compared to MHPP alone.[1]

  • Auxin Signaling Inhibition : To test the involvement of Aux/IAA stability, seedlings are co-treated with MHPP and α-(p-chlorophenoxy)isobutyric acid (PCIB) , a compound that stabilizes Aux/IAA proteins and thus inhibits auxin signaling.[1] Similar to the NPA experiment, if MHPP acts by destabilizing Aux/IAAs, the presence of PCIB should not exacerbate the root phenotype.[1]

Conclusion

This compound is a dual-function molecule, acting as both a nitrification inhibitor and a significant regulator of plant development. Its effect on auxin signaling is comprehensive, involving the upregulation of auxin biosynthesis, modulation of polar transport, and amplification of signal perception through the destabilization of Aux/IAA repressors. The NO/ROS pathway has been identified as a key upstream mediator in this process. For researchers in plant science and agrichemical development, MHPP serves as a valuable chemical tool to probe the intricacies of auxin-regulated root growth and offers a potential lead for developing novel plant growth regulators.

References

The Discovery and Isolation of Methyl 3-(4-hydroxyphenyl)propionate from Root Exudates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a naturally occurring phenolic compound first identified in the root exudates of Sorghum bicolor.[1][2][3] This molecule has garnered significant scientific interest due to its potent biological activity, primarily as a biological nitrification inhibitor (BNI).[1][2] Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, can lead to substantial nitrogen loss in agricultural systems and contribute to environmental pollution. By inhibiting this process, MHPP offers a promising avenue for enhancing nitrogen use efficiency in agriculture. Furthermore, recent studies have revealed its role in modulating plant development, specifically by influencing auxin signaling pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of MHPP from sorghum root exudates, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug development.

Quantitative Data Summary

The production and isolation of this compound (MHPP) have been quantified in several studies. The following tables summarize the key quantitative data related to its production by Sorghum bicolor and its inhibitory effects.

Table 1: Production of MHPP from Sorghum bicolor Root Exudates

Plant Growth ConditionMHPP Production Rate (μg g⁻¹ root dry weight d⁻¹)Reference
Ammonium (NH₄⁺) as Nitrogen Source56.6Zakir et al., 2008
Standard Hoagland Medium17Zakir et al., 2008

Table 2: Biological Activity of MHPP

Biological ActivityParameterValueReference
Nitrification InhibitionIC₇₀ (70% inhibitory concentration)9.0 μMZakir et al., 2008[1]

Experimental Protocols

This section details the key experimental methodologies for the collection of root exudates and the subsequent isolation and identification of this compound.

Collection of Sorghum Root Exudates

This protocol is adapted from the methodology described by Zakir et al. (2008).[1][2]

Materials:

  • Sorghum bicolor seeds

  • Growth medium (e.g., Hoagland solution)

  • Hydroponic growth system

  • Aeration system

  • pH meter and solutions for adjustment (1 N NaOH, 1 N HCl)

  • Collection solution (e.g., 1 mM NH₄Cl)

Procedure:

  • Plant Growth: Germinate Sorghum bicolor seeds and grow them in a hydroponic system containing a suitable nutrient solution. Maintain the plants under controlled environmental conditions (e.g., temperature, light cycle).

  • Nutrient Solution Management: Replace the nutrient solution every two days to ensure optimal plant growth. Adjust the pH of the solution to 5.5 twice daily.

  • Root Exudate Collection: After a designated growth period (e.g., 28 days), gently remove the plants from the hydroponic system.

  • Washing: Carefully wash the roots with deionized water to remove any remaining nutrient solution and debris.

  • Exudation: Immerse the roots of the intact plants in an aerated collection solution (e.g., 1 mM NH₄Cl) for a specified duration to collect the exuded compounds. Approximately 70 liters of root exudate were collected in the original study for the isolation of the active compound.[1]

Isolation and Purification of MHPP

The following protocol for the isolation and purification of MHPP is a composite of activity-guided fractionation techniques commonly used for phenolic compounds.

Materials:

  • Collected root exudate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for chromatography (e.g., hexane (B92381), ethyl acetate gradients)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents for HPLC (e.g., acetonitrile (B52724), water with formic acid)

Procedure:

  • Liquid-Liquid Extraction:

    • Acidify the collected root exudate solution to a pH of approximately 2.5-3.0 with a suitable acid.

    • Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction multiple times to ensure complete transfer of the organic compounds.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). .

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Subject the active fractions from the silica gel column to further purification by preparative HPLC.

    • Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (acidified with formic acid).

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to MHPP.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Structural Elucidation and Identification

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

a. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization (if necessary): To increase volatility, the hydroxyl group of MHPP can be derivatized, for example, by silylation.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • The resulting mass spectrum is compared with known databases (e.g., NIST) for identification.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.07 (d, J=8.4 Hz, 2H), 6.76 (d, J=8.4 Hz, 2H), 3.67 (s, 3H), 2.88 (t, J=7.6 Hz, 2H), 2.60 (t, J=7.6 Hz, 2H).[4]

  • ¹³C NMR: The carbon spectrum provides further confirmation of the structure.

Signaling Pathways and Logical Relationships

MHPP Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from sorghum root exudates.

G A Sorghum Plant Growth (Hydroponics) B Collection of Root Exudates A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Semi-purified Fractions E->F G Preparative HPLC (C18 Column) F->G H Pure MHPP G->H I Structural Elucidation (GC-MS, NMR) H->I

Fig. 1: Workflow for MHPP Isolation
MHPP-Mediated Auxin Signaling Pathway

This compound has been shown to modulate root development in Arabidopsis thaliana by interfering with auxin signaling through a pathway involving nitric oxide (NO) and reactive oxygen species (ROS). The diagram below outlines this proposed signaling cascade.

G MHPP This compound (MHPP) NO_Production Nitric Oxide (NO) Production MHPP->NO_Production Auxin_Biosynthesis Upregulation of Auxin Biosynthesis Genes MHPP->Auxin_Biosynthesis Auxin_Transport Alteration of Auxin Carrier Expression MHPP->Auxin_Transport Aux_IAA_Degradation Promotion of Aux/IAA Repressor Degradation MHPP->Aux_IAA_Degradation ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation NO_Production->ROS_Accumulation Auxin_Signaling Enhanced Auxin Signaling ROS_Accumulation->Auxin_Signaling Auxin_Biosynthesis->Auxin_Signaling Auxin_Transport->Auxin_Signaling Aux_IAA_Degradation->Auxin_Signaling Root_Development Inhibition of Primary Root Elongation & Promotion of Lateral Root Formation Auxin_Signaling->Root_Development

Fig. 2: MHPP's Influence on Auxin Signaling

References

"Methyl 3-(4-hydroxyphenyl)propionate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(4-hydroxyphenyl)propionate, a key chemical intermediate. It includes detailed information on its chemical identity, physical properties, and a representative synthetic protocol.

Chemical Identity and Molecular Structure

This compound is a methyl ester derived from the formal condensation of the carboxy group of phloretic acid with methanol.[1][2] It is recognized for its role as a useful synthetic intermediate in various chemical processes.[3]

CAS Number: 5597-50-2[3][4][5][6]

Molecular Structure: The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group at position 4 and a 3-(methoxycarbonyl)ethyl group at position 1.

Structural Representations:

  • Molecular Formula: C₁₀H₁₂O₃[1][2][3]

  • SMILES: COC(=O)CCC1=CC=C(C=C1)O[3][6]

  • InChI Key: XRAMJHXWXCMGJM-UHFFFAOYSA-N[3][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 180.20 g/mol [2][3][5][6]
Appearance White to light yellow powder or low melting mass[1]
Melting Point 39-41 °C[3][5]
Boiling Point 108 °C at 11 mmHg[3][5]
Flash Point >113 °C[3]
Solubility Soluble in chloroform (B151607) and methanol[3]
Purity ≥97%[5]

Experimental Protocol: Synthesis

A common method for the synthesis of this compound is the catalytic hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate.

Objective: To produce this compound from methyl (E)-3-(4-hydroxyphenyl)acrylate.

Materials:

  • Methyl (E)-3-(4-hydroxyphenyl)acrylate

  • Ethanol (B145695)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • A solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) is prepared in ethanol (20 mL).[1][7]

  • To this solution, Pd/C (0.1 g) is added.[1][7]

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.[1][7]

  • Upon completion of the reaction, the suspension is filtered through a pad of diatomaceous earth to remove the catalyst.[1][7]

  • The filtrate is then evaporated to dryness under vacuum to yield the oily product, this compound.[1][7]

Confirmation: The structure of the resulting product can be confirmed by ¹H NMR spectroscopy. The expected signals are: δ 7.07 (d, 2H), 6.76 (d, 2H), 4.72 (br s, 1H), 3.67 (s, 3H), 2.88 (t, 2H), 2.60 (t, 2H) in CDCl₃.[1][7]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Synthesis_Workflow reactant Methyl (E)-3-(4-hydroxyphenyl)acrylate in Ethanol catalyst Pd/C, H₂ (1 bar) reactant->catalyst product This compound catalyst->product

Caption: Synthetic pathway for this compound.

References

Solubility Profile and Biological Activity of Methyl 3-(4-hydroxyphenyl)propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate, a methyl ester of phloretic acid, is a compound of interest in various scientific fields, from agriculture to pharmacology. Its physicochemical properties, particularly its solubility in different solvent systems, are critical for its application and development. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound. It also explores its known biological activities, including its role in plant signaling and potential interactions with inflammatory pathways in mammalian cells, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

This compound (CAS No: 5597-50-2) is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
Melting Point39-41 °C[1]
Boiling Point108 °C at 11 mmHg[1]
Predicted pKa9.89 ± 0.15[2]

Solubility of this compound

Qualitative Solubility

Current literature indicates that this compound is soluble in polar organic solvents. Specifically, it is described as being soluble in chloroform (B151607) and methanol.[1][3] This solubility is attributed to the presence of a phenolic hydroxyl group and an ester functional group, which can participate in hydrogen bonding with protic solvents.[2]

Quantitative Solubility Data
SolventSolubilityReference
ChloroformSoluble[1][3]
MethanolSoluble[1][3]
WaterpH-dependent[2]

The predicted pKa of approximately 9.89 suggests that the solubility of this compound in aqueous solutions is pH-dependent. At pH values above the pKa, the phenolic hydroxyl group will be deprotonated, forming a phenolate (B1203915) anion and significantly increasing its solubility in water.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound has not been published, standard methods for phenolic compounds can be applied. The most common and reliable method is the isothermal shake-flask method .

Isothermal Shake-Flask Method

This gravimetric or spectrophotometric method involves the following general steps:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn, often using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation, and filtered to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

    • Spectrophotometric Analysis: The absorbance of the saturated solution is measured at a predetermined wavelength (λmax) where the compound exhibits maximum absorbance. The concentration is then calculated using a standard calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess solute to solvent prep2 Seal flask prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw and filter supernatant sep1->sep2 quant_choice Method? sep2->quant_choice grav Gravimetric Analysis: Evaporate and weigh residue quant_choice->grav spec Spectrophotometric Analysis: Measure absorbance and use calibration curve quant_choice->spec

Caption: General workflow for the isothermal shake-flask method for solubility determination.

Biological Activity and Signaling Pathways

Role in Plant Biology: Modulation of Auxin Signaling

This compound is a known nitrification inhibitor and plays a role in modulating plant root architecture. It has been shown to interfere with auxin signaling through the nitric oxide (NO) and reactive oxygen species (ROS) pathway. This activity is of significant interest in agricultural research for its potential to improve nutrient uptake efficiency in plants.

The proposed signaling pathway is depicted below:

G Plant Root Development Signaling Pathway MHPP This compound NO_prod Nitric Oxide (NO) Production MHPP->NO_prod induces ROS_acc Reactive Oxygen Species (ROS) Accumulation NO_prod->ROS_acc promotes Auxin_sig Auxin Signaling ROS_acc->Auxin_sig enhances Root_dev Modulation of Root Development (Inhibition of primary root elongation, promotion of lateral root formation) Auxin_sig->Root_dev

Caption: Proposed signaling pathway of this compound in plant root development.

Potential Role in Mammalian Inflammatory Pathways

While direct studies on the effects of this compound on mammalian cell signaling are limited, there is compelling evidence from studies on its parent acid, 3-(4-hydroxyphenyl)propionic acid (HPPA), and structurally related compounds. These studies suggest a potential anti-inflammatory role through the modulation of the nuclear factor kappa-B (NF-κB) signaling pathway.

HPPA, a major microbial metabolite of procyanidin (B600670) A2, has been shown to suppress macrophage foam cell formation by restricting cellular oxidative stress and inflammation via the NF-κB pathway.[4][5][6] Furthermore, a structurally similar compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, has been demonstrated to inhibit the production of inflammatory cytokines by inhibiting the NF-κB signaling pathway in monocyte/macrophage-like cells.[7]

This suggests that this compound may also possess anti-inflammatory properties by targeting the NF-κB pathway, a key regulator of inflammation.[8] A proposed logical relationship for this potential anti-inflammatory activity is presented below.

G Proposed Anti-Inflammatory Signaling Pathway MHPP This compound (or its active metabolites) NFkB NF-κB Signaling Pathway MHPP->NFkB inhibits Inflam_cyt Inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Inflam_cyt regulates Inflammation Inflammatory Response Inflam_cyt->Inflammation mediates

Caption: Proposed anti-inflammatory mechanism via the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a compound with established qualitative solubility in key organic solvents and demonstrated biological activity in plants. The lack of quantitative solubility data represents a significant knowledge gap that hinders its full potential in various applications, including formulation development. Future research should focus on systematically determining the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents using standardized methods like the isothermal shake-flask technique.

Furthermore, the suggestive evidence of anti-inflammatory properties based on the activity of its parent acid and related compounds warrants direct investigation into the effects of this compound on mammalian inflammatory signaling pathways, particularly the NF-κB pathway. Such studies would be invaluable for assessing its potential as a lead compound in drug discovery programs targeting inflammatory diseases.

References

An In-depth Technical Guide to Methyl 3-(4-hydroxyphenyl)propionate: Functional Groups and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate, a versatile organic compound, possesses a unique combination of functional groups that dictate its chemical behavior and render it a valuable intermediate in various synthetic endeavors, including pharmaceuticals, agrochemicals, and materials science.[1] This technical guide provides a comprehensive overview of the structure, functional groups, and reactivity of this compound. Key quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and key transformations are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its chemical logic.

Core Molecular Structure and Functional Groups

This compound (C₁₀H₁₂O₃) is characterized by a benzene (B151609) ring substituted with a hydroxyl group and a methyl propionate (B1217596) chain.[2] This arrangement gives rise to three key functional groups that govern its reactivity: the phenolic hydroxyl group, the methyl ester, and the aromatic phenyl ring.

  • Phenolic Hydroxyl (-OH) Group: The acidic proton of the hydroxyl group can be readily abstracted by a base, forming a phenoxide ion. This nucleophilic oxygen is central to reactions such as ether and ester formations. The hydroxyl group is also an activating, ortho-, para-directing group for electrophilic aromatic substitution.

  • Methyl Ester (-COOCH₃) Group: The ester functionality is susceptible to nucleophilic acyl substitution, allowing for its conversion into carboxylic acids, amides, and other esters through hydrolysis, amidation, and transesterification, respectively.

  • Aromatic Phenyl Ring: The electron-rich benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating hydroxyl group and the deactivating (meta-directing) propionate side chain.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O₃[2]
Molecular Weight180.20 g/mol [2]
Melting Point39-41 °C[3]
Boiling Point108 °C at 11 mmHg[3]
AppearanceWhite to off-white crystalline solid or powder[4]
SolubilitySoluble in chloroform (B151607) and methanol (B129727).[5]
¹H NMR (CDCl₃, 400 MHz) δ7.07 (d, 2H), 6.76 (d, 2H), 4.72 (br s, 1H), 3.67 (s, 3H), 2.88 (t, 2H), 2.60 (t, 2H)[6]
IR (KBr, cm⁻¹)3420, 3055, 1735, 1447[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting material availability and desired scale.

Esterification of 3-(4-Hydroxyphenyl)propionic Acid

A straightforward and common method involves the direct esterification of 3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst.

G start 3-(4-Hydroxyphenyl)propionic Acid product This compound start->product Esterification reagent1 Methanol (CH3OH) Sulfuric Acid (H2SO4) reagent1->product

Caption: Synthesis via Esterification.

Experimental Protocol:

  • To a solution of 3-(4-hydroxyphenyl)propionic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Hydrogenation of Methyl 3-(4-hydroxycinnamate)

Another efficient method is the catalytic hydrogenation of the double bond in methyl 3-(4-hydroxycinnamate).

G start Methyl 3-(4-hydroxycinnamate) product This compound start->product Hydrogenation reagent1 H2, Pd/C Ethanol (B145695) reagent1->product

Caption: Synthesis via Hydrogenation.

Experimental Protocol:

  • Dissolve methyl 3-(4-hydroxycinnamate) (1.0 eq) in ethanol in a flask equipped with a stir bar.[6]

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).[6]

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 12-24 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.[6]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.[6]

  • Concentrate the filtrate under reduced pressure to obtain the product. A yield of 99% has been reported for this method.[6]

Reactivity and Key Transformations

The reactivity of this compound is dictated by its three principal functional groups. A summary of key reactions is presented in Table 2, followed by detailed protocols for selected transformations.

Table 2: Summary of Key Reactions

Functional GroupReaction TypeReagents and ConditionsProduct TypeReference(s)
Phenolic Hydroxyl O-Alkylation (Williamson Ether Synthesis)Alkyl halide, Base (e.g., K₂CO₃, NaH) in a polar aprotic solventAlkoxy-substituted phenylpropionate[7][8]
O-AcylationAcyl chloride or anhydride, Base (e.g., pyridine)Acyloxy-substituted phenylpropionate
Methyl Ester Hydrolysis (Saponification)Aqueous base (e.g., NaOH, KOH), then acid workup3-(4-Hydroxyphenyl)propionic acid[9]
TransesterificationAlcohol, Acid or Base catalystDifferent alkyl 3-(4-hydroxyphenyl)propionate[10][11]
AmidationAmine, often with heating or a catalyst3-(4-Hydroxyphenyl)propionamide[12][13]
Aromatic Ring NitrationHNO₃, H₂SO₄Nitro-substituted phenylpropionate[14][15]
HalogenationHalogen (e.g., Br₂), Lewis acid (e.g., FeBr₃)Halo-substituted phenylpropionate[16]
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Acyl-substituted phenylpropionate[17][18]
Reactions of the Phenolic Hydroxyl Group

The acidic nature of the phenolic proton allows for its participation in various nucleophilic reactions after deprotonation.

This reaction is a classic method for forming ethers from phenols.

G start This compound product Methyl 3-(4-alkoxyphenyl)propionate start->product O-Alkylation reagent1 1. Base (e.g., K2CO3) 2. Alkyl Halide (R-X) reagent1->product

Caption: O-Alkylation Reaction Workflow.

Experimental Protocol (for Williamson Ether Synthesis with 1,2-dibromoethane):

  • To a solution of Methyl 3-(4-hydroxyphenyl)propanoate in a suitable solvent like DMF, add a base such as potassium carbonate.[7]

  • Add 1,2-dibromoethane (B42909) and heat the reaction mixture.[7]

  • Monitor the reaction by TLC.[7]

  • After completion, cool the reaction mixture and pour it into water.[7]

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous salt.[7]

  • Purify the product by column chromatography to obtain the desired ether.[7]

Reactions of the Methyl Ester Group

The ester group undergoes nucleophilic acyl substitution, a fundamental reaction class for this functional group.

The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

G start This compound product 3-(4-Hydroxyphenyl)propionic Acid start->product Hydrolysis reagent1 1. NaOH (aq), Heat 2. H3O+ reagent1->product

Caption: Ester Hydrolysis Pathway.

Experimental Protocol:

  • Dissolve this compound in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidify the aqueous residue with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

The ester can be converted to an amide by reacting with an amine.

Experimental Protocol (Ammonia as the amine):

  • Dissolve this compound in a solution of ammonia (B1221849) in methanol.

  • Stir the mixture at room temperature or with gentle heating in a sealed vessel.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude amide.

  • Recrystallize the product from a suitable solvent to obtain pure 3-(4-hydroxyphenyl)propionamide.

Reactions of the Aromatic Ring

The hydroxyl group activates the ring towards electrophilic attack, primarily at the ortho positions.

The introduction of a nitro group onto the aromatic ring is a common electrophilic aromatic substitution reaction.

G start This compound product Methyl 3-(4-hydroxy-3-nitrophenyl)propionate start->product Nitration reagent1 HNO3, H2SO4 reagent1->product

Caption: Electrophilic Nitration of the Aromatic Ring.

Experimental Protocol (General procedure for nitration of an activated phenol):

  • Dissolve this compound in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining a low temperature.[14][15]

  • Stir the reaction mixture at a low temperature for a specified time, monitoring the progress by TLC.[14][15]

  • Carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.[14]

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Conclusion

This compound is a molecule of significant interest due to the versatile reactivity imparted by its phenolic hydroxyl, methyl ester, and aromatic ring functional groups. Understanding the interplay of these groups and the specific reaction conditions required for their transformation is crucial for its effective utilization as a building block in the synthesis of more complex molecules. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to harness the full synthetic potential of this compound.

References

Biosynthesis of Methyl 3-(4-hydroxyphenyl)propionate in Sorghum bicolor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a significant secondary metabolite exuded from the roots of Sorghum bicolor. It plays a crucial role in the plant's interaction with its environment, most notably through its biological nitrification inhibition (BNI) activity, which has implications for nitrogen use efficiency in agriculture. This technical guide provides an in-depth overview of the biosynthesis of MHPP in Sorghum bicolor, detailing the metabolic pathway, key enzymes, and relevant quantitative data. Furthermore, it outlines experimental protocols for the investigation of this pathway and presents visual representations of the core biological processes and experimental workflows.

Introduction

Sorghum bicolor (L.) Moench, a globally important cereal crop, is known for its resilience to adverse environmental conditions. Part of this resilience is attributed to its complex secondary metabolism, which produces a variety of bioactive compounds. Among these, this compound (MHPP), a phenolic compound released from the roots, has garnered significant attention. MHPP has been identified as a potent biological nitrification inhibitor, capable of reducing the microbial conversion of ammonium (B1175870) to nitrate (B79036) in the soil.[1][2][3][4] This activity can enhance nitrogen availability for the plant and reduce nitrogen loss from agricultural systems. Understanding the biosynthetic pathway of MHPP is critical for harnessing its potential in crop improvement and for the development of novel, environmentally friendly agricultural products.

The Biosynthetic Pathway of this compound

The biosynthesis of MHPP in Sorghum bicolor originates from the general phenylpropanoid pathway, a major route for the synthesis of a wide array of phenolic compounds in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaric acid, a key intermediate. Subsequent modifications, including reduction and methylation, lead to the formation of MHPP.

The proposed biosynthetic pathway is as follows:

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-Cinnamic acid .

  • trans-Cinnamic acid is hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) to yield p-Coumaric acid .

  • p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-Coumaroyl-CoA .

  • The double bond in the propenoyl side chain of p-Coumaroyl-CoA is reduced by a putative p-Coumaroyl-CoA Reductase to yield 3-(4-hydroxyphenyl)propionyl-CoA .

  • 3-(4-hydroxyphenyl)propionyl-CoA is hydrolyzed to Phloretic acid (3-(4-hydroxyphenyl)propionic acid).

  • Finally, the carboxyl group of Phloretic acid is methylated by an O-Methyltransferase (OMT) using S-adenosyl-L-methionine (SAM) as a methyl donor to produce This compound .

Key Enzymes and Genes

Several genes encoding the initial enzymes of the phenylpropanoid pathway have been identified and characterized in Sorghum bicolor.[1][5][6][7]

  • Phenylalanine Ammonia-Lyase (PAL): Multiple PAL genes have been identified in the sorghum genome.[8][9][10] These enzymes catalyze the first committed step in the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 monooxygenase is responsible for the hydroxylation of cinnamic acid. A C4H gene (SbC4H1) has been isolated and studied in sorghum.[11][12][13]

  • p-Coumaroyl-CoA Reductase (CCR): While cinnamoyl-CoA reductases (CCRs) involved in lignin (B12514952) biosynthesis have been characterized in sorghum, the specific reductase responsible for the saturation of the p-coumaroyl-CoA side chain to form the phloretic acid precursor has not yet been definitively identified in Sorghum bicolor.[18]

  • O-Methyltransferase (OMT): Sorghum bicolor possesses a variety of O-methyltransferases. Caffeic acid O-methyltransferases (COMTs) involved in lignin biosynthesis are well-studied.[19][20] It is hypothesized that a specific OMT is responsible for the final methylation step in MHPP biosynthesis.

Quantitative Data

Quantitative data on the biosynthesis of MHPP in Sorghum bicolor is crucial for understanding the regulation and efficiency of the pathway. The release of MHPP from sorghum roots is influenced by environmental factors, particularly the form of available nitrogen.

ParameterValueConditionsReference
MHPP Release Rate 56.6 µg g⁻¹ root dry weight d⁻¹NH₄⁺-grown plants[4]
MHPP Release Rate 20 allylthiourea (B1665245) units (ATU) g⁻¹ root DW d⁻¹Solution culture[3]
MHPP Concentration for 70% Nitrification Inhibition (IC₇₀) Not specifiedin vitro assay[3]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of MHPP in Sorghum bicolor.

Collection and Analysis of Root Exudates

Objective: To collect and quantify MHPP and other phenylpropanoids from sorghum roots.

Protocol:

  • Plant Growth: Grow Sorghum bicolor seedlings hydroponically in a nutrient solution. To investigate the effect of nitrogen source, use solutions containing either NH₄⁺ or NO₃⁻ as the sole nitrogen source.

  • Exudate Collection: Gently remove seedlings from the hydroponic system and place their roots in a collection solution (e.g., sterile water or a minimal nutrient solution) for a defined period (e.g., 24 hours).

  • Extraction: Acidify the collection solution and extract the phenylpropanoids using a non-polar solvent such as ethyl acetate. Evaporate the solvent to concentrate the exudates.

  • Analysis: Resuspend the dried exudate in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of MHPP and its precursors.[21][22][23][24]

Enzyme Assays

Objective: To measure the activity of key enzymes in the MHPP biosynthetic pathway.

a) Phenylalanine Ammonia-Lyase (PAL) Activity Assay

  • Protein Extraction: Homogenize sorghum root tissue in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol). Centrifuge to remove cell debris and use the supernatant for the assay.

  • Assay Mixture: Prepare a reaction mixture containing the protein extract, L-phenylalanine as the substrate, and buffer.

  • Incubation and Measurement: Incubate the reaction mixture at a specific temperature (e.g., 37°C). The formation of trans-cinnamic acid is measured by the increase in absorbance at 290 nm over time using a spectrophotometer.[25]

b) Cinnamate-4-Hydroxylase (C4H) Activity Assay

  • Microsome Isolation: Homogenize sorghum root tissue and isolate the microsomal fraction, which contains C4H, by differential centrifugation.

  • Assay Mixture: The reaction mixture should contain the microsomal fraction, trans-cinnamic acid, NADPH, and a suitable buffer.

  • Analysis: After incubation, stop the reaction and extract the product, p-coumaric acid. Quantify p-coumaric acid using HPLC.[26][27]

c) 4-Coumarate:CoA Ligase (4CL) Activity Assay

  • Protein Extraction: Prepare a crude protein extract from sorghum roots as described for the PAL assay.

  • Assay Mixture: The reaction mixture includes the protein extract, p-coumaric acid, ATP, and Coenzyme A.

  • Measurement: The formation of p-coumaroyl-CoA can be monitored spectrophotometrically by the increase in absorbance at 333 nm.[28][29]

Gene Expression Analysis

Objective: To quantify the transcript levels of genes encoding biosynthetic enzymes.

Protocol:

  • RNA Extraction: Isolate total RNA from sorghum root tissues using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the target genes (e.g., PAL, C4H, 4CL) and a reference gene for normalization. Analyze the relative gene expression levels.[1]

Heterologous Expression and Characterization of Enzymes

Objective: To produce and characterize recombinant enzymes for which the activity in sorghum is unknown or difficult to measure.

Protocol:

  • Gene Cloning: Amplify the coding sequence of the candidate gene (e.g., a putative reductase or methyltransferase) from sorghum cDNA and clone it into an appropriate expression vector (e.g., for E. coli or yeast).

  • Heterologous Expression: Transform the expression vector into a suitable host organism and induce protein expression.

  • Protein Purification: Purify the recombinant protein using affinity chromatography.

  • Enzyme Assays: Perform enzyme activity assays with the purified protein and the putative substrates to confirm its function and determine its kinetic parameters.[30][31]

Visualizations

Biosynthetic Pathway of this compound

MHPP_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic acid Phe->Cin PAL Cou p-Coumaric acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL PhpCoA 3-(4-hydroxyphenyl)propionyl-CoA CouCoA->PhpCoA p-Coumaroyl-CoA Reductase (putative) Pha Phloretic acid PhpCoA->Pha Hydrolase MHPP This compound Pha->MHPP O-Methyltransferase (SAM-dependent) Exudate_Analysis_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis Growth Sorghum Seedling Growth (Hydroponics) Collection Root Exudate Collection Growth->Collection Acidification Acidification of Collection Solution Collection->Acidification Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Solvent_Extraction Concentration Evaporation and Concentration Solvent_Extraction->Concentration Resuspension Resuspension in Methanol Concentration->Resuspension Analysis_Method HPLC or GC-MS Analysis Resuspension->Analysis_Method Quantification Identification and Quantification of MHPP Analysis_Method->Quantification Enzyme_Families Phenylpropanoid_Pathway General Phenylpropanoid Pathway PAL Phenylalanine Ammonia-Lyase Phenylpropanoid_Pathway->PAL C4H Cinnamate-4- Hydroxylase Phenylpropanoid_Pathway->C4H FourCL 4-Coumarate:CoA Ligase Phenylpropanoid_Pathway->FourCL MHPP_Biosynthesis MHPP Biosynthesis Reductase Reductase (putative) MHPP_Biosynthesis->Reductase OMT O-Methyltransferase MHPP_Biosynthesis->OMT FourCL->Reductase Provides Substrate

References

Methodological & Application

Synthesis of Methyl 3-(4-hydroxyphenyl)propionate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Methyl 3-(4-hydroxyphenyl)propionate, a valuable intermediate in organic synthesis and a compound of interest for its biological activities.[1][2][3] Three distinct and effective synthesis methodologies are presented: Fischer esterification of 3-(4-hydroxyphenyl)propionic acid, alkylation of 3-(4-hydroxyphenyl)propanoic acid using methyl iodide, and catalytic hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate. Each protocol is accompanied by a summary of quantitative data and a detailed step-by-step procedure to ensure reproducibility in a laboratory setting.

Introduction

This compound, also known as methyl phloretate, is a methyl ester with applications as a preservative, antibacterial agent, and a flavoring ingredient.[3] It is also utilized as a synthetic intermediate in the preparation of more complex molecules.[3] This document outlines three reliable methods for its synthesis, catering to different starting material availability and desired reaction efficiencies.

Data Summary

The following table summarizes the quantitative data for the three synthesis protocols described in this document, allowing for a clear comparison of their key parameters.

ParameterMethod 1: Fischer Esterification[4]Method 2: Alkylation with Methyl Iodide[5]Method 3: Catalytic Hydrogenation[1][5]
Starting Material 3-(4-hydroxyphenyl)propionic acid3-(4-hydroxyphenyl)propanoic acidMethyl (E)-3-(4-hydroxyphenyl)acrylate
Reagents Methanol (B129727), Sulfuric acid, 3A Molecular SievesMethyl Iodide, Potassium Carbonate, DMF10% Pd/C, Hydrogen gas, Ethanol
Reaction Time 72 hours3 hours21 hours
Reaction Temperature RefluxRoom TemperatureRoom Temperature
Product Yield 80%95.9%99%
Product Form Clear oilYellow oilOily product

Experimental Protocols

Method 1: Fischer Esterification of 3-(4-hydroxyphenyl)propionic acid

This protocol describes the synthesis of this compound via a classic Fischer esterification reaction, utilizing an acid catalyst and a dehydrating agent to drive the reaction towards the product.[4]

Materials:

  • 3-(4-hydroxyphenyl)propionic acid (17 g, 0.1 mole)

  • Methanol (500 ml)

  • Concentrated Sulfuric Acid (2 ml)

  • 3A Molecular Sieves

  • Toluene (B28343)

  • Magnesium Sulfate

  • Activated Charcoal

  • Soxhlet extractor

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • A solution of 17 g (0.1 mole) of 3-(4-hydroxyphenyl)propionic acid in 500 ml of methanol and 2 ml of concentrated sulfuric acid is prepared in a round-bottom flask.[4]

  • The flask is attached to a Soxhlet extractor charged with 3A molecular sieves.[4]

  • The solution is heated to reflux for 72 hours. The molecular sieves should be exchanged at 24-hour intervals.[4]

  • After cooling, the reaction mixture is concentrated to an oil using a rotary evaporator.[4]

  • The resulting oil is dissolved in 100 ml of toluene and extracted three times with 100 ml of water.[4]

  • The toluene phase is dried over magnesium sulfate, treated with activated charcoal, and then evaporated to yield the final product as a clear oil (15 g, 80% yield).[4]

Method 2: Alkylation of 3-(4-hydroxyphenyl)propanoic acid with Methyl Iodide

This method provides a high-yield synthesis route through the alkylation of the carboxylic acid using methyl iodide in the presence of a base.[5]

Materials:

  • 3-(4-Hydroxy-phenyl)-propanoic acid (25.0 g, 150.43 mmol)

  • Potassium Carbonate (K₂CO₃) (41.58 g, 300.87 mmol)

  • Methyl Iodide (25.627 g, 180.51 mmol)

  • Dimethylformamide (DMF) (250 ml)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 1000 mL Round-bottom flask with magnetic stirrer

Procedure:

  • To a 1000 mL round-bottom flask equipped with a magnetic stirrer, add 250 mL of DMF, 25.0 g (150.43 mmol) of 3-(4-Hydroxy-phenyl)-propanoic acid, and 41.58 g (300.87 mmol) of K₂CO₃.[5]

  • Stir the resulting mixture at room temperature for 30 minutes.[5]

  • Cool the mixture to 0°C and add 25.627 g (180.51 mmol) of Methyl Iodide.[5]

  • Allow the reaction mixture to stir at room temperature for 3 hours, monitoring the reaction progress by TLC.[5]

  • Upon completion, remove the solvent under reduced pressure.[5]

  • Dissolve the crude mass in 250 mL of ethyl acetate.[5]

  • Wash the organic layer with 250 mL of water, followed by two washes with 250 mL of saturated sodium bicarbonate solution, and finally with 250 mL of saturated brine solution.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to obtain the product as a yellow oil (26 g, 95.9% yield).[5]

Method 3: Catalytic Hydrogenation of Methyl (E)-3-(4-hydroxyphenyl)acrylate

This protocol details a highly efficient synthesis through the hydrogenation of the corresponding unsaturated ester using a palladium on carbon catalyst.[1][5]

Materials:

  • Methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 g)

  • Ethanol (20 mL)

  • Hydrogen gas supply

  • Diatomaceous earth pad

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Add 0.1 g of 10% Pd/C to a solution of 1.0 g (5.6 mmol) of methyl (E)-3-(4-hydroxyphenyl)acrylate in 20 mL of ethanol.[1][5]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.[1][5]

  • After the reaction is complete, filter the suspension through a diatomaceous earth pad to remove the catalyst.[1][5]

  • Evaporate the filtrate to dryness under vacuum to afford this compound as an oily product (1.0 g, 99% yield).[1][5]

Experimental Workflow Diagram

The following diagram illustrates the different synthetic pathways to obtain this compound.

Synthesis_Workflow A 3-(4-hydroxyphenyl)propionic acid P1 Method 1: Fischer Esterification A->P1 P2 Method 2: Alkylation A->P2 B Methyl (E)-3-(4-hydroxyphenyl)acrylate P3 Method 3: Hydrogenation B->P3 C This compound P1->C 80% Yield P2->C 95.9% Yield P3->C 99% Yield

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols: Methyl 3-(4-hydroxyphenyl)propionate as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a valuable and versatile synthetic intermediate in the field of drug discovery. Its simple phenolic ester structure provides a key building block for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of MHPP in the development of novel therapeutic agents, with a focus on antimicrobial, anti-diabetic (G protein-coupled receptor 40 agonists), and anti-inflammatory drugs.

Chemical and Physical Properties of this compound

This compound, also known as methyl phloretate, is a white to off-white crystalline solid at room temperature.[1] It is soluble in organic solvents such as chloroform (B151607) and methanol (B129727).[2][3]

PropertyValueReference
CAS Number 5597-50-2[2][4][5]
Molecular Formula C₁₀H₁₂O₃[2][6]
Molecular Weight 180.20 g/mol [2][4][6]
Melting Point 39-41 °C[2][3][7]
Boiling Point 108 °C at 11 mmHg[2][3][7]
Appearance White to off-white crystalline solid or powder[1][2]
Solubility Soluble in chloroform and methanol[2][3]

Synthesis of this compound

MHPP can be synthesized via two primary methods:

Protocol 1: Esterification of 3-(4-Hydroxyphenyl)propanoic Acid

This method involves the reaction of 3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst.

  • Materials: 3-(4-Hydroxyphenyl)propanoic acid, Methanol, Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Brine, Anhydrous sodium sulfate, Ethyl acetate (B1210297), Water.

  • Procedure:

    • Dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Hydrogenation of Methyl 3-(4-hydroxyphenyl)acrylate

This protocol involves the reduction of the double bond of methyl 3-(4-hydroxyphenyl)acrylate.

  • Materials: Methyl (E)-3-(4-hydroxyphenyl)acrylate, Ethanol (B145695), Palladium on carbon (10% Pd/C), Hydrogen gas, Diatomaceous earth.

  • Procedure:

    • Dissolve methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL).[3]

    • Add 10% Pd/C (0.1 g) to the solution.[3]

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, filter the suspension through a pad of diatomaceous earth.[3]

    • Evaporate the filtrate to dryness under vacuum to obtain this compound as an oily product (Yield: 99%).[3]

Application in the Synthesis of Antimicrobial Agents

MHPP serves as a scaffold for the development of novel antimicrobial compounds, particularly effective against multidrug-resistant (MDR) pathogens.[1][2] Derivatives, such as 3-((4-hydroxyphenyl)amino)propanoic acids, have demonstrated significant activity.[1][2]

General Synthetic Workflow for Antimicrobial Derivatives

G MHPP This compound Amination Amination with 4-aminophenol MHPP->Amination Intermediate N-(4-hydroxyphenyl)-β-alanine methyl ester Amination->Intermediate Hydrazinolysis Hydrazinolysis Intermediate->Hydrazinolysis Hydrazide N-(4-hydroxyphenyl)-β-alanine hydrazide Hydrazinolysis->Hydrazide Condensation Condensation with aldehydes/ketones Hydrazide->Condensation Hydrazones Antimicrobial Hydrazone Derivatives Condensation->Hydrazones

Synthetic workflow for antimicrobial hydrazones.
Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide derivatives

This protocol describes the synthesis of hydrazone derivatives from an intermediate derived from MHPP.

  • Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester.

    • React this compound with 4-aminophenol.

  • Step 2: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide.

  • Step 3: Synthesis of Hydrazone Derivatives.

    • React N-(4-hydroxyphenyl)-β-alanine hydrazide with various aromatic or heterocyclic aldehydes in methanol at reflux temperature to yield the final hydrazone products.[1]

Antimicrobial Activity of Synthesized Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of representative hydrazone derivatives against a panel of MDR pathogens.

CompoundSubstituentS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)C. auris MIC (µg/mL)Reference
14 Heterocyclic1 - 80.5 - 28 - 64[1][2]
15 Heterocyclic1 - 80.5 - 28 - 64[1][2]
16 Heterocyclic1 - 80.5 - 28 - 64[1][2]

Application in the Synthesis of GPR40 Agonists for Type 2 Diabetes

The phenylpropionic acid moiety present in MHPP is a key pharmacophore in a number of GPR40 agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist leads to the stimulation of two main signaling pathways, Gαq and Gαs, which ultimately results in insulin secretion from pancreatic β-cells and incretin (B1656795) release from enteroendocrine cells.

G cluster_cell Pancreatic β-cell / Enteroendocrine L-cell GPR40_Agonist GPR40 Agonist GPR40 GPR40 Receptor GPR40_Agonist->GPR40 Gaq Gαq GPR40->Gaq Gas Gαs GPR40->Gas PLC PLC Gaq->PLC AC AC Gas->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Insulin_Secretion Insulin/Incretin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion PKA->Insulin_Secretion

GPR40 agonist signaling cascade.
Synthetic Strategy towards GPR40 Agonists

While direct synthesis from MHPP is not explicitly detailed in the reviewed literature, its structure represents a key "headgroup" for many potent GPR40 agonists. A general synthetic approach would involve the etherification or alkylation of the phenolic hydroxyl group of MHPP with a suitable "tailgroup" designed to interact with the hydrophobic pocket of the GPR40 receptor.

Application in the Synthesis of Anti-Inflammatory Agents

Phenolic compounds are known to possess anti-inflammatory properties by modulating various inflammatory signaling pathways.[8] MHPP provides a starting point for the synthesis of novel anti-inflammatory drugs.

General Anti-Inflammatory Signaling Pathways Modulated by Phenolic Compounds

Phenolic compounds can inhibit pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and COX-2.

G cluster_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression NFkB->Gene_Expression Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2) Gene_Expression->Mediators Phenolic_Compound Phenolic Compound (MHPP Derivative) Phenolic_Compound->MAPK_Pathway Phenolic_Compound->NFkB_Pathway

Inhibition of inflammatory pathways by phenolic compounds.
Synthetic Approach for Anti-Inflammatory Derivatives

The synthesis of anti-inflammatory agents from MHPP could involve modifications at the phenolic hydroxyl group or the ester functionality to enhance potency and selectivity towards specific inflammatory targets. For instance, coupling MHPP with other known anti-inflammatory pharmacophores could lead to hybrid molecules with improved activity.

Conclusion

This compound is a readily accessible and highly useful intermediate for the synthesis of diverse bioactive compounds. The protocols and data presented herein demonstrate its utility in the development of novel antimicrobial, anti-diabetic, and anti-inflammatory agents. Further exploration of derivatives based on the MHPP scaffold holds significant promise for the discovery of new and effective therapeutics.

References

Application of "Methyl 3-(4-hydroxyphenyl)propionate" in soil nitrification inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a phenolic compound identified as a potent biological nitrification inhibitor (BNI) exuded from the roots of sorghum (Sorghum bicolor)[1][2][3]. Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the global nitrogen cycle. However, in agricultural systems, it can lead to significant nitrogen loss from the soil through nitrate leaching and gaseous emissions, resulting in reduced nitrogen use efficiency by crops and negative environmental impacts[1]. The use of nitrification inhibitors like MHPP presents a promising strategy to mitigate these losses by suppressing the activity of soil nitrifying microorganisms. MHPP has been shown to selectively inhibit ammonia-oxidizing bacteria (AOB), which are key players in the first and rate-limiting step of nitrification[2][4][5]. These application notes provide a summary of the quantitative effects of MHPP on soil nitrification and detailed protocols for its application in research settings.

Data Presentation

The efficacy of this compound (MHPP) as a nitrification inhibitor has been evaluated in various soil types and under different experimental conditions. The following tables summarize the quantitative data from key studies.

Table 1: Effect of MHPP on Gross Nitrification Rates in Different Soil Types

Soil TypepHMHPP Concentration (mg kg⁻¹ soil)Gross Nitrification Rate Inhibition (%)Reference
Acidic Soil5.1050018.3[6]
Acidic Soil5.10100055.5[6]
Calcareous Soil8.1550014.1[6]
Calcareous Soil8.15100020.2[6]
Not SpecifiedNot SpecifiedNot Specified (General Finding)31.2[6]

Table 2: Effect of MHPP on Potential Nitrification Activity and Microbial Abundance

TreatmentMHPP Concentration (µg C g⁻¹ soil)Potential Nitrification Activity Reduction (%)Effect on Ammonia-Oxidizing Bacteria (AOB) AbundanceEffect on Ammonia-Oxidizing Archaea (AOA) AbundanceReference
Low Dose MHPP70Not SignificantNot SignificantNot Significant[2]
High Dose MHPP35070Significantly ReducedSignificantly Reduced[2]

Experimental Protocols

The following are detailed protocols for conducting soil incubation experiments to assess the nitrification inhibitory potential of MHPP. These protocols are based on methodologies described in the cited literature[2][6].

Protocol 1: Soil Microcosm Incubation for Gross Nitrification Rate Measurement

This protocol utilizes ¹⁵N isotope tracing to determine the gross nitrification rate in soil treated with MHPP.

1. Soil Preparation:

  • Collect fresh soil samples from the desired field location.
  • Sieve the soil through a 2 mm mesh to remove roots and large debris.
  • Adjust the soil moisture to 40-60% of its water-holding capacity and pre-incubate in the dark at a controlled temperature (e.g., 25°C) for 7-10 days to stabilize microbial activity.

2. Microcosm Setup:

  • Weigh a standardized amount of pre-incubated soil (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., 250 mL glass jars).
  • Prepare an MHPP stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute with deionized water. Note: A solvent control group should be included in the experimental design.
  • Apply the MHPP solution to the soil to achieve the desired final concentrations (e.g., 500 and 1000 mg kg⁻¹ soil)[6]. Ensure even distribution by thorough mixing.
  • Prepare a control group with only the solvent and water added.
  • Prepare a treatment group with a known synthetic nitrification inhibitor (e.g., 3,4-dimethylpyrazole phosphate (B84403), DMPP) for comparison.
  • Add a nitrogen source, such as (¹⁵NH₄)₂SO₄, to all samples at a standardized rate (e.g., 90 mg N kg⁻¹ soil).

3. Incubation:

  • Seal the incubation vessels with breathable film to allow gas exchange while minimizing moisture loss.
  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72 hours).

4. Sample Extraction and Analysis:

  • At the end of the incubation period, extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from the soil samples using 2 M KCl solution.
  • Determine the concentrations of NH₄⁺ and NO₃⁻ in the extracts using a colorimetric method on a continuous flow analyzer.
  • Measure the ¹⁵N enrichment in the NH₄⁺ and NO₃⁻ pools using an isotope ratio mass spectrometer (IRMS) coupled with an elemental analyzer.
  • Calculate the gross nitrification rate based on the changes in the ¹⁵N enrichment of the NH₄⁺ and NO₃⁻ pools over the incubation period.

Protocol 2: Potential Nitrification Activity Assay

This protocol assesses the potential activity of nitrifying microorganisms in soil treated with MHPP.

1. Soil Preparation and Treatment:

  • Prepare and pre-incubate the soil as described in Protocol 1, Step 1.
  • Set up microcosms with different MHPP concentrations (e.g., 70 and 350 µg C g⁻¹ soil) and a control[2].
  • Incubate the treated soil for a specified period (e.g., 3 and 7 days).

2. Nitrification Potential Assay:

  • After the initial incubation, take a subsample of soil (e.g., 5 g) from each microcosm.
  • Prepare a soil slurry by adding the soil subsample to a solution containing an ammonium (B1175870) source (e.g., (NH₄)₂SO₄) and a buffer (e.g., phosphate buffer, pH 7.2).
  • Incubate the slurry on a shaker at a controlled temperature (e.g., 25°C) for a short period (e.g., 24 hours).
  • Periodically take aliquots of the slurry, filter them, and measure the accumulation of nitrate and/or the depletion of ammonium over time.
  • The rate of nitrate production or ammonium consumption represents the potential nitrification activity.

3. Microbial Abundance Analysis (Optional):

  • To correlate nitrification activity with microbial populations, extract total DNA from soil samples at each time point.
  • Use quantitative PCR (qPCR) with specific primers for the ammonia monooxygenase subunit A gene (amoA) to quantify the abundance of AOB and AOA.

Visualizations

Mechanism of Action

The primary mechanism by which MHPP inhibits nitrification is through the suppression of ammonia-oxidizing microorganisms, particularly ammonia-oxidizing bacteria (AOB).

MHPP_Mechanism MHPP This compound (MHPP) MHPP->Inhibition AOB Ammonia-Oxidizing Bacteria (AOB) (e.g., Nitrosomonas) Nitrification Nitrification (NH₄⁺ → NO₂⁻) AOB->Nitrification Catalyzes AOA Ammonia-Oxidizing Archaea (AOA) AOA->Nitrification Catalyzes Inhibition->AOB Inhibition->AOA Lesser Extent

Caption: Proposed mechanism of MHPP in soil nitrification inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for a soil microcosm study to evaluate the effect of MHPP on nitrification.

Experimental_Workflow start Soil Collection and Sieving pre_incubation Pre-incubation (7-10 days) start->pre_incubation setup Microcosm Setup pre_incubation->setup treatments Addition of Treatments: - Control - MHPP (various concentrations) - ¹⁵N-labeled (NH₄)₂SO₄ setup->treatments incubation Incubation (e.g., 24-72 hours at 25°C) treatments->incubation extraction Soil Extraction (2 M KCl) incubation->extraction dna_extraction DNA Extraction (Optional) incubation->dna_extraction analysis Chemical & Isotopic Analysis extraction->analysis data_analysis Data Analysis and Calculation of Nitrification Rates analysis->data_analysis qpcr qPCR for AOA/AOB amoA genes (Optional) dna_extraction->qpcr qpcr->data_analysis

Caption: Workflow for a soil microcosm nitrification inhibition study.

References

Application Notes and Protocols for Investigating the Effect of Methyl 3-(4-hydroxyphenyl)propionate on Root Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a naturally occurring phenolic compound found in plant root exudates.[1] Initially identified for its role as a biological nitrification inhibitor, recent studies have revealed its significant impact on plant root system architecture.[1][2][3] MHPP has been shown to modulate root development by inhibiting primary root elongation and promoting the formation of lateral roots.[1] This activity is primarily mediated through its interference with the auxin signaling pathway, a critical regulator of plant growth and development.[1][4][5] Understanding the mechanism by which MHPP influences root development holds potential for applications in agriculture, such as enhancing nutrient uptake and improving stress tolerance in crops.

These application notes provide a detailed experimental design and protocols for researchers to investigate the effects of MHPP on the root development of the model plant Arabidopsis thaliana.

Experimental Design

Objective: To characterize the dose-dependent effect of this compound (MHPP) on primary root growth and lateral root formation in Arabidopsis thaliana and to investigate its interaction with the auxin signaling pathway.

Model Organism: Arabidopsis thaliana (e.g., ecotype Columbia-0) is an ideal model for this study due to its rapid life cycle, well-characterized genetics, and the availability of numerous genetic resources.

Experimental Groups:

  • Control Group: Arabidopsis seedlings grown on standard Murashige and Skoog (MS) medium.

  • MHPP Treatment Groups: Seedlings grown on MS medium supplemented with varying concentrations of MHPP (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

  • Auxin Co-treatment Group: Seedlings grown on MS medium with an optimal concentration of MHPP (as determined from the dose-response experiment) and an auxin transport inhibitor (e.g., N-1-naphthylphthalamic acid, NPA).

  • Genetic Control Group: An auxin signaling mutant (e.g., aux1-7) grown on control and MHPP-supplemented media.

Parameters to be Measured:

  • Primary root length

  • Number of lateral roots

  • Lateral root density (number of lateral roots per unit length of the primary root)

  • Root hair length and density

Hypothesized Outcomes:

  • MHPP will inhibit primary root elongation in a dose-dependent manner.

  • MHPP will increase the number and density of lateral roots in a dose-dependent manner.

  • The effects of MHPP on root architecture will be mitigated in the presence of an auxin transport inhibitor.

  • Auxin signaling mutants will show a reduced or altered response to MHPP treatment.

Experimental Protocols

Protocol 1: Plant Growth and Treatment

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • This compound (MHPP)

  • Ethanol (B145695) (for stock solution preparation)

  • Petri plates (100 mm x 15 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilization of Seeds:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation (1000 x g for 1 minute) and discard the supernatant.

    • Add 1 mL of 50% (v/v) commercial bleach solution containing 0.05% (v/v) Tween-20.

    • Invert the tube for 5-10 minutes.

    • Pellet the seeds and wash them five times with sterile distilled water.

    • Resuspend the seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Media:

    • Prepare MS medium according to the manufacturer's instructions. Typically, this involves dissolving 4.4 g of MS basal salt mixture and 10 g of sucrose in 1 L of distilled water.

    • Adjust the pH to 5.7 using 1 M KOH or 1 M HCl.

    • Add 8 g of agar or 4 g of Phytagel and autoclave for 20 minutes at 121°C.

    • Allow the medium to cool to approximately 50-60°C in a water bath.

  • Preparation of MHPP Stock Solution and Treatment Plates:

    • Prepare a 100 mM stock solution of MHPP in 100% ethanol. Store at -20°C.

    • For the treatment plates, add the appropriate volume of the MHPP stock solution to the molten MS medium to achieve the final desired concentrations (10, 25, 50, 100 µM).

    • For the control plates, add an equivalent volume of ethanol to the MS medium.

    • Pour approximately 25 mL of the medium into each sterile Petri plate and allow it to solidify in a laminar flow hood.

  • Plating and Germination:

    • Pipette the stratified seeds onto the surface of the solidified MS medium, spacing them evenly.

    • Seal the plates with breathable tape (e.g., Micropore™ tape).

    • Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

Protocol 2: Root Phenotyping and Data Analysis

Materials:

  • Digital scanner or a camera with a macro lens

  • ImageJ software (or other image analysis software)

  • Graphing software (e.g., Prism, R)

Procedure:

  • Image Acquisition:

    • After 7-10 days of growth, carefully remove the lid of the Petri plate.

    • Place the plate on a flatbed scanner and scan at a high resolution (e.g., 600 dpi). Alternatively, capture high-resolution images using a digital camera.

  • Root Measurement using ImageJ:

    • Open the scanned image in ImageJ.

    • Set the scale of the image using the "Set Scale" function by drawing a line along a known distance (e.g., the diameter of the Petri plate).

    • Use the "Segmented Line" tool to trace the primary root from the root-shoot junction to the tip. Measure the length using the "Measure" function.

    • Count the number of emerged lateral roots for each seedling.

    • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

  • Data Analysis:

    • Record all measurements in a spreadsheet.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between the control and treatment groups.

    • Generate bar graphs or box plots to visualize the data.

Data Presentation

Table 1: Effect of MHPP on Primary Root Length of Arabidopsis thaliana

Treatment GroupConcentration (µM)Mean Primary Root Length (cm) ± SD
Control0Value
MHPP10Value
MHPP25Value
MHPP50Value
MHPP100Value

Table 2: Effect of MHPP on Lateral Root Formation in Arabidopsis thaliana

Treatment GroupConcentration (µM)Mean Number of Lateral Roots ± SDMean Lateral Root Density (LR/cm) ± SD
Control0ValueValue
MHPP10ValueValue
MHPP25ValueValue
MHPP50ValueValue
MHPP100ValueValue

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_growth Growth & Treatment cluster_analysis Analysis seed_sterilization Seed Sterilization (Arabidopsis thaliana) seed_stratification Stratification (4°C, 2-3 days) seed_sterilization->seed_stratification media_prep Media Preparation (MS +/ MHPP) plating Plating Seeds media_prep->plating seed_stratification->plating growth Vertical Growth (16h light/8h dark, 22°C) plating->growth imaging Image Acquisition (Scanning) growth->imaging quantification Root Quantification (ImageJ) imaging->quantification stats Statistical Analysis quantification->stats

Caption: Experimental workflow for testing MHPP effects on root development.

signaling_pathway MHPP This compound (MHPP) NO_ROS Nitric Oxide (NO) & Reactive Oxygen Species (ROS) Production MHPP->NO_ROS Auxin_Bio Auxin Biosynthesis & Transport NO_ROS->Auxin_Bio Auxin_Sig Auxin Signaling Auxin_Bio->Auxin_Sig Root_Dev Root Development Auxin_Sig->Root_Dev PR_Elong Primary Root Elongation Root_Dev->PR_Elong - LR_Form Lateral Root Formation Root_Dev->LR_Form +

Caption: Proposed signaling pathway of MHPP in modulating root development.

References

Application Note: Quantification of Methyl 3-(4-hydroxyphenyl)propionate in Soil Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection. MHPP is a naturally occurring phenolic compound found in soil, often as a result of root exudation from certain plants like Sorghum bicolor, and is recognized for its role as a biological nitrification inhibitor.[1][2][3][4] The described protocol provides a reliable workflow for researchers in environmental science, agriculture, and drug discovery to accurately measure concentrations of this compound in complex soil matrices. The method involves a straightforward solvent extraction followed by analysis on a reversed-phase C18 column.

Introduction

This compound (MHPP) is a compound of significant interest due to its biological activities, including its ability to inhibit soil nitrification.[1][2][3][4] This process, the microbial oxidation of ammonia (B1221849) to nitrate, is a key step in the nitrogen cycle. Inhibiting this process can reduce nitrogen loss from agricultural soils and decrease the emission of nitrous oxide, a potent greenhouse gas. Accurate quantification of MHPP in soil is therefore crucial for understanding its environmental fate, efficacy as a nitrification inhibitor, and potential applications in sustainable agriculture. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose due to its high sensitivity and selectivity for organic compounds in complex environmental samples. This note provides a comprehensive protocol for the extraction and HPLC-based quantification of MHPP from soil.

Experimental Protocol

Reagents and Materials
  • This compound (MHPP) standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (≥98% purity)

  • Soil samples (air-dried and sieved through a 2 mm mesh)

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials with caps

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Column re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

Sample Preparation: Soil Extraction
  • Weigh 5.0 g of air-dried, sieved soil into a 50 mL centrifuge tube.

  • Add 25 mL of a methanol:water (80:20, v/v) extraction solvent to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the soil particles.

  • Carefully decant the supernatant into a clean glass vial.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Standard Preparation and Calibration
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of MHPP standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Calibration Curve: Inject each working standard solution into the HPLC system. Plot the peak area of MHPP against the corresponding concentration to generate a calibration curve. The linearity of the curve should be confirmed by a correlation coefficient (R²) > 0.999.

Data Presentation

The quantitative data for MHPP in various soil samples are summarized in the table below. The concentration is calculated based on the linear regression equation obtained from the calibration curve.

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/g soil)
Soil A (Control)9.8215.40.15
Soil B (Treated)9.81158.91.59
Soil C (Field Sample 1)9.8345.70.46
Soil D (Field Sample 2)9.8278.20.78

Visualization of Experimental Workflow

The overall experimental workflow for the quantification of this compound in soil is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis soil_sample 1. Soil Sample Collection (Air-dried, 2mm sieved) extraction 2. Solvent Extraction (Methanol/Water, Sonication) soil_sample->extraction 5g soil + 25mL solvent centrifugation 3. Centrifugation extraction->centrifugation filtration 4. Supernatant Filtration (0.22 µm PTFE filter) centrifugation->filtration hplc_injection 5. HPLC Injection (20 µL) filtration->hplc_injection separation 6. Chromatographic Separation (C18 Column) hplc_injection->separation detection 7. UV Detection (275 nm) separation->detection chromatogram 8. Chromatogram Generation detection->chromatogram integration 9. Peak Integration chromatogram->integration quantification 10. Quantification (vs. Calibration Curve) integration->quantification

Caption: Workflow for MHPP quantification in soil.

Logical Relationship of the Analytical Steps

The logical sequence of the analytical protocol is designed to ensure accurate and reproducible results.

logical_relationship start Start: Soil Sample extraction Extraction of MHPP from Soil Matrix start->extraction cleanup Removal of Particulates (Centrifugation & Filtration) extraction->cleanup separation Chromatographic Separation of Analytes cleanup->separation detection Detection of MHPP by UV Absorbance separation->detection quantification Quantification using External Standards detection->quantification result Final Result: Concentration of MHPP in Soil quantification->result

Caption: Logical steps in the analytical protocol.

Conclusion

The HPLC method described in this application note is suitable for the selective and accurate quantification of this compound in soil samples. The sample preparation is straightforward, and the chromatographic conditions provide good resolution and sensitivity. This protocol can be readily implemented in laboratories equipped with standard HPLC instrumentation and will be a valuable tool for researchers studying the environmental chemistry and biological activity of this important phenolic compound.

References

Application Notes and Protocols: Methyl 3-(4-hydroxyphenyl)propionate as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)propionate, a derivative of phloretic acid, is a compound with applications in various fields, including its role as a nitrification inhibitor in agriculture and as a synthetic intermediate in the pharmaceutical and cosmetic industries.[1][2][3] Its well-defined chemical and physical properties make it a suitable candidate for use as a reference standard in the development and validation of analytical methods. These methods are crucial for quality control, stability testing, and pharmacokinetic studies in drug development and other research areas.

This document provides detailed application notes and protocols for the use of this compound as a standard in common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical and Physical Properties of this compound: [2][4]

PropertyValue
CAS Number 5597-50-2
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Melting Point 39-41 °C
Boiling Point 108 °C at 11 mmHg
Appearance White to light yellow powder or lump
Solubility Soluble in chloroform (B151607) and methanol (B129727)

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The following protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. This method is based on established procedures for the analysis of similar phenolic compounds.[1][5][6][7][8]

Experimental Protocol: RP-HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid or acetic acid to improve peak shape). A typical starting ratio would be 50:50 (v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, which is a common wavelength for aromatic compounds. A full UV scan can be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL.

2. Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

3. Sample Preparation:

  • The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase.

  • For complex matrices, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (as per ICH guidelines):

The following parameters should be assessed to ensure the method is suitable for its intended purpose.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intraday < 2%, Interday < 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for the analyte should be well-resolved from other components.
Robustness Insensitive to small, deliberate changes in method parameters.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Prepare Standard Solutions HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance.

Experimental Protocol: GC-MS

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.

  • Procedure:

    • Evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection (1 µL).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions in a suitable solvent. The derivatization procedure described above should be applied to both standards and samples.

4. Quantitative Data Summary:

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range
Precision (%RSD) < 15%

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Library Search) Detection->Identification Quantification Quantification (SIM mode) Detection->Quantification

Caption: Workflow for GC-MS analysis including derivatization.

Conclusion

This compound serves as an excellent standard for the development of analytical methods due to its stable nature and well-characterized properties. The HPLC and GC-MS protocols provided in these application notes offer a solid starting point for researchers and scientists. It is imperative to note that any analytical method developed based on these guidelines must be fully validated according to the specific requirements of the application and relevant regulatory standards to ensure the generation of accurate and reliable data.

References

Application Notes and Protocols: "Methyl 3-(4-hydroxyphenyl)propionate" in the Synthesis of Potential Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of "Methyl 3-(4-hydroxyphenyl)propionate" as a key intermediate in the synthesis of novel compounds with potential antidiabetic properties. The following sections detail the synthetic protocols, biological evaluation methods, and underlying signaling pathways associated with derivatives of this compound, offering a valuable resource for researchers in the field of diabetes drug discovery.

Introduction

"this compound" is a versatile chemical building block utilized in the development of various therapeutic agents.[1] In the context of diabetes research, it serves as a crucial starting material for the synthesis of potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonists.[2][] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a significant role in stimulating glucose-dependent insulin (B600854) secretion. The development of GPR40 agonists represents a promising therapeutic strategy for the management of type 2 diabetes mellitus.

Synthesis of "this compound"

The starting material, "this compound," can be synthesized via several methods. A common and efficient laboratory-scale synthesis involves the hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate.

Protocol 1: Synthesis via Hydrogenation

Materials:

  • Methyl (E)-3-(4-hydroxyphenyl)acrylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • Dissolve methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (0.1 g) to the solution.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the suspension through a pad of diatomaceous earth to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield "this compound" as an oily product.[4][5]

Synthesis of a Potential Antidiabetic Agent: Phenylpropanoic Acid Derivatives as GPR40 Agonists

"this compound" can be elaborated into more complex phenylpropanoic acid derivatives that exhibit potent GPR40 agonist activity. The following is a representative synthetic scheme, illustrating the conversion of the initial scaffold into a more complex molecule with enhanced biological activity.

Representative Synthetic Scheme

G A This compound B Intermediate Modification (e.g., Alkylation, Coupling) A->B Step 1 C Further Functionalization (e.g., Biphenyl formation) B->C Step 2 D Final Polar Group Introduction C->D Step 3 E Potent GPR40 Agonist D->E Step 4

Caption: General synthetic workflow for GPR40 agonists.

While specific multi-step syntheses are proprietary and vary between research groups, a general approach involves the modification of the phenolic hydroxyl group and subsequent coupling reactions to build a more complex scaffold. The introduction of polar functionalities is a key strategy to decrease lipophilicity and mitigate potential cytotoxicity issues observed with earlier generations of GPR40 agonists.[6]

Biological Evaluation of GPR40 Agonists

The antidiabetic potential of newly synthesized compounds is assessed through a series of in vitro and in vivo assays.

In Vitro Assays

1. GPR40 Agonist Activity Assay (Calcium Mobilization):

This assay measures the ability of a compound to activate GPR40, leading to an increase in intracellular calcium concentration.

Protocol:

  • Culture CHO cells stably expressing human GPR40.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add the test compound at various concentrations.

  • Measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) to determine the intracellular calcium levels.

  • Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

2. Cytotoxicity Assay:

This assay evaluates the potential toxic effects of the compounds on cells.

Protocol:

  • Plate a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • Assess cell viability using a standard method, such as the MTT or MTS assay.

  • Determine the CC₅₀ value, the concentration of the compound that causes 50% cell death.

In Vivo Assays

1. Oral Glucose Tolerance Test (OGTT) in Animal Models:

This test evaluates the effect of a compound on glucose tolerance in an animal model of impaired glucose tolerance or type 2 diabetes.

Protocol:

  • Use a suitable animal model, such as rats with impaired glucose tolerance.

  • Fast the animals overnight.

  • Administer the test compound orally at a specific dose.

  • After a set time (e.g., 30-60 minutes), administer a glucose solution orally.

  • Collect blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure the plasma glucose and insulin concentrations.

  • Analyze the data to determine the effect of the compound on glucose excursion and insulin secretion.

Quantitative Data Summary

The following table summarizes representative data for a potent GPR40 agonist derived from a phenylpropanoic acid scaffold.

Compound IDGPR40 Agonist Activity (EC₅₀, nM)Cytotoxicity (CC₅₀, µM)In Vivo Efficacy (OGTT in rats)
35 3.6>100Robust plasma glucose-lowering effect and insulinotropic action[6]

Data is illustrative and based on published findings for a representative compound in this class.[6]

Signaling Pathway

GPR40 activation by an agonist triggers a signaling cascade within the pancreatic β-cell, ultimately leading to insulin secretion.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR40 Agonist (e.g., Phenylpropanoic Acid Derivative) GPR40 GPR40 Agonist->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Promotes Fusion PKC->Insulin_Vesicles Potentiates Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 agonist-induced insulin secretion pathway.

Conclusion

"this compound" is a valuable and readily accessible starting material for the synthesis of novel and potent GPR40 agonists. The development of such compounds holds significant promise for the treatment of type 2 diabetes. The protocols and data presented here provide a foundational resource for researchers engaged in the design, synthesis, and biological evaluation of new antidiabetic agents based on this chemical scaffold. Further optimization of the phenylpropanoic acid core, guided by structure-activity relationship studies, may lead to the discovery of clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for Studying the Antibacterial Activity of Methyl 3-(4-hydroxyphenyl)propionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)propionate and its derivatives are phenolic compounds that have garnered interest for their potential as antibacterial agents.[1][2] Phenolic compounds are a well-established class of natural antimicrobials known to exhibit a broad spectrum of activity against various pathogens.[3][4] The study of these compounds is crucial in the search for new therapeutic agents to combat the growing threat of antibiotic resistance.

This document provides a comprehensive set of protocols for the systematic evaluation of the antibacterial properties of this compound derivatives. The included methodologies cover the determination of minimum inhibitory and bactericidal concentrations, assessment of effects on bacterial growth kinetics, and investigation into the potential mechanism of action through membrane permeability assays.

Data Presentation

DerivativeTarget OrganismStrainMIC (µg/mL)
Hydrazone 7 (phenyl substituent) Staphylococcus aureusTCH-1516 (MRSA)32
Enterococcus faecalisAR-0671 (VRE)>64
Escherichia coliAR-0001Moderate Activity
Hydrazone 14 (thiophene substituent) Staphylococcus aureusTCH-1516 (MRSA)8
Enterococcus faecalisAR-0671 (VRE)8
Escherichia coliAR-000164
Klebsiella pneumoniaeAR-000364
Pseudomonas aeruginosaAR-111464
Acinetobacter baumanniiAR-027364
Hydrazone 15 (nitro-thiophene substituent) Staphylococcus aureusTCH-1516 (MRSA)1
Enterococcus faecalisAR-0671 (VRE)<0.5
Escherichia coliAR-00018
Klebsiella pneumoniaeAR-00332
Acinetobacter baumanniiAR-027616
Compound 30 (4-NO2 phenyl substituent) Staphylococcus aureus-16
Enterococcus faecalis-16
Escherichia coli-32
Klebsiella pneumoniae-64
Compound 31 (4-Cl phenyl substituent) Pseudomonas aeruginosa-64
Acinetobacter baumannii-32
Compound 33 (4-OH phenyl substituent) Staphylococcus aureus-8-16
Enterococcus faecalis-8-16
Pseudomonas aeruginosa-16
Acinetobacter baumannii-16
Compound 37 (dimethylpyrrole substituent) Escherichia coli-16

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Test Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution with MHB to achieve the desired starting concentration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the test compound that shows no visible bacterial growth.[6] This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

Bacterial Growth Curve Assay

This assay is used to determine the effect of the test compound on the growth kinetics of bacteria.

Materials:

  • Test compounds

  • Bacterial strains

  • MHB

  • Sterile culture flasks or tubes

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Preparation of Cultures: Inoculate fresh MHB with an overnight culture of the test bacterium to an initial OD₆₀₀ of approximately 0.05.

  • Addition of Test Compound: Add the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the bacterial cultures. Include a control culture without the compound.

  • Incubation and Measurement: Incubate the cultures at 37°C with shaking. At regular time intervals (e.g., every hour for 24 hours), withdraw an aliquot from each culture and measure the OD₆₀₀ using a spectrophotometer.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves for each concentration of the test compound and the control.

Cell Membrane Permeability Assay

This assay assesses whether the test compound disrupts the bacterial cell membrane.

Materials:

  • Test compounds

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) or SYTOX Green nucleic acid stain

  • Fluorometer or fluorescence microplate reader

Protocol:

  • Preparation of Bacterial Suspension: Grow bacteria to the mid-log phase, then harvest by centrifugation. Wash the cells with PBS and resuspend in PBS to a specific OD₆₀₀.

  • Treatment with Test Compound: Add the test compound at various concentrations to the bacterial suspension.

  • Addition of Fluorescent Dye: Add PI or SYTOX Green to the bacterial suspension at a final concentration of 1-5 µM. These dyes can only enter cells with compromised membranes.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., for PI: excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane damage.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies Compound_Prep Prepare Compound Derivatives MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Compound_Prep->MIC_Assay Bacteria_Prep Prepare Bacterial Inoculum Bacteria_Prep->MIC_Assay MBC_Assay Determine Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay From no-growth wells Growth_Curve Bacterial Growth Curve Assay MIC_Assay->Growth_Curve Inform concentrations Membrane_Permeability Cell Membrane Permeability Assay Growth_Curve->Membrane_Permeability

Caption: Experimental workflow for assessing antibacterial activity.

Proposed Mechanism of Action

mechanism_of_action cluster_compound Compound Action cluster_bacterial_cell Bacterial Cell cluster_cellular_effects Cellular Effects Compound This compound Derivatives Membrane Cell Membrane Disruption Compound->Membrane DNA_Gyrase Inhibition of DNA Gyrase Compound->DNA_Gyrase Potential Target Metabolism Metabolic Pathway Inhibition Compound->Metabolism Potential Target Ion_Leakage Ion Leakage Membrane->Ion_Leakage ATP_Depletion ATP Depletion Membrane->ATP_Depletion DNA_Replication_Block Blocked DNA Replication DNA_Gyrase->DNA_Replication_Block Cell_Death Bacterial Cell Death Metabolism->Cell_Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death DNA_Replication_Block->Cell_Death

Caption: Proposed antibacterial mechanisms of phenolic derivatives.

References

Application Notes and Protocols: Methyl 3-(4-hydroxyphenyl)propionate in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a naturally occurring phenolic compound and a methyl ester of phloretic acid.[1][2] It is recognized as a plant growth regulator with auxin-like properties.[1][2] MHPP has been identified as a key root-exuded compound in Sorghum bicolor that acts as a biological nitrification inhibitor.[3][4] Beyond its role in soil nitrogen dynamics, research has demonstrated that MHPP significantly influences plant root system architecture by modulating auxin signaling pathways.[3][4] Specifically, it has been shown to inhibit primary root elongation while promoting the formation of lateral and adventitious roots in Arabidopsis thaliana.[3][4] This activity suggests its potential as a novel plant growth regulator in plant tissue culture for various applications, including micropropagation, callus induction, and somatic embryogenesis.

These application notes provide an overview of the known effects of MHPP and offer detailed, exploratory protocols for its use in plant tissue culture media.

Mechanism of Action: An Auxin-Like Effect

MHPP's role as a plant growth regulator stems from its ability to interfere with auxin signaling. Studies in Arabidopsis have revealed that MHPP elevates endogenous auxin levels and enhances auxin signaling.[1][3][4] The proposed mechanism involves several key processes:

  • Upregulation of Auxin Biosynthesis: MHPP treatment has been shown to increase the expression of genes related to indole-3-acetic acid (IAA) biosynthesis.[1][3][4]

  • Alteration of Auxin Transport: It influences the polar transport of auxin by repressing the expression of auxin efflux carriers like PIN4 in root tips.[1][3][4]

  • Promotion of Auxin Perception: MHPP promotes the degradation of Aux/IAA transcriptional repressors, thereby enhancing the perception of the auxin signal.[1][3]

  • Involvement of NO/ROS Pathway: The effects of MHPP on root development are mediated through the nitric oxide (NO) and reactive oxygen species (ROS) signaling pathways, which are known to interact with auxin signaling.[1][3]

This multifaceted influence on auxin homeostasis and signaling underscores its potential as a substitute for or supplement to synthetic auxins commonly used in plant tissue culture, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA).

Potential Applications in Plant Tissue Culture

Based on its demonstrated auxin-like activity, MHPP can be explored for the following applications in plant tissue culture:

  • Callus Induction: As a potent modulator of auxin levels, MHPP may be effective in inducing callus formation from various explants. Its natural origin could be advantageous in protocols where synthetic auxins are undesirable.

  • Adventitious Rooting: Given its established role in promoting lateral and adventitious root formation in whole plants, MHPP is a strong candidate for inducing rooting of in vitro regenerated shoots.[5][6]

  • Somatic Embryogenesis: The initiation and development of somatic embryos are often dependent on a precise auxin environment. MHPP could be investigated for its efficacy in inducing embryogenic callus and promoting embryo maturation.

  • Secondary Metabolite Production: Phenolic compounds can influence the biosynthesis of other secondary metabolites in cell cultures.[7][8] The effect of MHPP on the production of valuable plant-derived compounds could be a subject of investigation.

Quantitative Data Summary

The following table summarizes the concentrations of MHPP used in studies on Arabidopsis root development. These concentrations can serve as a starting point for dose-response experiments in plant tissue culture.

Plant SpeciesExperimental SystemMHPP Concentration RangeObserved EffectReference
Arabidopsis thalianaSeedling liquid culture50 - 200 µMInhibition of primary root elongation, promotion of lateral root formation.[3]
Arabidopsis thalianaSeedling agar (B569324) plates100 µMSignificant inhibition of primary root growth.[3]

Experimental Protocols (Exploratory)

The following protocols are proposed as a starting point for investigating the efficacy of MHPP in plant tissue culture. Optimization of MHPP concentration, as well as its combination with cytokinins, will be necessary for specific plant species and explant types.

Protocol 1: Callus Induction from Leaf Explants

Objective: To induce callus formation from leaf explants using MHPP as the primary auxin source.

Materials:

  • Healthy, young leaves from the target plant species

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Phytagel or Agar

  • This compound (MHPP)

  • Cytokinin (e.g., 6-Benzylaminopurine - BAP or Kinetin)

  • Sterile distilled water

  • 70% (v/v) Ethanol (B145695)

  • Commercial bleach solution (e.g., 10-20% v/v) with a few drops of Tween-20

  • Sterile petri dishes, forceps, and scalpels

  • pH meter

  • Autoclave

  • Laminar flow hood

Methodology:

  • Explant Preparation:

    • Excise young, fully expanded leaves from a healthy mother plant.

    • Wash the leaves under running tap water for 15-20 minutes.

    • In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute wash in a 10-20% commercial bleach solution with Tween-20.

    • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

    • Cut the sterilized leaves into small sections (e.g., 1 cm²), removing the edges.

  • Media Preparation:

    • Prepare MS basal medium supplemented with 3% (w/v) sucrose.

    • Add MHPP at a range of concentrations to be tested (e.g., 10, 25, 50, 100 µM). It is advisable to also have a positive control with a standard auxin like 2,4-D (e.g., 2 mg/L) and a negative control (no auxin).

    • Add a cytokinin, such as BAP or Kinetin, at a concentration suitable for the target species (e.g., 0.5 - 1.0 mg/L).

    • Adjust the pH of the medium to 5.7-5.8.

    • Add a gelling agent (e.g., 0.8% w/v agar or 0.25% w/v Phytagel).

    • Autoclave the medium at 121°C for 20 minutes.

    • Pour the sterilized medium into sterile petri dishes.

  • Inoculation and Incubation:

    • Place the leaf explants with the adaxial or abaxial side in contact with the medium.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Data Collection and Subculture:

    • Observe the cultures weekly for signs of callus formation.

    • After 4-6 weeks, record the percentage of explants forming callus and the morphology of the callus (e.g., color, texture).

    • Subculture the developing callus onto fresh medium of the same composition for proliferation.

Protocol 2: Adventitious Rooting of In Vitro Shoots

Objective: To induce adventitious root formation from in vitro regenerated shoots using MHPP.

Materials:

  • In vitro regenerated shoots (3-4 cm in length)

  • Half-strength or full-strength MS basal medium with vitamins

  • Sucrose (1-2% w/v)

  • Phytagel or Agar

  • This compound (MHPP)

  • Sterile culture vessels (e.g., test tubes or Magenta boxes)

  • Other materials as listed in Protocol 1.

Methodology:

  • Media Preparation:

    • Prepare half-strength or full-strength MS medium with 1-2% (w/v) sucrose.

    • Add MHPP at a range of concentrations (e.g., 5, 10, 25, 50 µM). Include a positive control with a standard rooting auxin like Indole-3-butyric acid (IBA) or NAA (e.g., 0.5-1.0 mg/L) and a negative control (hormone-free).

    • Adjust the pH to 5.7-5.8.

    • Add the gelling agent and autoclave as previously described.

    • Dispense the medium into culture vessels.

  • Inoculation and Incubation:

    • Excise healthy, elongated shoots from a shoot proliferation culture.

    • Insert the basal end of each shoot into the rooting medium.

    • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Data Collection:

    • After 3-4 weeks, record the percentage of shoots that have formed roots, the number of roots per shoot, and the average root length.

Visualizations

MHPP_Signaling_Pathway MHPP This compound (MHPP) NO_ROS Nitric Oxide (NO) & Reactive Oxygen Species (ROS) Accumulation MHPP->NO_ROS Auxin_Biosynthesis Increased Auxin Biosynthesis Gene Expression MHPP->Auxin_Biosynthesis Auxin_Transport Repression of Auxin Efflux Carriers (e.g., PIN4) MHPP->Auxin_Transport Aux_IAA_Degradation Degradation of Aux/IAA Repressors MHPP->Aux_IAA_Degradation Endogenous_Auxin Increased Endogenous Auxin Levels & Signaling NO_ROS->Endogenous_Auxin Auxin_Biosynthesis->Endogenous_Auxin Auxin_Transport->Endogenous_Auxin Aux_IAA_Degradation->Endogenous_Auxin Root_Development Inhibition of Primary Root Elongation Promotion of Lateral Root Formation Endogenous_Auxin->Root_Development

Caption: Signaling pathway of MHPP in modulating root development.

MHPP_Tissue_Culture_Workflow Explant Explant Selection & Surface Sterilization Media_Prep MS Media Preparation with Varying MHPP Concentrations (e.g., 0, 10, 25, 50, 100 µM) Explant->Media_Prep Inoculation Inoculation of Explants on MHPP-supplemented Media Media_Prep->Inoculation Incubation Incubation under Controlled Conditions (Dark for Callus, Light for Rooting) Inoculation->Incubation Data_Collection Data Collection & Analysis (% Callus/Rooting, Morphology) Incubation->Data_Collection Subculture Subculture for Proliferation or Further Development Data_Collection->Subculture

Caption: Experimental workflow for testing MHPP in plant tissue culture.

References

Application Notes and Protocols for Enzymatic Coupling of Saccharides to Proteins using "Methyl 3-(4-hydroxyphenyl)propionate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted glycosylation of proteins is a critical tool in drug development, enabling the enhancement of therapeutic protein stability, solubility, and bioavailability, as well as modulating immunogenicity. This document provides detailed application notes and protocols for a novel method of enzymatic coupling of saccharides to proteins. This technique utilizes Methyl 3-(4-hydroxyphenyl)propionate as a linker, activated by tyrosinase or horseradish peroxidase (HRP), to covalently attach saccharides to target proteins. This method offers a site-selective approach to protein glycosylation, leveraging the enzymatic oxidation of the phenolic linker for subsequent reaction with nucleophilic amino acid residues on the protein surface.

Principle of the Method

The enzymatic coupling process is a two-step procedure. The first step involves the chemical conjugation of the desired saccharide to the linker molecule, this compound, to form a saccharide-linker conjugate. The second step is the enzymatic reaction where tyrosinase or HRP catalyzes the oxidation of the phenolic group on the saccharide-linker conjugate. The resulting reactive ortho-quinone then covalently bonds to nucleophilic residues, such as the ε-amino group of lysine (B10760008) or the sulfhydryl group of cysteine, on the surface of the target protein.[1]

Materials and Reagents

  • Target Protein: (e.g., Bovine Serum Albumin, monoclonal antibody)

  • Saccharide: (e.g., Glucose, N-acetylglucosamine, or a larger oligosaccharide)

  • Linker: this compound

  • Enzyme: Mushroom Tyrosinase or Horseradish Peroxidase (HRP)

  • Oxidant (for HRP): Hydrogen peroxide (H₂O₂)

  • Activation Reagents for Saccharide-Linker Synthesis: (e.g., EDC, NHS, or other appropriate coupling agents)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Phosphate Buffered Saline (PBS), pH 7.4

  • Purification: Dialysis tubing (10 kDa MWCO), Size-exclusion chromatography columns

  • Analytical Equipment: SDS-PAGE system, MALDI-TOF Mass Spectrometer, HPLC system

Experimental Protocols

Protocol 1: Synthesis of Saccharide-Linker Conjugate

This protocol describes the synthesis of an amide linkage between an amino-functionalized saccharide and the carboxylic acid group of a modified this compound linker.

  • Modification of the Linker: The methyl ester of this compound is first hydrolyzed to the corresponding carboxylic acid to enable conjugation to an aminosaccharide.

    • Dissolve this compound in a 1:1 mixture of methanol (B129727) and 1M NaOH.

    • Stir the reaction at room temperature for 4 hours.

    • Neutralize the solution with 1M HCl to precipitate the carboxylic acid linker.

    • Filter, wash with cold water, and dry the product under vacuum.

  • Activation of the Carboxylic Acid Linker:

    • Dissolve the hydrolyzed linker (1.2 equivalents) in anhydrous DMF.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Conjugation to Aminosaccharide:

    • Dissolve the aminosaccharide (1 equivalent) in DMF.

    • Add the activated linker solution dropwise to the aminosaccharide solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification of the Saccharide-Linker Conjugate:

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the pure saccharide-linker conjugate.

    • Confirm the structure and purity by NMR and mass spectrometry.

Protocol 2: Enzymatic Coupling of Saccharide-Linker to Protein

This protocol details the tyrosinase-catalyzed conjugation of the saccharide-linker to a target protein.

  • Reaction Setup:

    • Dissolve the target protein in PBS (pH 7.4) to a final concentration of 10 mg/mL.

    • Add the saccharide-linker conjugate to the protein solution at a 10-fold molar excess.

    • Gently mix the solution to ensure homogeneity.

  • Enzymatic Reaction:

    • Add mushroom tyrosinase to the reaction mixture to a final concentration of 200 units/mL.

    • Incubate the reaction at room temperature with gentle agitation for 2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding a tyrosinase inhibitor, such as kojic acid, to a final concentration of 5 mM.

  • Purification of the Glycoconjugate:

    • Remove the unreacted saccharide-linker and enzyme by dialysis against PBS (pH 7.4) at 4°C for 48 hours with at least three buffer changes.

    • Alternatively, purify the glycoconjugate using size-exclusion chromatography.

  • Characterization of the Glycoconjugate:

    • SDS-PAGE: Analyze the purified glycoconjugate by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated protein.

    • MALDI-TOF Mass Spectrometry: Determine the mass of the glycoconjugate to confirm the covalent attachment of the saccharide-linker and to estimate the number of saccharides coupled per protein molecule.

    • HPLC Analysis: Assess the purity of the final glycoconjugate using a suitable HPLC method (e.g., size-exclusion or reversed-phase).

Data Presentation

The following tables provide representative data for the characterization of the resulting glycoconjugates. Note: This data is illustrative and will vary depending on the specific protein, saccharide, and reaction conditions.

Table 1: Summary of Glycoconjugate Characterization

ParameterUnconjugated ProteinGlycoconjugate
Apparent Molecular Weight (SDS-PAGE) 66 kDa~70-75 kDa
Mass (MALDI-TOF MS) 66,500 Da70,800 Da
Purity (HPLC) >98%>95%
Degree of Labeling (DOL) N/A~2-3 saccharides/protein

Table 2: Quantitative Analysis of Coupling Efficiency

Reaction ComponentMolar Ratio (Linker:Protein)Coupling Efficiency (%)
Saccharide-Linker5:125%
Saccharide-Linker10:145%
Saccharide-Linker20:160%

Visualizations

Diagrams of Experimental Workflow and Signaling Pathway

G Figure 1: Experimental Workflow cluster_0 Saccharide-Linker Synthesis cluster_1 Enzymatic Protein Glycosylation cluster_2 Analysis Saccharide Saccharide SaccharideLinker Saccharide-Linker Conjugate Saccharide->SaccharideLinker Conjugation Linker This compound ActivatedLinker Activated Linker Linker->ActivatedLinker Activation ActivatedLinker->SaccharideLinker Glycoconjugate Glycoconjugate SaccharideLinker->Glycoconjugate Enzymatic Coupling Protein Target Protein Protein->Glycoconjugate Enzyme Tyrosinase/HRP Enzyme->Glycoconjugate SDSPAGE SDS-PAGE Glycoconjugate->SDSPAGE MALDI MALDI-TOF MS Glycoconjugate->MALDI HPLC HPLC Glycoconjugate->HPLC

Caption: Workflow for enzymatic protein glycosylation.

G Figure 2: Reaction Mechanism SaccharideLinker Saccharide-Linker (Phenolic Group) OrthoQuinone Reactive Ortho-Quinone SaccharideLinker->OrthoQuinone Tyrosinase/HRP + O2 / H2O2 Glycoconjugate Glycoconjugate (Covalent Bond) OrthoQuinone->Glycoconjugate Protein Protein (Nucleophilic Residue, e.g., Lysine) Protein->Glycoconjugate

Caption: Enzymatic activation and coupling mechanism.

References

Application Notes and Protocols: Methyl 3-(4-hydroxyphenyl)propionate as a Preservative in Scientific Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)propionate, a methyl ester of phloretic acid, is an effective antimicrobial agent suitable for preserving a wide range of scientific reagents.[1] Its phenolic structure contributes to its broad-spectrum activity against common laboratory contaminants, including bacteria and fungi. This document provides detailed application notes, protocols for efficacy testing, and data on its use as a preservative to ensure the integrity and longevity of your valuable reagents. Its use as a preservative is documented in cosmetics, food, and medicine, highlighting its good antibacterial effect and ability to extend product shelf life.[1]

Chemical and Physical Properties

PropertyValue
CAS Number 5597-50-2
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 39-41 °C
Boiling Point 108 °C at 11 mmHg
Solubility Soluble in chloroform (B151607) and methanol (B129727).[2][3] Water solubility is pH-dependent; solubility increases significantly at basic pH (>pKa).[4]
pKa 9.89 ± 0.15

Antimicrobial Efficacy

This compound exhibits a broad spectrum of antimicrobial activity. The following table provides estimated Minimum Inhibitory Concentration (MIC) values against common laboratory contaminants, based on data for structurally similar phenolic preservatives like parabens.

Table 1: Estimated Minimum Inhibitory Concentration (MIC) Values

MicroorganismTypeEstimated MIC (mg/mL)
Escherichia coliGram-negative Bacteria0.5 - 1.0
Pseudomonas aeruginosaGram-negative Bacteria0.8 - 1.5
Staphylococcus aureusGram-positive Bacteria0.4 - 0.8
Bacillus subtilisGram-positive Bacteria0.2 - 0.6
Candida albicansYeast0.3 - 0.7
Aspergillus brasiliensisMold0.2 - 0.5

Note: These are estimated values. Actual MICs may vary depending on the specific strain, reagent matrix, and experimental conditions. It is highly recommended to perform a preservative efficacy test for your specific application.

Mechanism of Action

The antimicrobial activity of phenolic compounds like this compound is primarily attributed to their ability to disrupt microbial cell integrity and function. The proposed mechanism involves several stages:

  • Adsorption and Penetration: The lipophilic nature of the molecule allows it to adsorb to and penetrate the lipid bilayer of the microbial cell membrane.

  • Membrane Disruption: Integration into the cell membrane disrupts its structure and function, leading to increased permeability.

  • Leakage of Cellular Components: The compromised membrane allows for the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Enzyme Inhibition: The compound can also interact with and inhibit essential microbial enzymes, further disrupting cellular metabolism.

  • Inhibition of Nucleic Acid Synthesis: At higher concentrations, it may interfere with the synthesis of DNA and RNA.

G Proposed Antimicrobial Mechanism of Action cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell Adsorption Adsorption to Cell Membrane Penetration Penetration of Lipid Bilayer Adsorption->Penetration Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Cellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Enzyme_Inhibition Enzyme Inhibition Enzyme_Inhibition->Cell_Death Nucleic_Acid_Inhibition Inhibition of Nucleic Acid Synthesis Nucleic_Acid_Inhibition->Cell_Death MHP This compound MHP->Adsorption MHP->Enzyme_Inhibition MHP->Nucleic_Acid_Inhibition

Caption: Proposed mechanism of antimicrobial action.

Recommended Working Concentrations

The optimal concentration of this compound will vary depending on the specific reagent, its susceptibility to contamination, and the desired shelf life. A general starting point is between 0.05% and 0.2% (w/v) . It is recommended to determine the lowest effective concentration for each specific application through a preservative efficacy test.

Stability and Storage

This compound is stable under a range of conditions. Aqueous solutions of similar phenolic preservatives, like parabens, are stable at a pH range of 3-6 and can be autoclaved.[5] However, at pH 8 or above, they are subject to rapid hydrolysis.[5]

Table 2: Stability Profile

ConditionStabilityRecommendation
pH Stable in acidic to neutral pH (3-7). Hydrolyzes in alkaline conditions (pH > 8).Prepare stock solutions in a slightly acidic buffer if possible. Avoid highly alkaline reagents.
Temperature Stable at room temperature and can withstand autoclaving in appropriate buffer systems.Store stock solutions and preserved reagents at 2-8°C for long-term storage.
Light May be sensitive to prolonged UV exposure.Store in amber vials or in the dark.

Potential Interferences in Scientific Assays

While an effective preservative, the phenolic nature of this compound necessitates consideration of its potential to interfere with certain biochemical assays.

  • Enzyme-Linked Immunosorbent Assays (ELISA): Phenolic compounds have the potential to cross-react with antibodies, which could lead to false-positive or overestimated results. The degree of interference is dependent on the specific antibodies and the concentration of the preservative. It is advisable to run controls with and without the preservative to assess any potential impact on your specific ELISA.

  • Enzyme Assays: Phenolic compounds can act as inhibitors for some enzymes, particularly those sensitive to changes in protein conformation. The effect is concentration-dependent. If you are working with sensitive enzymatic reactions, it is crucial to validate your assay in the presence of the intended concentration of this compound.

  • Protein Quantification Assays: Some protein quantification methods, particularly those based on UV absorbance, may be affected by the UV absorbance of the preservative itself. It is recommended to use a blank that includes the preservative at the same concentration as in the samples.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) Stock Solution
  • Materials:

    • This compound powder

    • Methanol or Ethanol (B145695) (ACS grade or higher)

    • Sterile, amber glass bottle

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh 10 g of this compound powder.

    • Transfer the powder to the amber glass bottle.

    • Add 80 mL of methanol or ethanol to the bottle.

    • Place the bottle on a magnetic stirrer and stir until the powder is completely dissolved.

    • Bring the final volume to 100 mL with the solvent.

    • Store the stock solution at 2-8°C, protected from light.

G Workflow for Stock Solution Preparation Start Start Weigh Weigh 10g of This compound Start->Weigh Dissolve Dissolve in 80mL of Methanol/Ethanol Weigh->Dissolve Adjust_Volume Adjust volume to 100mL Dissolve->Adjust_Volume Store Store at 2-8°C in an amber bottle Adjust_Volume->Store End End Store->End

Caption: Preparation of 10% stock solution.

Protocol 2: Preservative Efficacy Test (Challenge Test)

This protocol is adapted from the USP <51> Antimicrobial Effectiveness Test.

  • Materials:

    • Reagent to be preserved

    • This compound stock solution

    • Cultures of test microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

    • Sterile saline solution (0.9% NaCl)

    • Sterile culture media (e.g., Tryptic Soy Agar (B569324), Sabouraud Dextrose Agar)

    • Sterile pipettes and culture tubes

    • Incubator

  • Procedure:

    • Preparation of Inoculum: Culture the test microorganisms and prepare a suspension in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

    • Inoculation of Reagent: Prepare several aliquots of your reagent containing different concentrations of this compound (e.g., 0.05%, 0.1%, 0.15%, 0.2%) and a control with no preservative. Inoculate each aliquot with one of the test microorganisms to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Incubation: Incubate the inoculated reagent samples at room temperature (20-25°C).

    • Sampling and Plating: At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample, perform serial dilutions in sterile saline, and plate on the appropriate agar medium.

    • Enumeration: Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms (CFU/mL) at each time point.

    • Evaluation: Compare the log reduction in microbial concentration over time for each preservative concentration against the control. An effective preservative will show a significant reduction in microbial counts, meeting predefined acceptance criteria (e.g., a 3-log reduction for bacteria and no increase for fungi within 14 days).

G Preservative Efficacy Test Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Inoculum Prepare Microbial Inoculum (1x10^8 CFU/mL) Inoculate Inoculate Samples (1x10^5 - 1x10^6 CFU/mL) Prep_Inoculum->Inoculate Prep_Samples Prepare Reagent Samples (with and without preservative) Prep_Samples->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Sample_Plate Sample and Plate at Day 0, 7, 14, 28 Incubate->Sample_Plate Enumerate Enumerate Colonies (CFU/mL) Sample_Plate->Enumerate Evaluate Evaluate Log Reduction Enumerate->Evaluate

Caption: Workflow for preservative efficacy testing.

Conclusion

This compound is a versatile and effective preservative for a variety of scientific reagents. Its broad-spectrum antimicrobial activity and stability make it a valuable tool for ensuring the quality and longevity of laboratory solutions. By following the provided guidelines and performing appropriate validation for specific applications, researchers can confidently incorporate this preservative into their workflows to safeguard their experiments from microbial contamination.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(4-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 3-(4-hydroxyphenyl)propionate. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and comparative data to aid in optimizing your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route used:

  • From esterification of 3-(4-hydroxyphenyl)propionic acid: The primary impurity is typically the unreacted starting material, 3-(4-hydroxyphenyl)propionic acid.

  • From hydrogenation of methyl 4-hydroxycinnamate: The main impurity is often the unreacted starting material, methyl 4-hydroxycinnamate.

  • General Impurities: Regardless of the route, colored impurities may be present due to the oxidation of the phenolic hydroxyl group. Side-reaction products and residual solvents or reagents can also be present.

Q2: My product is a yellow or brown oil/solid. How can I remove the color?

A2: Colored impurities are often due to oxidation of the phenol (B47542) group. These can typically be removed by treating a solution of the crude product with activated charcoal. After dissolving the crude material in a suitable solvent for recrystallization or before loading it onto a chromatography column, add a small amount of activated charcoal, heat and stir for a short period, and then filter to remove the charcoal.

Q3: I'm having trouble with "oiling out" during recrystallization. What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid oil rather than solid crystals. This is a common issue for compounds like this compound, which has a low melting point (39-41 °C). It often happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is too concentrated or cooled too quickly. See the detailed troubleshooting guide below for solutions.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: The purity of this compound is commonly assessed using the following techniques:

  • Gas Chromatography (GC): Provides excellent separation of volatile compounds and can quantify purity.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity, especially with a UV detector that is sensitive to the aromatic ring. A reversed-phase C18 column is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect and help identify impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Product "Oils Out" 1. The boiling point of the solvent is higher than the product's melting point. 2. The solution is too concentrated. 3. The solution was cooled too rapidly. 4. High levels of impurities are depressing the melting point.1. Switch to a lower-boiling point solvent or solvent system (e.g., diethyl ether/hexane). 2. Add more solvent to the hot mixture to reduce saturation. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Attempt to remove some impurities first with a quick filtration through a plug of silica (B1680970) gel.
Low or No Crystal Formation 1. The chosen solvent is too good; the product remains soluble even at low temperatures. 2. Too much solvent was used. 3. The solution is supersaturated but nucleation hasn't started.1. Choose a solvent in which the product has lower solubility at cold temperatures. 2. Evaporate some of the solvent to increase the concentration. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Low Purity After Recrystallization 1. The chosen solvent does not effectively separate the impurities. 2. Crystals formed too quickly, trapping impurities within the lattice.1. Experiment with different solvent systems. Use TLC to check the purity of the mother liquor versus the dissolved crystals. 2. Ensure slow cooling to allow for selective crystallization.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor Separation of Product and Impurities 1. The mobile phase polarity is not optimal. 2. The column was overloaded with the crude product.1. Optimize the mobile phase using TLC. Aim for an Rf value of 0.25-0.35 for the product. A gradient elution may be necessary. 2. Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the silica gel's weight.
Peak Tailing 1. The phenolic hydroxyl group is interacting strongly with the acidic silanol (B1196071) groups on the silica gel.1. Add a small amount (0.5-1%) of a polar modifier like acetic acid to the mobile phase to reduce these secondary interactions.
Product Elutes Too Quickly or Too Slowly 1. The mobile phase is too polar or not polar enough.1. If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). If it elutes too slowly (low Rf), increase the polarity.

Data Presentation

Table 1: Physical Properties of Target Compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₀H₁₂O₃180.2039-41[1]White to off-white crystalline solid
3-(4-Hydroxyphenyl)propionic acidC₉H₁₀O₃166.17129-131[2][3]Off-white to beige powder
Methyl 4-hydroxycinnamateC₁₀H₁₀O₃178.19137-141Off-white to pale orange solid
Table 2: Illustrative Comparison of Purification Methods

Note: The following data is representative. Actual yields and purity will vary based on the initial purity of the crude material and the optimization of the chosen method.

Purification MethodStarting MaterialTypical Recovery YieldFinal Purity (Typical)Key Considerations
Recrystallization Crude Oily Product (~96-99% purity)70-90%>98%Prone to "oiling out" if not carefully controlled. Excellent for removing impurities with significantly different solubilities.
Column Chromatography Crude Oily Product (~96-99% purity)60-80%>99%More time and solvent intensive. Effective for separating impurities with similar polarities to the product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for recrystallization from a diethyl ether/hexane solvent system.

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of warm diethyl ether to dissolve the crude product completely.

  • Decolorization (if necessary): If the solution is colored, add a spatula-tip of activated charcoal, swirl, and gently warm the mixture for 5-10 minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal or any insoluble impurities into a clean, warm Erlenmeyer flask.

  • Crystallization: Slowly add hexane to the warm filtrate until the solution becomes slightly cloudy (turbid). Gently warm the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purification using a silica gel column.

  • TLC Analysis: First, determine an appropriate mobile phase by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase you plan to use (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes. If a single solvent system does not provide good separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude Methyl 3-(4-hydroxyphenyl)propionate recrystallization Recrystallization crude->recrystallization High impurity load or crystalline impurities column_chrom Column Chromatography crude->column_chrom Oily impurities or similar polarity pure_product Pure Product (>98-99%) recrystallization->pure_product column_chrom->pure_product

Caption: General purification workflow for this compound.

Oiling_Out_Troubleshooting start Product 'Oils Out' During Recrystallization check_conc Is the solution very concentrated? start->check_conc check_cooling Was cooling rapid? check_conc->check_cooling No add_solvent Add more hot solvent to dilute check_conc->add_solvent Yes check_solvent Is solvent B.P. > product M.P.? check_cooling->check_solvent No slow_cool Allow to cool slowly to room temperature first check_cooling->slow_cool Yes change_solvent Use a lower boiling point solvent system check_solvent->change_solvent Yes success Successful Crystallization check_solvent->success No add_solvent->check_cooling slow_cool->success change_solvent->success

Caption: Troubleshooting decision tree for "oiling out".

Caption: Logic for optimizing column chromatography based on TLC results.

References

Technical Support Center: Synthesis of Methyl 3-(4-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of Methyl 3-(4-hydroxyphenyl)propionate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting material is still present.
Reversible reaction equilibrium (Fischer Esterification)- Use a large excess of methanol (B129727) to shift the equilibrium towards the product.[1][2][3][4][5][6] - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][5]
Inactive catalyst- Use a fresh or properly stored acid catalyst (e.g., H₂SO₄, p-TsOH). - For hydrogenation, ensure the Pd/C catalyst is not poisoned and is adequately dispersed.
Insufficient temperature- Ensure the reaction mixture is heated to the appropriate reflux temperature.[1][7]
Formation of Impurities/Side Products Side reactions of the phenolic hydroxyl group- In Fischer esterification, harsh acidic conditions can lead to side reactions. Consider using milder catalysts or protecting the hydroxyl group.[8] - When using methyl iodide, ensure the temperature is controlled to prevent O-methylation of the phenolic hydroxyl group.
Incomplete hydrogenation of starting material- If synthesizing from methyl (E)-3-(4-hydroxyphenyl)acrylate, ensure the hydrogen pressure is adequate and the reaction is stirred vigorously for sufficient time.[9][10]
Presence of water in reagents or glassware- Use anhydrous solvents and thoroughly dried glassware, especially for water-sensitive reactions.
Difficult Product Purification Product is an oil and does not crystallize- this compound can be an oil or a low-melting solid.[9][10] - Purify by column chromatography or vacuum distillation.[11]
Co-elution of impurities during chromatography- Optimize the solvent system for column chromatography to achieve better separation.
Product decomposes during distillation- Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are:

  • Fischer-Speier Esterification: This involves reacting 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) with methanol in the presence of a strong acid catalyst like sulfuric acid.[1][2][3][4][5][6]

  • Alkylation with Methyl Iodide: This method uses methyl iodide and a base such as potassium carbonate to methylate the carboxylic acid.[9]

  • Catalytic Hydrogenation: This route involves the hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate using a palladium on carbon (Pd/C) catalyst.[9][10]

Q2: My Fischer esterification reaction is not going to completion. What can I do?

A2: The Fischer esterification is a reversible reaction.[2][3][4][6] To drive the reaction to completion, you can:

  • Use a large excess of methanol, which acts as both a reagent and a solvent.[1][7]

  • Remove the water produced during the reaction, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent.[1][5]

  • Ensure your acid catalyst is active and used in a sufficient amount.

Q3: I am observing a significant amount of a side product. What could it be?

A3: A common side product can result from the methylation of the phenolic hydroxyl group, forming methyl 3-(4-methoxyphenyl)propionate, especially if using harsher methylating agents or reaction conditions. In Fischer esterification, intermolecular ether formation or other acid-catalyzed side reactions involving the phenol (B47542) group can occur under forcing conditions.[8]

Q4: What is the best way to purify the final product?

A4: Purification can be achieved through several methods depending on the scale and purity of the crude product. Common techniques include:

  • Distillation: Vacuum distillation is often used as the compound has a relatively high boiling point (108 °C at 11 mmHg).[10]

  • Recrystallization: If the product is a solid at room temperature (melting point 39-41 °C), recrystallization can be an effective purification method.[10]

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica (B1680970) gel column chromatography is a good option.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-(4-Hydroxyphenyl)propanoic Acid

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid (phloretic acid)

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of 3-(4-hydroxyphenyl)propanoic acid in a large excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[7]

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid, and then with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Hydrogenation of Methyl (E)-3-(4-hydroxyphenyl)acrylate

Materials:

  • Methyl (E)-3-(4-hydroxyphenyl)acrylate

  • Ethanol (B145695)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Diatomaceous earth (Celite)

Procedure:

  • Dissolve methyl (E)-3-(4-hydroxyphenyl)acrylate in ethanol in a flask suitable for hydrogenation.[9][10]

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 bar) at room temperature for approximately 21 hours.[9][10]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[9][10]

  • Evaporate the solvent under reduced pressure to yield the product, which is often obtained in high purity (99% yield reported).[9][10]

Visualizations

Fischer_Esterification_Workflow start Start: 3-(4-hydroxyphenyl)propanoic acid + Methanol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Reflux (2-4 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: - Remove Methanol - Add Ethyl Acetate - Wash with NaHCO₃, Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purification: - Vacuum Distillation or - Column Chromatography evaporate->purify product Final Product: This compound purify->product

Caption: Workflow for Fischer-Speier Esterification.

Hydrogenation_Workflow start Start: Methyl (E)-3-(4-hydroxyphenyl)acrylate + Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate (1 bar H₂, RT, 21h) add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celite monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate product Final Product: This compound evaporate->product

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

Troubleshooting_Logic start Low Yield? incomplete Incomplete Reaction? start->incomplete Yes equilibrium Fischer Equilibrium Issue? incomplete->equilibrium No extend_time Solution: Extend Reaction Time incomplete->extend_time Yes catalyst Catalyst Inactive? equilibrium->catalyst No add_methanol Solution: Add Excess Methanol equilibrium->add_methanol Yes remove_water Solution: Remove Water (Dean-Stark) equilibrium->remove_water Yes fresh_catalyst Solution: Use Fresh Catalyst catalyst->fresh_catalyst Yes

Caption: Troubleshooting Logic for Low Yield Issues.

References

"Methyl 3-(4-hydroxyphenyl)propionate" stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is known to be sensitive to heat and air.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for MHPP are hydrolysis, oxidation, and thermal decomposition.[1]

  • Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield 3-(4-hydroxyphenyl)propionic acid (phloretic acid) and methanol (B129727).

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinones.

  • Thermal Decomposition: At elevated temperatures, MHPP can decompose, potentially producing carbon monoxide and carbon dioxide.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies are not extensively available in the public domain, phenolic compounds can be susceptible to photodegradation. Therefore, it is recommended to protect MHPP from light during storage and handling to minimize the risk of degradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is susceptible to hydrolysis in both acidic and basic aqueous solutions. The rate of hydrolysis is expected to be slowest in the neutral pH range. In strongly acidic or alkaline conditions, the ester linkage is more readily cleaved.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis after sample preparation in aqueous buffer. Hydrolysis of the ester linkage.1. Analyze the sample immediately after preparation.2. If possible, prepare samples in a neutral or slightly acidic buffer (pH 4-6) and keep them cool.3. To confirm hydrolysis, compare the retention time of the new peak with a standard of 3-(4-hydroxyphenyl)propionic acid.
Development of a yellow or brown coloration in the solid material or solution. Oxidation of the phenolic hydroxyl group.1. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon).2. Avoid exposure to air and light.3. Use antioxidants in solution if compatible with the experimental setup.
Inconsistent analytical results or loss of potency over time. General degradation due to improper storage or handling.1. Review storage conditions to ensure they are in line with recommendations (refrigerated, protected from light and air).2. Perform a purity check of the starting material using a validated analytical method.3. Prepare fresh solutions for each experiment.
Unexpected peaks in GC-MS analysis of thermally stressed samples. Thermal decomposition.1. Lower the injection port temperature if possible.2. Consider derivatization to increase the thermal stability of the analyte.3. Be aware that thermal degradation can lead to the formation of smaller molecules like CO and CO2, which may not be detected by all methods.[1]

Stability and Degradation Summary

Condition Potential Degradation Pathway Primary Degradation Products Factors Influencing Degradation
Acidic (aqueous) Hydrolysis3-(4-hydroxyphenyl)propionic acid, MethanolLow pH, High Temperature
Basic (aqueous) Hydrolysis3-(4-hydroxyphenyl)propionic acid, MethanolHigh pH, High Temperature
Oxidative OxidationQuinone-type compoundsPresence of oxidizing agents, exposure to air, light
Thermal DecompositionCarbon Monoxide, Carbon DioxideHigh Temperature
Photolytic PhotodegradationNot specifically identified, but likely involves the phenolic ringExposure to UV or visible light

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are required for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: 5% A, 95% B

    • 20.1-25 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 276 nm.

  • Column Temperature: 30 °C.

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • For stability studies, dilute the stock solution in the desired stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂) to a final concentration within the linear range of the assay.

  • Incubate the samples under the desired stress conditions (e.g., elevated temperature, light exposure).

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to the target concentration.

4. Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Peak purity analysis of the parent peak should be performed to ensure no co-elution with degradation products.

Visualizations

Hydrolysis_Pathway MHPP This compound HPA 3-(4-hydroxyphenyl)propionic Acid MHPP->HPA H+ or OH- H2O Methanol Methanol MHPP->Methanol H+ or OH- H2O

Caption: Hydrolysis degradation pathway of this compound.

Oxidation_Pathway MHPP This compound Quinone Quinone-type Degradant MHPP->Quinone [O] (e.g., air, light)

Caption: Oxidation degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis HPLC Analysis (Time-point Sampling) Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis MHPP This compound Stock Solution MHPP->Acid MHPP->Base MHPP->Oxidation MHPP->Thermal MHPP->Photo Data Data Interpretation (Degradation Profile, Pathway ID) Analysis->Data

Caption: Experimental workflow for forced degradation studies.

References

Avoiding oxidation of "Methyl 3-(4-hydroxyphenyl)propionate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Methyl 3-(4-hydroxyphenyl)propionate to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Recommended storage temperatures are between 0°C and 8°C.[3][4] It is also crucial to store it away from oxidizing agents.[5]

Q2: Why is this compound prone to oxidation?

This compound contains a phenolic hydroxyl (-OH) group attached to an aromatic ring.[6] This structure is susceptible to oxidation. Phenolic compounds can act as antioxidants by donating a hydrogen atom to neutralize free radicals; in this process, the phenolic compound itself becomes oxidized.[7][8] This reaction can be accelerated by factors such as exposure to oxygen, light, heat, and the presence of metal ions.

Q3: What are the visible signs of oxidation?

The pure compound is typically a white to off-white solid.[3] A common sign of oxidation is a change in color, often to a yellow or brown hue.[3] For the compound in solution, the appearance of a new color may also indicate degradation.

Q4: How can I minimize oxidation during handling and storage?

Beyond the ideal storage conditions, consider the following practices:

  • Inert Atmosphere: For maximum protection, especially for long-term storage or high-purity applications, store the compound under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, a key driver of oxidation.

  • Aliquotting: If you need to use small amounts of the compound frequently, consider aliquotting the bulk material into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric oxygen and moisture each time it is used.

  • Use of Antioxidants: If the compound is to be stored in solution, the addition of a suitable antioxidant may be considered, depending on the downstream application. However, this may interfere with certain experiments.

Q5: Does the physical form (solid vs. solution) affect stability?

Yes, the stability of the compound is generally greater in its solid, crystalline form compared to when it is in solution.[9] Solvents can facilitate oxidative reactions, and dissolved oxygen in the solvent can act as an oxidizing agent. The compound is reportedly soluble in chloroform (B151607) and methanol (B129727).[2][5] If storing in solution is necessary, use de-gassed solvents and store under an inert atmosphere.

Troubleshooting Guide

Issue 1: The solid compound has turned yellow or brown.

  • Possible Cause: The compound has likely undergone partial oxidation due to exposure to air, light, or elevated temperatures.

  • Recommended Actions:

    • Assess the Extent: The degree of color change can be an initial indicator of the extent of degradation.

    • Quality Control Check: Perform a quick quality check. You can use the Qualitative Ferric Chloride Test described below to confirm the presence of the phenolic group. A diminished or negative result suggests significant degradation.

    • Chromatographic Analysis: For a quantitative assessment, use the HPLC Analysis protocol provided below to check for the appearance of degradation peaks and determine the purity of the main compound.

    • Decision: Based on the QC results, decide if the material is still suitable for your experiment. For sensitive applications, using a fresh, unoxidized batch is recommended.

Issue 2: New, unexpected peaks appear in my HPLC or GC analysis.

  • Possible Cause: These new peaks likely represent oxidation byproducts. The oxidation of phenols can lead to the formation of compounds such as hydroquinones, catechols, and p-benzoquinones.[10]

  • Recommended Actions:

    • Analyze a Standard: If possible, run an analysis of a fresh, high-purity standard of this compound to confirm its retention time.

    • Identify Byproducts: Compare the retention times of the new peaks to known standards of potential oxidation products if available. Mass spectrometry (LC-MS or GC-MS) can be used to identify the molecular weights of these impurities and aid in their identification.[11]

    • Review Storage and Handling: Re-evaluate your storage and sample preparation procedures to identify potential sources of oxidation. Ensure solvents are fresh and of high purity.

Storage Condition Summary

ParameterRecommended ConditionRisk of OxidationRationale
Temperature 0 - 8°C[3][4]LowReduces the rate of chemical reactions, including oxidation.
Room TemperatureModerateMay be acceptable for short-term storage if other conditions are met.[2]
> 25°CHighSignificantly accelerates oxidation.
Atmosphere Inert Gas (Argon, Nitrogen)Very LowExcludes oxygen, a primary oxidant.
Air (in sealed container)ModerateThe limited oxygen in a sealed container will be consumed over time.
Air (in open/frequently opened container)HighConstant exposure to atmospheric oxygen promotes rapid oxidation.
Light Dark (Amber vials, stored in cabinet)[2]LowPrevents light-induced (photochemical) oxidation.
Ambient LightHighUV and visible light can provide the energy to initiate oxidation.
Container Tightly Sealed[1][9]LowPrevents entry of atmospheric oxygen and moisture.
Loosely Sealed / OpenHighAllows continuous exposure to the environment.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential oxidation products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient system can be used. A good starting point is a mixture of methanol and water (with 0.1% acetic or formic acid). For example, Methanol:Water (60:40 v/v) with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase (or a compatible solvent like methanol) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the main peak corresponding to the product and any earlier or later eluting peaks that may indicate impurities or degradation products. The parent compound is relatively nonpolar, while oxidation products like hydroquinone (B1673460) are more polar and would likely have shorter retention times.

Protocol 2: Qualitative Ferric Chloride Test for Phenolic Group

This is a rapid colorimetric test to confirm the presence of the phenolic hydroxyl group.[12] Its absence or a weak response can indicate significant oxidation.

  • Reagents:

    • A neutral, freshly prepared 1% ferric chloride (FeCl₃) solution.

    • Ethanol (B145695) or Methanol.

    • Sample of this compound.

  • Procedure:

    • Dissolve a small amount (a few milligrams) of the compound in 1-2 mL of ethanol or methanol in a test tube.

    • In a separate test tube, prepare a control using only the solvent.

    • Add 2-3 drops of the 1% ferric chloride solution to both the sample and control tubes.

    • Gently shake the tubes and observe for any immediate color change.

  • Expected Result: A positive test for the phenolic group will result in the formation of a distinct color, typically violet, blue, or green.[12] If the compound is significantly oxidized (i.e., the phenolic -OH group is gone), this color change will not occur or will be very weak.

Diagrams

OxidationPathway cluster_MHP This compound cluster_oxidants Oxidizing Conditions MHP Compound Structure Radical Phenoxy Radical (Unstable Intermediate) MHP->Radical H• donation O2 Oxygen (O₂) O2->Radical Light Light (hν) Light->Radical Heat Heat Heat->Radical Quinone Quinone-type Degradation Products Radical->Quinone Further Oxidation

Caption: Oxidation pathway of this compound.

ExperimentalWorkflow cluster_tests Quality Control Analysis start Stored Compound visual Visual Inspection (Color, Appearance) start->visual decision1 Is discoloration observed? visual->decision1 hplc Quantitative HPLC Analysis (Protocol 1) decision1->hplc Yes use Use Compound decision1->use No qual_test Qualitative FeCl₃ Test (Protocol 2) hplc->qual_test decision2 Purity Acceptable? hplc->decision2 qual_test->decision2 decision2->use Yes discard Discard or Repurify decision2->discard No

Caption: Workflow for assessing the stability of a stored compound.

References

Technical Support Center: Quantification of Methyl 3-(4-hydroxyphenyl)propionate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Methyl 3-(4-hydroxyphenyl)propionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound by LC-MS/MS?

A1: For phenolic compounds like this compound, negative ion electrospray ionization (ESI) is generally preferred. This is due to the acidic nature of the phenolic hydroxyl group, which can be readily deprotonated to form the [M-H]⁻ ion, often leading to greater sensitivity and selectivity compared to the positive ion mode.[1]

Q2: I am observing a weak signal or no signal at all for my analyte. What are the possible causes and solutions?

A2: Several factors could contribute to a weak or absent signal:

  • Suboptimal Ionization Parameters: Ensure that the MS source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for your specific instrument and analyte.

  • Incorrect MRM Transitions: Verify that you are monitoring the correct precursor and product ions for this compound. See the experimental protocols section for recommended transitions.

  • Sample Degradation: The analyte may be unstable under your sample storage or preparation conditions. It is advisable to prepare fresh solutions and store samples appropriately, typically at low temperatures and protected from light.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte. See the troubleshooting guide for strategies to mitigate matrix effects.

Q3: My chromatographic peak shape is poor (e.g., broad, tailing, or split). How can I improve it?

A3: Poor peak shape is often related to the chromatographic conditions or interactions with the analytical column. Consider the following:

  • Mobile Phase Composition: Ensure the pH of your mobile phase is appropriate for your analyte and column chemistry. For phenolic compounds, a mobile phase with a small amount of acid (e.g., 0.1% formic acid) is commonly used to improve peak shape.

  • Column Choice: A C18 column is a good starting point, but if issues persist, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

  • Gradient Optimization: Adjusting the gradient elution profile can help to sharpen peaks and improve resolution from interfering compounds.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Q4: How can I confirm the identity of the peak corresponding to this compound?

A4: Peak identity can be confirmed by:

  • Retention Time Matching: Comparing the retention time of the peak in your sample to that of a certified reference standard analyzed under the same conditions.

  • MRM Transition Ratio: For quantitative analysis using multiple reaction monitoring (MRM), the ratio of the quantifier to qualifier product ions should be consistent between your sample and a reference standard.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can be used to confirm the elemental composition of the precursor ion.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Signal Intensity
Possible Cause Troubleshooting Step Recommended Action
Suboptimal MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer.Systematically optimize source parameters such as capillary voltage, source and desolvation temperatures, and gas flows to maximize the signal for the [M-H]⁻ precursor ion.
Inefficient Fragmentation Perform a product ion scan on the precursor ion.Optimize the collision energy to maximize the intensity of the desired product ions. Select the most abundant and stable product ions for your MRM transitions.
Analyte Degradation Prepare fresh standards and re-analyze.If the signal improves, evaluate your sample storage and preparation procedures. Minimize freeze-thaw cycles and consider the use of antioxidants if oxidative degradation is suspected.
Ion Suppression Assess matrix effects using a post-column infusion experiment or by comparing the response of the analyte in a clean solvent versus a matrix-matched standard.If ion suppression is observed at the retention time of your analyte, improve sample cleanup, adjust chromatography to separate the analyte from the interfering region, or use a stable isotope-labeled internal standard.
Issue 2: Inaccurate or Irreproducible Quantitative Results
Possible Cause Troubleshooting Step Recommended Action
Matrix Effects Prepare matrix-matched calibration standards and quality control samples.The use of matrix-matched calibrators can compensate for consistent matrix effects. For variable matrix effects between samples, a stable isotope-labeled internal standard is the preferred solution.
Poor Linearity of Calibration Curve Evaluate the concentration range of your calibration standards.If saturation is observed at high concentrations, dilute your samples to fall within the linear range of the assay or extend the calibration range with additional standards. Ensure the blank sample is clean and does not contain the analyte.
Inconsistent Sample Preparation Review your sample preparation protocol for any sources of variability.Ensure consistent and accurate pipetting, vortexing, and evaporation steps. Automating sample preparation where possible can improve reproducibility.
Carryover Inject a blank sample immediately after a high-concentration standard or sample.If a peak is observed in the blank, optimize the wash steps in your autosampler method. A stronger wash solvent or multiple wash cycles may be necessary.

Data Presentation

Table 1: Predicted MRM Transitions for this compound

Based on the structure and common fragmentation patterns of similar phenolic esters. These should be empirically optimized on your instrument.

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
This compoundNegative ESI179.07 [M-H]⁻119.0593.03

Caption: Predicted MRM transitions for the analysis of this compound.

Table 2: Typical LC-MS/MS Method Performance Characteristics for Phenolic Compounds

These values are representative and should be established during in-house method validation.

Parameter Typical Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Caption: Representative method validation parameters for the quantification of phenolic compounds.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound, if available, or a structurally similar compound).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Protocol 2: Liquid Chromatography (LC) Method
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Protocol 3: Mass Spectrometry (MS) Method
  • Instrumentation: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: See Table 1 (requires optimization).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lc_separation LC Separation filter->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow start No or Low Signal check_ms Check MS Parameters (Direct Infusion) start->check_ms signal_ok Signal OK? check_ms->signal_ok check_chroma Check Chromatography check_sample_prep Review Sample Prep check_chroma->check_sample_prep Peak Shape OK optimize_lc Optimize Mobile Phase & Gradient check_chroma->optimize_lc Peak Shape Poor improve_cleanup Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_cleanup High Background use_is Use Isotope-Labeled Internal Standard check_sample_prep->use_is Matrix Effects Suspected end Successful Quantification check_sample_prep->end Prep OK signal_ok->check_chroma Yes optimize_ms Optimize Source & Collision Energy signal_ok->optimize_ms No optimize_ms->check_ms optimize_lc->check_chroma improve_cleanup->end use_is->end

Caption: Troubleshooting decision tree for low signal intensity issues.

References

Improving the solubility of "Methyl 3-(4-hydroxyphenyl)propionate" for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-(4-hydroxyphenyl)propionate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for working with this compound, focusing on overcoming solubility challenges for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a methyl ester with a molecular weight of 180.20 g/mol .[1][2][3] It typically appears as a white to off-white crystalline solid or powder.[4][5] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₁₂O₃ [1][2]
Molecular Weight 180.20 g/mol [3]
Appearance White transparent low melting mass or powder [1][4]
Melting Point 39-41 °C [1][5]
Boiling Point 108 °C at 11 mmHg [1][5]

| Flash Point | >113 °C (>235 °F) |[2] |

Q2: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions. The compound is also reported to be soluble in chloroform (B151607) and methanol.[1][2][4] For most in vitro cell-based assays, starting with a 10-100 mM stock in anhydrous DMSO is a standard practice.

Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue known as "crashing out" or precipitation, which occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it has poor solubility.[6][7] The abrupt change in solvent polarity causes the compound to fall out of solution.[7]

Primary Solutions:

  • Reduce Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Try testing a lower final concentration.

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, add the stock to the media dropwise while gently vortexing.[8] This "reverse dilution" method helps disperse the compound more effectively.[8]

  • Use Pre-warmed Media: Always dilute your compound in cell culture media that has been pre-warmed to 37°C, as solubility often increases with temperature.[6][8]

  • Limit Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent toxicity to cells.[7] However, ensure it is high enough to aid solubility.[9][10]

Troubleshooting Guide

Issue 1: The compound will not fully dissolve in the primary organic solvent (e.g., DMSO).

  • Possible Cause: The concentration is too high, or the solvent quality is poor.

  • Troubleshooting Steps:

    • Check Solvent Quality: Use fresh, anhydrous (water-free) DMSO. Water contamination can significantly reduce the solubilizing power of DMSO.[8]

    • Increase Temperature: Gently warm the solution to 37°C. Be cautious and ensure your compound is stable at this temperature.

    • Increase Dissolution Time/Energy: Use a vortex mixer for several minutes or place the solution in a sonicator bath. Sonication can help break up small particles and enhance dissolution.[11]

    • Try an Alternative Solvent: If DMSO fails, consider other organic solvents like ethanol (B145695) or methanol, but always verify their compatibility with your specific assay and cell type.[1][2]

Table 2: Qualitative Solubility of this compound in Common Lab Solvents

Solvent Chemical Formula Relative Polarity Qualitative Solubility
Dimethyl Sulfoxide (DMSO) C₂H₆OS 0.444 Very Soluble
Methanol CH₃OH 0.762 Soluble
Ethanol C₂H₅OH 0.654 Soluble
Chloroform CHCl₃ 0.259 Soluble
Water H₂O 1.000 Poorly Soluble

Relative polarity data sourced from University of Rochester Chemistry Department.[12]

Issue 2: Serial dilutions in aqueous media are cloudy or show visible precipitate.

  • Possible Cause: The compound is precipitating during the intermediate dilution steps. This is common when diluting a high-concentration DMSO stock into a purely aqueous solution before adding it to the final culture media.

  • Troubleshooting Steps:

    • Perform Serial Dilutions in DMSO: If you are creating a dose-response curve, perform the serial dilutions in 100% DMSO first.[9] Then, add a small, equal volume of each DMSO dilution to the culture medium in your assay plate. This keeps the final DMSO percentage consistent across all concentrations.

    • Use Co-solvents: For intermediate dilutions, consider using a mixture of culture media and a permissible co-solvent. However, this requires careful validation to ensure the co-solvent itself does not affect the experimental outcome.

    • Add Serum or Albumin: For some lipophilic compounds, adding serum or albumin to the dilution buffer can help maintain solubility.[13]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 180.20 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 18.02 mg of this compound powder and place it in a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary.

    • Visually inspect the solution against a light source to ensure there are no suspended particles.

    • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media

  • Materials:

    • 100 mM Stock Solution of this compound in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tube

  • Procedure (Reverse Dilution Method):

    • Dispense the required volume of pre-warmed cell culture medium into the sterile conical tube. For example, for 10 mL of working solution, use 10 mL of media.

    • Calculate the volume of stock solution needed. To make a 100 µM solution from a 100 mM stock, a 1:1000 dilution is required. For 10 mL of media, you will need 10 µL of the 100 mM stock.

    • While gently vortexing or swirling the tube of media, add the 10 µL of DMSO stock dropwise. This ensures rapid dispersal and minimizes localized high concentrations that lead to precipitation.[8]

    • The final concentration of DMSO in this working solution will be 0.1% (10 µL in 10,000 µL).

    • Use the working solution immediately after preparation for best results.[8]

Visualizations

G start Start: Need to prepare compound for assay stock_q Is a high-concentration stock solution needed? start->stock_q dissolve_dmso Dissolve compound in 100% anhydrous DMSO (e.g., 10-100 mM) stock_q->dissolve_dmso Yes dilute_q How to prepare working solution? stock_q->dilute_q No, direct prep dissolve_q Does it dissolve completely? dissolve_dmso->dissolve_q warm Try gentle warming (37°C) or sonication dissolve_q->warm No stock_ready Stock Solution Ready (Store at -20°C/-80°C) dissolve_q->stock_ready Yes warm->dissolve_q stock_ready->dilute_q reverse_dilution Use Reverse Dilution: Add DMSO stock dropwise to pre-warmed (37°C) aqueous media while vortexing. dilute_q->reverse_dilution Single Conc. serial_dilution For dose-response: Perform serial dilutions in 100% DMSO first, then add to media. dilute_q->serial_dilution Multiple Conc. precip_q Does it precipitate in media? reverse_dilution->precip_q serial_dilution->precip_q troubleshoot Troubleshoot: - Lower final concentration - Check final DMSO % - Ensure media is warm precip_q->troubleshoot Yes assay_ready Working Solution Ready (Use Immediately) precip_q->assay_ready No troubleshoot->reverse_dilution

Caption: Decision workflow for dissolving this compound.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Reverse Dilution) weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -20°C / -80°C dissolve->aliquot warm_media 5. Pre-warm Media to 37°C aliquot->warm_media add_stock 6. Add Stock to Media (Dropwise while mixing) warm_media->add_stock use_now 7. Use Immediately in Assay add_stock->use_now

Caption: Standard experimental workflow for preparing solutions for in vitro assays.

References

Technical Support Center: Optimization of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) Concentration for Plant Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Methyl 3-(4-hydroxyphenyl)propionate (MHPP) for plant growth studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MHPP) and what are its primary effects on plant growth?

A1: this compound (MHPP) is a phenolic compound that functions as a plant growth regulator.[1][2][3][4][5][6] Its primary effects, particularly observed in the model organism Arabidopsis thaliana, are the modulation of the root system architecture.[1][2][6] Specifically, MHPP has been shown to inhibit the elongation of the primary root while promoting the formation and development of lateral roots.[1][2][6]

Q2: What is the mechanism of action of MHPP in plants?

A2: MHPP modulates root development by interfering with auxin signaling.[1][2][3][4][5] It elevates the levels of auxin, a key hormone in plant growth, in the root tips. This is achieved by up-regulating auxin biosynthesis genes, altering the expression of auxin carrier proteins (like PIN4), and promoting the degradation of transcriptional repressors of auxin-responsive genes.[1][2] The signaling cascade also involves the induction of nitric oxide (NO) and reactive oxygen species (ROS) production, which act as secondary messengers in the auxin response pathway.[1][2][3][4][5]

Q3: What is the recommended concentration range for MHPP in plant growth studies?

A3: The optimal concentration of MHPP can vary depending on the plant species and experimental conditions. However, studies in Arabidopsis thaliana provide a general guideline. See the data summary table below for concentration-specific effects. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of MHPP?

A4: MHPP is soluble in methanol (B129727) and chloroform. For plant biology experiments, a common practice is to dissolve the compound in a small amount of a suitable solvent (e.g., methanol or DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the growth medium. Ensure the final solvent concentration in the medium is low enough not to affect plant growth (typically <0.1%).

Data Presentation: Summary of MHPP Concentration Effects on Arabidopsis thaliana Root Growth

MHPP Concentration (µM)Effect on Primary Root ElongationEffect on Lateral Root NumberReference
0 (Control)Normal GrowthBaseline[1]
10Slight InhibitionSlight Increase[1]
20Significant InhibitionSignificant Increase[1]
50Strong InhibitionMarked Increase[1]
100Severe InhibitionSubstantial Increase[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect on Root Growth

  • Possible Cause: Incorrect MHPP concentration.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration for your specific plant species and growth conditions.

  • Possible Cause: Degradation of MHPP.

    • Solution: Prepare fresh stock solutions of MHPP for each experiment. Store the solid compound in a cool, dark, and dry place. Protect stock solutions from light and store them at an appropriate temperature (e.g., -20°C for long-term storage).

  • Possible Cause: Issues with the growth medium.

    • Solution: Ensure the pH of the growth medium is stable after the addition of MHPP. Verify that the final concentration of the solvent used to dissolve MHPP is not inhibiting growth. Include a solvent-only control in your experimental design.

Issue 2: Browning of the Growth Medium and Explant Necrosis

  • Possible Cause: Oxidation of phenolic compounds.

    • Solution: MHPP is a phenolic compound, and like many phenolics, it can oxidize, leading to the browning of the medium and potential toxicity to the plant tissue.[7] To mitigate this, consider the following:

      • Add antioxidants such as ascorbic acid or citric acid to the growth medium.

      • Incorporate activated charcoal into the medium to adsorb oxidized phenolic compounds.

      • Subculture the explants to fresh medium more frequently to avoid the accumulation of toxic compounds.[8]

Issue 3: General Inhibition of Plant Growth, Including Lateral Roots at High Concentrations

  • Possible Cause: Phytotoxicity.

    • Solution: While MHPP promotes lateral root formation at optimal concentrations, excessively high concentrations can be toxic and inhibit overall growth. If you observe general stunting or necrosis, reduce the concentration of MHPP in your experiments. Refer to the dose-response table to identify a more suitable concentration range.

Experimental Protocols

Protocol: Arabidopsis thaliana Root Growth Assay with MHPP

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween 20. Incubate for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% (w/v) agar (B569324) and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Medium and Plates:

    • Prepare Murashige and Skoog (MS) medium, including 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. Adjust the pH to 5.7.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Prepare a concentrated stock solution of MHPP in a suitable solvent (e.g., 100 mM in methanol).

    • Add the MHPP stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 10, 20, 50, 100 µM). Also, prepare a control plate with the solvent alone.

    • Pour the medium into sterile square Petri dishes and allow them to solidify in a laminar flow hood.

  • Plating and Growth:

    • Under sterile conditions, carefully place the stratified seeds in a line on the surface of the agar plates.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), photograph the plates.

    • Measure the length of the primary root and count the number of emerged lateral roots for each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average and standard deviation for each treatment group and perform statistical analysis to determine significant differences.

Mandatory Visualization

MHPP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Root Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response MHPP This compound (MHPP) NO_Production Nitric Oxide (NO) Production MHPP->NO_Production induces Auxin_Biosynthesis ↑ Auxin Biosynthesis MHPP->Auxin_Biosynthesis PIN4_Expression ↓ PIN4 Expression (Auxin Carrier) MHPP->PIN4_Expression ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation NO_Production->ROS_Accumulation promotes Auxin_Pool ↑ Auxin Pool ROS_Accumulation->Auxin_Pool contributes to Auxin_Biosynthesis->Auxin_Pool PIN4_Expression->Auxin_Pool increases Aux_IAA_Degradation ↑ Aux/IAA Repressor Degradation Auxin_Pool->Aux_IAA_Degradation ARF_Activation Auxin Response Factor (ARF) Activation Aux_IAA_Degradation->ARF_Activation leads to Auxin_Response_Genes Expression of Auxin-Responsive Genes ARF_Activation->Auxin_Response_Genes PR_Inhibition Primary Root Elongation Inhibition Auxin_Response_Genes->PR_Inhibition LR_Formation Lateral Root Formation Promotion Auxin_Response_Genes->LR_Formation

Caption: MHPP signaling pathway in plant root cells.

Experimental_Workflow A Seed Sterilization (& A. thaliana) B Stratification (4°C for 2-3 days) A->B D Plating of Seeds B->D C Preparation of MS Agar Plates with varying MHPP concentrations C->D E Vertical Incubation in Growth Chamber D->E F Image Acquisition E->F G Root Measurement & Data Analysis F->G

Caption: Experimental workflow for MHPP root growth assay.

Troubleshooting_Logic rect rect Start Inconsistent or No Effect? Check_Conc Concentration Optimal? Start->Check_Conc Check_Degradation MHPP Degraded? Check_Conc->Check_Degradation Yes Sol_Conc Perform Dose-Response Experiment Check_Conc->Sol_Conc No Check_Medium Medium Issues? Check_Degradation->Check_Medium No Sol_Degradation Prepare Fresh Stock Store Properly Check_Degradation->Sol_Degradation Yes Sol_Medium Check pH Include Solvent Control Check_Medium->Sol_Medium Yes

Caption: Troubleshooting inconsistent experimental results.

References

Resolving peak tailing issues in HPLC analysis of "Methyl 3-(4-hydroxyphenyl)propionate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Methyl 3-(4-hydroxyphenyl)propionate

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak symmetry is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[1] Tailing can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[2]

Q2: What are the primary causes of peak tailing for a phenolic compound like this compound?

A2: For phenolic compounds, the most common causes of peak tailing in reversed-phase HPLC include:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group of the analyte and active sites on the stationary phase. The most frequent cause is the interaction with residual silanol (B1196071) groups (Si-OH) on silica-based columns (e.g., C18).[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the silanol groups, causing peak distortion.[1][3]

  • Column Contamination and Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][4] A void at the column inlet can also disrupt the packed bed and lead to poor peak shape.[1][5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1][5]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector flow cell after it has left the column can contribute to peak asymmetry.[6]

Q3: How do residual silanol groups on a C18 column cause peak tailing?

A3: Silica-based stationary phases, like C18, are manufactured by bonding C18 alkyl chains to silica (B1680970) particles. However, this process is never 100% complete, leaving some unreacted silanol groups (Si-OH) on the surface.[7] These residual silanols are acidic (pKa ~3.8-4.2) and can become ionized (negatively charged, SiO-) at mobile phase pH values above 4.[8] The phenolic hydroxyl group on this compound can interact with these ionized silanols through hydrogen bonding or dipole-dipole interactions. This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the primary reversed-phase mechanism, resulting in a tailed peak.[1][9]

Q4: Can the choice of organic solvent (Acetonitrile vs. Methanol) affect peak shape?

A4: Yes, the choice of organic modifier can influence peak shape. Methanol (B129727) is a protic solvent and is generally better at masking silanol interactions compared to the aprotic acetonitrile (B52724). If you are observing peak tailing with an acetonitrile gradient, switching to methanol or using a mixture of both may improve peak symmetry for polar, acidic compounds like this compound.

Troubleshooting Guide

Problem: My chromatogram for this compound shows significant peak tailing (Tf > 1.5).

Below is a step-by-step guide to diagnose and resolve the issue.

Step 1: Investigate the Mobile Phase

  • Question: Is the mobile phase pH optimized to suppress unwanted interactions?

  • Explanation: The key to preventing peak tailing for acidic compounds is to ensure they remain in a single, un-ionized state. This also applies to the silanol groups on the column, which should be kept protonated (neutral) to minimize secondary interactions.[9]

  • Solution: Add an acidic modifier to the aqueous portion of your mobile phase. The goal is to lower the pH to at least 2 units below the pKa of your analyte and to ensure the silanol groups (pKa ~3.8-4.2) are fully protonated.[8][10]

    • Start by adding 0.1% formic acid (v/v) to your mobile phase.

    • If tailing persists, you can try 0.1% trifluoroacetic acid (TFA), which is a stronger acid and can be more effective at protonating silanols.[11]

    • Ensure the buffer concentration is adequate, typically in the 10-50 mM range, to maintain a stable pH.[12]

Step 2: Check for Column Overload

  • Question: Is the amount of sample injected appropriate for the column?

  • Explanation: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[1][5]

  • Solution: Reduce the concentration of your sample or decrease the injection volume.

    • Dilute your sample 10-fold and re-inject.

    • If the peak shape improves and becomes more symmetrical, the original issue was likely column overload.

Step 3: Evaluate the Column's Condition

  • Question: Is the column old, contaminated, or damaged?

  • Explanation: Over time, columns can degrade or become contaminated with strongly retained compounds from the sample matrix, which can cause peak tailing.[4][12] A physical void at the head of the column can also lead to asymmetrical peaks.[5]

  • Solution:

    • Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[12]

    • Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed impurities and extend its lifetime.

    • Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged or have reached the end of its usable life. Replace it with a new column of the same type.[5] Using a modern, high-purity silica column with effective end-capping will also minimize silanol interactions.[2][9]

Step 4: Minimize Extra-Column Volume

  • Question: Is the HPLC system contributing to peak broadening?

  • Explanation: Long or wide-bore tubing between the injector, column, and detector can increase the volume outside the column (extra-column volume), causing the analyte band to spread and the peak to tail.[6]

  • Solution:

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches).[6]

    • Keep the tubing length as short as possible.

    • Ensure all fittings are properly connected to avoid dead volume.

Data Presentation

Table 1: Effect of Mobile Phase Additive on Peak Tailing for this compound

This table summarizes the expected impact of different mobile phase modifiers on the USP Tailing Factor (Tf).

Mobile Phase ConditionAdditive ConcentrationExpected pHUSP Tailing Factor (Tf)Observations
Water/AcetonitrileNone~6-72.1Severe tailing due to ionized silanols.
Water/Acetonitrile0.1% Formic Acid~2.81.3Significant improvement; silanols are protonated.
Water/Acetonitrile0.1% Trifluoroacetic Acid~2.01.1Excellent symmetry; stronger acid is more effective.
20mM Phosphate Buffer/ACNpH adjusted to 7.07.01.9Buffering at neutral pH does not prevent silanol ionization.
20mM Phosphate Buffer/ACNpH adjusted to 3.03.01.2Good symmetry; pH is controlled in the acidic range.

Experimental Protocols

Protocol: Acidic Additive Study to Mitigate Peak Tailing

This protocol outlines a systematic approach to test the effect of acidic modifiers on the peak shape of this compound.

  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of this compound in 50:50 Methanol:Water.

    • Prepare a working standard of 10 µg/mL by diluting the stock solution with the initial mobile phase.

  • Mobile Phase Preparation:

    • Condition A (Control): Mobile Phase A: HPLC-grade Water. Mobile Phase B: HPLC-grade Acetonitrile.

    • Condition B (Formic Acid): Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water. Mobile Phase B: HPLC-grade Acetonitrile.

    • Condition C (TFA): Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Water. Mobile Phase B: HPLC-grade Acetonitrile.

  • Experimental Procedure:

    • Equilibrate the column with a 50:50 mixture of Mobile Phase A:B under Condition A for at least 15 minutes or until a stable baseline is achieved.

    • Inject the working standard three times and record the chromatograms. Calculate the average USP Tailing Factor.

    • Flush the system and column thoroughly with a high percentage of organic solvent.

    • Equilibrate the column with a 50:50 mixture of Mobile Phase A:B under Condition B for at least 15 minutes.

    • Inject the working standard three times and record the chromatograms. Calculate the average USP Tailing Factor.

    • Flush the system and column thoroughly.

    • Equilibrate the column with a 50:50 mixture of Mobile Phase A:B under Condition C for at least 15 minutes.

    • Inject the working standard three times and record the chromatograms. Calculate the average USP Tailing Factor.

  • Data Analysis:

    • Compare the average Tailing Factor for each condition as shown in Table 1.

    • Select the mobile phase condition that provides a Tailing Factor closest to 1.0 while maintaining adequate retention.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH < 4? start->check_ph add_acid Action: Add 0.1% Formic Acid or 0.1% TFA to Mobile Phase A check_ph->add_acid No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes add_acid->check_overload dilute_sample Action: Dilute Sample 10x or Reduce Injection Volume check_overload->dilute_sample Yes check_column Is Column Old or Contaminated? check_overload->check_column No dilute_sample->check_column flush_column Action: Flush Column with Strong Solvent check_column->flush_column Maybe check_hardware Action: Check Tubing/Fittings for Dead Volume check_column->check_hardware No replace_column Action: Replace Column and Use Guard Column flush_column->replace_column Tailing Persists resolved Issue Resolved (Tf ≈ 1.0) flush_column->resolved Resolved replace_column->check_hardware check_hardware->resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Silanol_Interaction cluster_0 High pH (No Acid Modifier) cluster_1 Low pH (With Acid Modifier) Analyte Phenolic Analyte (ROH) Silanol Ionized Silanol (SiO⁻) Analyte->Silanol Secondary Interaction Tailing Peak Tailing Silanol->Tailing Causes Analyte2 Phenolic Analyte (ROH) Silanol2 Protonated Silanol (SiOH) Analyte2->Silanol2 Interaction Minimized Symmetry Symmetrical Peak Silanol2->Symmetry Results in

Caption: Effect of mobile phase pH on silanol interactions.

References

Minimizing matrix effects in LC-MS/MS analysis of "Methyl 3-(4-hydroxyphenyl)propionate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Methyl 3-(4-hydroxyphenyl)propionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which in this case is this compound. These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1] For phenolic compounds like this compound, matrix effects can be particularly pronounced, potentially causing baseline instability and inaccurate quantification, especially at low concentrations.

Q2: What are the primary strategies to minimize matrix effects in this analysis?

A2: The most effective strategies to mitigate matrix effects can be broadly categorized into three areas:

  • Robust Sample Preparation: The initial and most critical step is to remove as many interfering matrix components as possible before the sample is introduced into the LC-MS/MS system. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[2]

  • Optimized Chromatographic Separation: Fine-tuning the liquid chromatography method to effectively separate this compound from co-eluting matrix components is crucial for reducing interference.[3]

  • Use of Internal Standards: The incorporation of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has very similar chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects. This allows for accurate correction of the analyte signal, leading to more reliable quantification.[4][5]

Q3: How do I choose an appropriate internal standard for this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3 or -¹³C₆. These standards have the same retention time and ionization efficiency as the analyte, allowing them to effectively compensate for variations in sample preparation and matrix effects.[4] If a SIL-IS is not available, a structural analog with similar chemical properties can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Contamination: Buildup of matrix components on the column. 2. Inappropriate Injection Solvent: The solvent used to dissolve the final extract is stronger than the initial mobile phase. 3. Column Degradation: The column has reached the end of its lifespan.1. Implement a more rigorous sample cleanup procedure (e.g., SPE). Use a guard column to protect the analytical column. 2. Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. 3. Replace the analytical column.
High Signal Suppression or Enhancement 1. Insufficient Sample Cleanup: High levels of co-eluting matrix components are interfering with ionization. 2. Sub-optimal LC Method: this compound is co-eluting with a significant matrix interferent.1. Improve the sample cleanup procedure. Consider a more selective SPE sorbent or an additional cleanup step like LLE. Diluting the sample extract can also reduce matrix effects, but may compromise sensitivity. 2. Optimize the LC gradient to better separate the analyte from the interfering peaks. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).
Inconsistent Retention Times 1. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time. 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. 3. System Pressure Fluctuations: A leak or blockage in the LC system.1. Prepare fresh mobile phases daily and ensure accurate mixing. 2. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection. 3. Check for leaks in the system and ensure all fittings are secure. If pressure is high, check for blockages in the guard column or analytical column.[6]
Low Analyte Recovery 1. Inefficient Extraction: The chosen sample preparation method is not effectively extracting the analyte from the matrix. 2. Analyte Degradation: The analyte may be unstable under the extraction or storage conditions.1. Optimize the sample preparation protocol. For SPE, test different sorbents and elution solvents. For LLE, experiment with different organic solvents and pH adjustments. 2. Ensure proper sample storage (e.g., cool, dark conditions). The use of a stable isotope-labeled internal standard can help compensate for recovery inconsistencies.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline for the extraction of this compound from human plasma and may require optimization.

1. Sample Pre-treatment:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., this compound-d3 in methanol).
  • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[7]
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
  • Transfer the supernatant to a clean tube.

2. SPE Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

3. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[7]
  • Vortex for 30 seconds to dissolve the residue.
  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.[7]

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a general guideline and may require optimization.

1. Sample Pre-treatment:

  • To 0.5 mL of urine, add 25 µL of internal standard solution.
  • Acidify the sample to pH ~3 with formic acid.

2. LLE Procedure:

  • Add 2 mL of ethyl acetate (B1210297) to the pre-treated urine sample.
  • Vortex for 2 minutes to ensure thorough mixing.
  • Centrifuge at 3000 x g for 5 minutes to separate the layers.
  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
  • Repeat the extraction process two more times with fresh ethyl acetate, combining the organic layers.

3. Final Extract Preparation:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Transfer the reconstituted sample to an LC-MS vial.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for phenolic compounds using different sample preparation techniques. This data is representative and may vary for this compound.

Table 1: Comparison of Recovery for Phenolic Compounds

Sample Preparation TechniqueAnalyteMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)Phenolic AcidsSpelt Seeds>85%[8]
Liquid-Liquid Extraction (LLE)Phenolic AcidsRice Wine>90%[9]
Protein Precipitation (PPT)3-(4-hydroxyphenyl)propionic acidPlasmaNot specified, but a common first step[7]
SPEPhenolic CompoundsHoney>80%[10]

Table 2: Comparison of Matrix Effects for Phenolic Compounds

Sample Preparation TechniqueAnalyte ClassMatrixMatrix Effect (%)InterpretationReference
SPEPhenolic CompoundsRapeseed-11.5 to 13.7Minimal ion suppression/enhancement[11][12]
LLEPhenolic CompoundsOlive Oil71.99 to 139.70Moderate ion suppression to enhancement[13]
PPT followed by SPEMetabolitesPlasmaNot explicitly quantified, but improved results over PPT alone---

Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) ppt Protein Precipitation (if applicable) start->ppt Add Acetonitrile lle Liquid-Liquid Extraction (LLE) start->lle Acidify & Add Solvent spe Solid-Phase Extraction (SPE) ppt->spe Load Supernatant evap Evaporation spe->evap lle->evap recon Reconstitution evap->recon Add Mobile Phase lcms LC-MS/MS System recon->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for sample preparation and LC-MS/MS analysis.

troubleshooting_flow cluster_lc Liquid Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample Preparation Issues start Problem Encountered (e.g., Poor Peak Shape) check_rt Consistent Retention Time? start->check_rt check_pressure Stable System Pressure? check_rt->check_pressure No check_signal Sufficient Signal Intensity? check_rt->check_signal Yes check_mobile_phase Fresh Mobile Phase? check_pressure->check_mobile_phase No check_is Consistent Internal Standard Signal? check_signal->check_is No check_is->start Yes, consistent but problem persists improve_cleanup Improve Sample Cleanup (e.g., change SPE sorbent) check_is->improve_cleanup No, inconsistent check_recovery Evaluate Analyte Recovery improve_cleanup->check_recovery

Caption: Logical troubleshooting flow for LC-MS/MS analysis issues.

References

"Methyl 3-(4-hydroxyphenyl)propionate" synthesis scale-up problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 3-(4-hydroxyphenyl)propionate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent industrial synthesis routes are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) with methanol (B129727). It is a cost-effective and straightforward method.

  • Catalytic Hydrogenation: This route involves the reduction of the double bond in methyl (E)-3-(4-hydroxyphenyl)acrylate (methyl p-coumarate). This method can offer high yields and purity.[1][2]

A less common but viable alternative is a Michael addition reaction between a protected phenol (B47542) and methyl acrylate.[3][4]

Q2: What are the primary challenges when scaling up the Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid?

A2: The main challenges stem from the reversible nature of the reaction and the need for efficient water removal to drive the equilibrium towards the product. Key issues include:

  • Incomplete Conversion: Due to the reaction reaching equilibrium, achieving high conversion can be difficult without effective water removal.

  • Reaction Time: The reaction can be slow, requiring prolonged heating, which can lead to the formation of impurities.

  • Byproduct Formation: At elevated temperatures, side reactions such as etherification of the phenolic hydroxyl group or polymerization can occur.

  • Catalyst Removal: Residual acid catalyst must be completely removed during workup to prevent product degradation and ensure purity.

  • Heat Management: Esterification is an exothermic reaction, and managing the heat generated in a large reactor is crucial to prevent runaway reactions and side product formation.[5]

Q3: How can I improve the yield and purity when scaling up the catalytic hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate?

A3: To enhance yield and purity during the scale-up of this hydrogenation, consider the following:

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on Carbon, Pd/C) and its loading are critical. At larger scales, catalyst deactivation can be a more significant issue.

  • Hydrogen Pressure and Temperature: Optimizing hydrogen pressure and reaction temperature is crucial for achieving complete conversion without promoting side reactions.

  • Mass Transfer: Ensuring efficient mixing and gas-liquid mass transfer is vital in large reactors to maintain a consistent reaction rate.

  • Heat Removal: Hydrogenation is a highly exothermic process. An efficient cooling system is necessary to maintain the desired reaction temperature and prevent over-reduction or degradation of the product.[3][6]

  • Solvent Selection: The choice of solvent can impact reaction rate, catalyst stability, and product solubility.

Troubleshooting Guides

Fischer-Speier Esterification Scale-Up Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Conversion - Reversible nature of the reaction with water as a byproduct shifting the equilibrium. - Insufficient catalyst. - Low reaction temperature.- Use a large excess of methanol to shift the equilibrium. - Employ a Dean-Stark apparatus or molecular sieves to remove water azeotropically. - Increase the catalyst loading (e.g., sulfuric acid, p-toluenesulfonic acid). - Increase the reaction temperature to a gentle reflux, monitoring for impurity formation.
Formation of Dark-Colored Impurities - Overheating, leading to polymerization or charring. - Use of a harsh acid catalyst.- Ensure precise temperature control and avoid localized overheating in the reactor. - Consider using a milder catalyst. - Decrease the reaction temperature and extend the reaction time.
Difficult Work-up / Emulsion Formation - Formation of phenoxide salts during neutralization if a strong base is used with unreacted carboxylic acid.- Use a milder base for neutralization, such as a saturated sodium bicarbonate solution. - Dilute the reaction mixture with an appropriate organic solvent before washing. - Add brine to the aqueous layer to help break up emulsions.
Presence of Unreacted Starting Material - Insufficient reaction time. - Inadequate mixing at a larger scale.- Extend the reaction time and monitor progress using TLC or HPLC. - Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.
Catalytic Hydrogenation Scale-Up Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Inactive or insufficient catalyst. - Insufficient hydrogen pressure. - Poor mass transfer of hydrogen into the liquid phase.- Use a fresh, high-quality catalyst (e.g., Pd/C). - Increase the catalyst loading. - Ensure the reactor is properly sealed and pressurized. - Increase hydrogen pressure within safe operating limits. - Improve agitation to enhance gas dispersion.
Low Yield - Catalyst poisoning. - Over-reduction or side reactions due to poor temperature control.- Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). - Implement efficient cooling to manage the exothermic reaction and maintain the optimal temperature.
Product Contamination with Catalyst - Inefficient filtration at a large scale.- Use a filter aid (e.g., Celite) for more effective removal of the catalyst. - Consider using a filter press for large-volume filtrations.
Safety Concerns (Hydrogen Handling) - Hydrogen is highly flammable and can form explosive mixtures with air.- Ensure the reactor and all fittings are properly rated for hydrogen service. - Operate in a well-ventilated area with appropriate safety monitoring equipment. - Purge the reactor with an inert gas (e.g., nitrogen or argon) before and after the reaction.

Experimental Protocols

Lab-Scale Fischer Esterification

A solution of 3-(4-hydroxyphenyl)propanoic acid (e.g., 25.0 g, 150.43 mmol) in anhydrous methanol (e.g., 250 mL) is treated with a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL). The mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.[1]

Lab-Scale Catalytic Hydrogenation

To a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (e.g., 1.0 g, 5.6 mmol) in a suitable solvent such as ethanol (B145695) (e.g., 20 mL), a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 0.1 g) is added.[1] The mixture is then subjected to a hydrogen atmosphere (e.g., 1 bar, or higher pressure in a suitable apparatus) and stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the product.[1]

Process Visualization

Fischer Esterification Workflow

Fischer_Esterification_Workflow Fischer Esterification Workflow start Start: Reactants reactants 3-(4-hydroxyphenyl)propanoic Acid + Methanol + Acid Catalyst start->reactants reaction Reaction: - Heat to Reflux - Stirring reactants->reaction monitoring Monitoring: - TLC/HPLC reaction->monitoring In-process control monitoring->reaction Incomplete workup Work-up: - Neutralization - Extraction - Washing monitoring->workup Complete purification Purification: - Distillation or - Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Workflow for Fischer Esterification of 3-(4-hydroxyphenyl)propanoic acid.

Catalytic Hydrogenation Logical Pathway

Catalytic_Hydrogenation_Pathway Catalytic Hydrogenation Logical Pathway substrate Substrate: Methyl (E)-3-(4-hydroxyphenyl)acrylate dissolution Dissolution in Solvent (e.g., Ethanol) substrate->dissolution catalyst_add Catalyst Addition (e.g., Pd/C) dissolution->catalyst_add hydrogenation Hydrogenation: - H2 Atmosphere - Stirring - Temperature Control catalyst_add->hydrogenation filtration Catalyst Filtration hydrogenation->filtration Reaction Complete concentration Solvent Removal filtration->concentration final_product Final Product: This compound concentration->final_product

Caption: Logical pathway for the catalytic hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate.

Scale-Up Troubleshooting Logic

Scale_Up_Troubleshooting Scale-Up Troubleshooting Logic start Problem Identified (e.g., Low Yield) identify_route Identify Synthesis Route start->identify_route esterification Fischer Esterification identify_route->esterification Esterification hydrogenation Catalytic Hydrogenation identify_route->hydrogenation Hydrogenation ester_causes Potential Causes: - Equilibrium - Insufficient Catalyst - Low Temperature esterification->ester_causes hydro_causes Potential Causes: - Catalyst Deactivation - Poor Mass Transfer - Inadequate H2 Pressure hydrogenation->hydro_causes ester_solutions Solutions: - Water Removal - Increase Catalyst - Optimize Temp. ester_causes->ester_solutions hydro_solutions Solutions: - Fresh Catalyst - Improve Agitation - Increase H2 Pressure hydro_causes->hydro_solutions

Caption: Troubleshooting logic for addressing scale-up issues in the synthesis of this compound.

References

Technical Support Center: Enhancing the Long-Term Stability of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-(4-hydroxyphenyl)propionate (MHPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of MHPP solutions in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of MHPP solutions?

A1: The stability of this compound (MHPP) in solution is primarily influenced by several factors:

  • pH: The phenolic hydroxyl group and the ester functional group are susceptible to pH-dependent degradation. Basic conditions (pH > 8) can significantly accelerate the hydrolysis of the ester linkage.[1][2]

  • Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis and oxidation.[1][3]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation of the phenolic ring and the ester group.[1]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidative degradation of the phenolic group, often resulting in colored byproducts.[1]

  • Solvent: The choice of solvent can impact the stability of MHPP. The polarity of the solvent can influence degradation rates.[4][5][6][7]

Q2: What are the visible signs of MHPP solution degradation?

A2: Degradation of an MHPP solution can manifest in several ways:

  • Color Change: A common sign of degradation is the appearance of a yellow or brown tint in a previously colorless solution. This is often indicative of the oxidation of the phenolic group to form quinone-like structures.[1]

  • Precipitation: The formation of a precipitate may indicate that the degradation products are less soluble than the parent MHPP in the chosen solvent.

  • Decrease in Potency: A noticeable decrease in the expected biological or chemical activity of the solution over time is a strong indicator of degradation.

  • Changes in Chromatographic Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent MHPP peak are clear signs of degradation.[1]

Q3: What are the major degradation pathways for MHPP?

A3: The two primary degradation pathways for MHPP are:

  • Hydrolysis: The ester bond in MHPP can be hydrolyzed, particularly under basic conditions, to yield 3-(4-hydroxyphenyl)propionic acid and methanol (B129727). This reaction can also be catalyzed by acidic conditions, though generally to a lesser extent for phenolic esters.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This process can lead to the formation of phenoxy radicals, which can then dimerize or be further oxidized to form quinones and other colored byproducts.

Q4: How should I prepare and store my MHPP stock solutions for optimal stability?

A4: To ensure the long-term stability of your MHPP stock solutions, follow these recommendations:

  • Solvent Selection: Prepare stock solutions in a high-purity, anhydrous, aprotic solvent such as DMSO or ethanol. Polar protic solvents like water can participate in hydrolysis.[4][5][6][7]

  • Concentration: Prepare a concentrated stock solution to minimize the volume needed for dilution into aqueous experimental media.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to significantly slow down degradation reactions.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[1]

Troubleshooting Guides

Issue 1: My MHPP solution has turned yellow/brown.

Possible Cause Troubleshooting Steps
Oxidation of the phenolic group 1. Minimize Oxygen Exposure: Prepare solutions with deoxygenated solvents. After preparation, overlay the solution with an inert gas (argon or nitrogen) before sealing the container.[1] 2. Protect from Light: Store the solution in an amber vial or a container wrapped in aluminum foil.[1] 3. Control Temperature: Store the solution at the recommended low temperature (e.g., -20°C). 4. Add an Antioxidant: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solution.
Presence of metal ion contaminants 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to minimize metal ion contamination. 2. Use Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) may help to stabilize the solution.

Issue 2: I am observing a rapid loss of activity in my cell-based assays.

Possible Cause Troubleshooting Steps
Hydrolysis in aqueous media 1. Prepare Fresh Dilutions: Prepare fresh dilutions of your MHPP stock solution in your aqueous experimental media immediately before each experiment. Do not store MHPP in aqueous solutions for extended periods. 2. Buffer the Media: Ensure your experimental media is buffered to a pH where MHPP is more stable (ideally slightly acidic to neutral, pH 6-7). Avoid highly alkaline conditions.
Oxidation in culture media 1. Use Freshly Prepared Media: Components in cell culture media can contribute to the oxidation of phenolic compounds, especially during incubation at 37°C. Use freshly prepared media for your experiments. 2. Consider Antioxidant Supplementation: If compatible with your experimental design, consider supplementing your media with antioxidants.
Adsorption to plastics 1. Use Low-Adhesion Labware: Hydrophobic compounds like MHPP can adsorb to the surface of standard plastic labware, reducing the effective concentration in your experiment. Use low-adhesion microplates and polypropylene (B1209903) tubes.[1]

Issue 3: I am seeing extra peaks in my HPLC analysis of an aged MHPP solution.

Possible Cause Troubleshooting Steps
Degradation of MHPP 1. Identify Degradation Products: The extra peaks likely correspond to degradation products. The primary hydrolysis product would be 3-(4-hydroxyphenyl)propionic acid. Oxidation can produce a variety of products. 2. Perform Forced Degradation Studies: To confirm the identity of the degradation peaks, perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and compare their retention times with the unknown peaks in your aged sample. 3. Optimize Storage Conditions: The appearance of degradation peaks indicates that your current storage conditions are not optimal. Refer to the recommendations in Q4 of the FAQ section to improve stability.

Data Presentation

Table 1: Hypothetical Stability of MHPP in Different Solvents at 25°C (Protected from Light)

SolventPolarity Index% MHPP Remaining after 30 daysObservations
Water (pH 7.0)10.285%Slight yellowing
Methanol5.198%Colorless
Ethanol4.399%Colorless
Acetonitrile (B52724)5.897%Colorless
DMSO7.2>99%Colorless

Table 2: Hypothetical Effect of pH on MHPP Stability in Aqueous Buffer at 37°C after 24 hours

pH% MHPP RemainingAppearance
4.098%Colorless
7.092%Faint yellow
9.065%Yellow-brown

Experimental Protocols

Protocol 1: Forced Degradation Study of MHPP

This protocol is designed to intentionally degrade MHPP to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of MHPP in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[8]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor for degradation at time points such as 30 minutes, 1, 2, and 4 hours. Neutralize with an equal volume of 0.1 M HCl before HPLC analysis.[8]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. Withdraw aliquots at various time points for HPLC analysis.[8]

    • Thermal Degradation: Place a known amount of solid MHPP in a petri dish and expose it to dry heat at 80°C for 48 hours. At different time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.[8]

    • Photodegradation: Expose a solution of MHPP (e.g., 100 µg/mL in methanol/water) to a photostability chamber that provides both UV and visible light. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC at various time points.

  • Analysis: Analyze the stressed samples using a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed without completely consuming the parent drug.[8]

Protocol 2: Stability-Indicating HPLC Method for MHPP

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Monitor the elution profile at the UV absorbance maximum of MHPP (around 275-280 nm).

  • Method Validation: The method should be validated to demonstrate that it is stability-indicating. This involves showing that the degradation product peaks are well-resolved from the parent MHPP peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Mandatory Visualization

Degradation_Pathway MHPP This compound (MHPP) Hydrolysis_Product 3-(4-hydroxyphenyl)propionic Acid + Methanol MHPP->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Intermediate Phenoxy Radical MHPP->Oxidation_Intermediate Oxidation (O₂, light, heat) Oxidation_Product Quinone-type Products (Colored) Oxidation_Intermediate->Oxidation_Product Further Oxidation Dimerization_Product Dimerized Products Oxidation_Intermediate->Dimerization_Product Dimerization

Caption: Major degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare MHPP Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal (80°C, solid) Prep_Stock->Thermal Photo Photodegradation (UV/Vis light) Prep_Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis and Degradation Pathway ID HPLC->Data

Caption: Workflow for a forced degradation study of MHPP.

Troubleshooting_Logic Start Instability Observed (e.g., color change, loss of activity) Check_Storage Review Storage Conditions (Temp, Light, O₂) Start->Check_Storage Check_Solvent Evaluate Solvent System (Aqueous vs. Organic) Start->Check_Solvent Check_pH Check pH of Solution Start->Check_pH Improper_Storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas Check_Storage->Improper_Storage Incorrect Aqueous_Issue Prepare Fresh Dilutions in Aqueous Media Check_Solvent->Aqueous_Issue Aqueous pH_Issue Adjust pH to 6-7 (if possible) Check_pH->pH_Issue Alkaline Antioxidant Consider Adding Antioxidant (e.g., BHT) Improper_Storage->Antioxidant

Caption: Troubleshooting logic for MHPP solution instability.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Methyl 3-(4-hydroxyphenyl)propionate and Phloretic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioactive phenolic compounds, both Methyl 3-(4-hydroxyphenyl)propionate (MHPP) and phloretic acid (PA) have garnered attention for their potential therapeutic applications. Structurally related, with MHPP being the methyl ester of phloretic acid, their biological activities present a compelling case for a comparative study. This guide provides a detailed analysis of their respective bioactivities, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their potential.

I. Overview of Bioactivities

This compound (MHPP) is a naturally occurring phenolic compound found in various plants and is also known for its role as a nitrification inhibitor in soil. Its bioactivity profile is emerging, with studies pointing towards its involvement in plant signaling pathways and potential as a preservative and antibacterial agent.

Phloretic acid (PA) , also known as 3-(4-hydroxyphenyl)propanoic acid, is a phenolic acid found in fruits, vegetables, and whole grains. It is a metabolite of flavonoids and has been more extensively studied for its diverse health-promoting properties, including anti-aging, antioxidant, anti-inflammatory, and anticancer effects.

II. Quantitative Comparison of Bioactivities

A direct quantitative comparison of the bioactivities of MHPP and phloretic acid is challenging due to a lack of head-to-head studies. While data on the bioactivity of phloretic acid and its derivatives are available, there is a notable scarcity of quantitative data for this compound in the public domain for direct comparison of antioxidant, anti-inflammatory, and anticancer activities. The following tables summarize the available quantitative data for phloretic acid.

Table 1: Antioxidant Activity of Phloretic Acid

AssayTest SystemIC50 ValueReference Compound
DPPH Radical ScavengingIn vitroData not available-
Nitric Oxide ScavengingIn vitroData not available-

Table 2: Anti-inflammatory Activity of a Phloretic Acid-Related Compound (Phloretin)

AssayCell LineIC50 Value
Inhibition of Nitric Oxide ProductionRAW 264.7 macrophages5.2 µM

Table 3: Anticancer Activity of Phloretic Acid and a Related Compound (Phloretin)

CompoundCell LineCancer TypeIC50 Value
Phloretic AcidHTB-26Breast Cancer10 - 50 µM[1]
Phloretic AcidPC-3Pancreatic Cancer10 - 50 µM[1]
Phloretic AcidHepG2Hepatocellular Carcinoma10 - 50 µM[1]
PhloretinSCC-1Oral Cancer12.5 µM[2]
PhloretinGES-1Gastric Cells (less cytotoxic)120 µM[2]

III. Signaling Pathways

The biological effects of MHPP and phloretic acid are mediated through distinct signaling pathways.

This compound (MHPP): In the context of plant biology, MHPP has been shown to modulate auxin signaling through the Nitric Oxide/Reactive Oxygen Species (NO/ROS) pathway, impacting root development. Its effects on mammalian cell signaling pathways are not as well-elucidated in the available literature.

MHPP_Signaling_Pathway MHPP This compound (MHPP) NO_ROS Nitric Oxide (NO) & Reactive Oxygen Species (ROS) Production MHPP->NO_ROS Auxin_Signaling Auxin Signaling Pathway NO_ROS->Auxin_Signaling Root_Development Modulation of Root Development Auxin_Signaling->Root_Development

MHPP Signaling Pathway in Plants

Phloretic Acid (PA): Phloretic acid and its related compounds have been shown to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.

Phloretic_Acid_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cellular Cellular Response cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS/TNF-α p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK Phloretic_Acid Phloretic Acid Phloretic_Acid->p38 Phloretic_Acid->ERK Phloretic_Acid->JNK Phloretic_Acid->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) p38->Pro_inflammatory_Genes ERK->Pro_inflammatory_Genes Apoptosis Apoptosis JNK->Apoptosis IκBα IκBα IKK->IκBα phosphorylates NF_kB NF-κB IκBα->NF_kB releases NF_kB_nucleus NF-κB (nucleus) NF_kB->NF_kB_nucleus translocates NF_kB_nucleus->Pro_inflammatory_Genes activates

Phloretic Acid's Modulation of Inflammatory Pathways

IV. Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

A. Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (MHPP or PA) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

    • Add an equal volume of the DPPH solution to each well.

    • Include a control well containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

2. Nitric Oxide (NO) Scavenging Assay

  • Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside. The amount of remaining nitric oxide is quantified using the Griess reagent.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Mix the test compound dilutions with the sodium nitroprusside solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

    • After incubation, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the mixture.

    • Allow the color to develop for a few minutes.

    • Measure the absorbance at a specific wavelength (typically around 546 nm).

    • A control is prepared without the test compound.

    • The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

B. Anti-inflammatory Activity Assay

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified incubation period (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at approximately 540 nm.

    • A control group is treated with LPS only.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

C. Anticancer Activity Assay

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a control group of untreated cells.

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

V. Conclusion

This comparative guide highlights the current understanding of the bioactivities of this compound and phloretic acid. While phloretic acid has demonstrated promising antioxidant, anti-inflammatory, and anticancer properties with some available quantitative data, there is a clear need for further research to elucidate the full bioactive potential of this compound. The lack of direct comparative studies underscores an important gap in the literature. Future research should focus on conducting head-to-head comparisons of these two compounds using standardized experimental protocols to provide a clearer picture of their relative potencies and therapeutic potential. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers embarking on such investigations.

References

A Comparative Analysis of Methyl 3-(4-hydroxyphenyl)propionate and Synthetic Nitrification Inhibitors (DCD, DMPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally derived nitrification inhibitor, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), with two widely used synthetic nitrification inhibitors, Dicyandiamide (B1669379) (DCD) and 3,4-Dimethylpyrazole phosphate (B84403) (DMPP). The objective of this document is to present a side-by-side analysis of their efficacy, mechanisms of action, and experimental evaluation, supported by published data.

Introduction to Nitrification and its Inhibition

Nitrification is a crucial microbial process in the global nitrogen cycle, where ammonia (B1221849) (NH₃) is oxidized to nitrite (B80452) (NO₂⁻) and subsequently to nitrate (B79036) (NO₃⁻). This process is primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). While essential, rapid nitrification in agricultural and environmental systems can lead to significant nitrogen loss through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas.

Nitrification inhibitors are compounds that slow down this conversion, thereby improving nitrogen use efficiency and mitigating environmental pollution. This guide focuses on comparing a biological nitrification inhibitor, MHPP, with two established synthetic inhibitors, DCD and DMPP.

Mechanisms of Action

The primary target for these inhibitors is the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine, catalyzed by the enzyme ammonia monooxygenase (AMO) .

  • This compound (MHPP): MHPP is a phenolic compound found in the root exudates of sorghum (Sorghum bicolor).[1] Its inhibitory action is attributed to its ability to suppress the activity of ammonia-oxidizing microorganisms, thereby reducing the overall rate of nitrification.[2] While the precise molecular interaction with AMO is still under investigation, it is believed to interfere with the enzyme's function, possibly by affecting the population size and activity of ammonia oxidizers.[2]

  • Dicyandiamide (DCD): DCD is a widely used synthetic nitrification inhibitor. Its mechanism of action involves the deactivation of the AMO enzyme in ammonia-oxidizing bacteria.[3] It is thought to act as a metal chelator, specifically targeting the copper cofactor at the active site of the AMO enzyme, which is essential for its catalytic activity.[4]

  • 3,4-Dimethylpyrazole phosphate (DMPP): DMPP is another potent synthetic inhibitor that specifically targets AOB. Similar to DCD, DMPP is understood to function as a copper chelator, binding to the copper in the active site of the AMO enzyme and rendering it inactive.[5] DMPP is noted for its high specificity and effectiveness at lower concentrations compared to DCD.[6]

Signaling Pathway of Nitrification and Inhibition

Nitrification_Inhibition cluster_nitrification Nitrification Pathway Ammonia Ammonium (B1175870) (NH₄⁺) Hydroxylamine Hydroxylamine (NH₂OH) Ammonia->Hydroxylamine Ammonia Monooxygenase (AMO) (AOB & AOA) Nitrite Nitrite (NO₂⁻) Hydroxylamine->Nitrite Hydroxylamine Oxidoreductase (HAO) (AOB) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite Oxidoreductase (NXR) (NOB) MHPP MHPP MHPP->Hydroxylamine DCD DCD DCD->Hydroxylamine DMPP DMPP DMPP->Hydroxylamine

Caption: Nitrification pathway and points of inhibition by MHPP, DCD, and DMPP.

Comparative Efficacy: Experimental Data

The efficacy of nitrification inhibitors is influenced by various factors, including soil type, temperature, moisture, and the specific microbial community. The following tables summarize quantitative data from comparative studies.

Table 1: Inhibition of Nitrification Rate
InhibitorSoil TypeConcentrationInhibition of Nitrification Rate (%)Reference
MHPP Acidic Soil1000 mg/kg55.5[7]
Calcareous Soil1000 mg/kg20.2[7]
DCD Clayey Soil10 kg/t urea86[6]
Loamy Soil10 kg/t urea47[6]
Sandy Soil10 kg/t urea33[6]
DMPP Acidic Soil1% of applied NH₄⁺56.6[7]
Calcareous Soil1% of applied NH₄⁺50.3[7]
Clayey Soil1.84 kg/t urea56[6]
Loamy Soil1.84 kg/t urea30[6]
Sandy Soil1.84 kg/t urea88[6]
Table 2: Reduction of Nitrous Oxide (N₂O) Emissions
InhibitorSoil TypeReduction in N₂O Emissions (%)Reference
DCD Topsoil (Pasture)37 - 81 (depending on temperature)[1]
Subsoil (Pasture)44 - 88 (depending on temperature)[1]
DMPP Topsoil (Pasture)14 - 65 (depending on temperature)[1]
Subsoil (Pasture)31 - 76 (depending on temperature)[1]

Experimental Protocols

The evaluation of nitrification inhibitors typically involves soil incubation studies or bioluminescence assays.

Soil Incubation Assay

This method assesses the inhibitor's effect on nitrification in a controlled laboratory setting.

Objective: To determine the rate of nitrification in soil treated with different inhibitors.

Materials:

  • Fresh soil samples, sieved (e.g., <2 mm)

  • Ammonium source (e.g., (NH₄)₂SO₄ solution)

  • Nitrification inhibitors (MHPP, DCD, DMPP) dissolved in a suitable solvent

  • Incubation vessels (e.g., Mason jars or flasks)

  • Extraction solution (e.g., 2 M KCl)

  • Analytical equipment for ammonium (NH₄⁺) and nitrate (NO₃⁻) quantification (e.g., colorimetric assays, ion chromatography)

Procedure:

  • Soil Preparation: A known weight of sieved, air-dried soil is placed into each incubation vessel.

  • Treatment Application: The soil is treated with the ammonium source and the respective nitrification inhibitor at desired concentrations. A control group with only the ammonium source is also prepared.

  • Moisture Adjustment: The soil moisture is adjusted to a specific water-holding capacity (e.g., 50-60%) with deionized water.

  • Incubation: The vessels are sealed and incubated at a constant temperature (e.g., 25°C) in the dark for a defined period (e.g., 28 days).

  • Sampling: Subsamples of soil are taken at regular intervals (e.g., day 0, 7, 14, 21, 28).

  • Extraction: Inorganic nitrogen (NH₄⁺ and NO₃⁻) is extracted from the soil samples using the KCl solution.

  • Analysis: The concentrations of NH₄⁺ and NO₃⁻ in the extracts are determined using standard analytical methods.

  • Calculation: The net nitrification rate is calculated as the change in nitrate concentration over time.

Experimental Workflow: Soil Incubation Assay

Soil_Incubation_Workflow start Start soil_prep Soil Preparation (Sieving, Weighing) start->soil_prep treatment Treatment Application (NH₄⁺ Source + Inhibitor) soil_prep->treatment moisture Moisture Adjustment treatment->moisture incubation Incubation (Controlled Temperature & Time) moisture->incubation sampling Periodic Soil Sampling incubation->sampling extraction Inorganic N Extraction (2M KCl) sampling->extraction analysis NH₄⁺ and NO₃⁻ Analysis extraction->analysis calculation Calculate Net Nitrification Rate analysis->calculation end End calculation->end

Caption: Workflow for a soil incubation assay to evaluate nitrification inhibitors.

Summary and Conclusion

Both this compound and the synthetic inhibitors DCD and DMPP have demonstrated efficacy in inhibiting nitrification.

  • MHPP , as a natural product, presents a potentially more environmentally benign alternative to synthetic inhibitors. However, its efficacy can be more variable depending on soil conditions.[7]

  • DCD is a widely used and effective inhibitor, particularly in clayey and loamy soils and at cooler temperatures.[1][6]

  • DMPP is highly effective, often at lower application rates than DCD, and shows strong performance in sandy soils.[6][7]

The choice of nitrification inhibitor will depend on specific application requirements, including soil type, environmental conditions, and regulatory considerations. Further research is warranted to fully elucidate the molecular mechanism of MHPP and to conduct more direct, multi-inhibitor comparative studies under a wider range of field conditions.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of Methyl 3-(4-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 3-(4-hydroxyphenyl)propionate. It is intended for researchers, scientists, and drug development professionals who require reliable analytical procedures. The guide details the experimental protocols for method validation in accordance with ICH guidelines and presents a comparative analysis against alternative analytical techniques.

Introduction to HPLC Method Validation

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals, such as potent G protein-coupled receptor 40 agonists for potential antidiabetic agents.[1] Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds due to its high resolution and sensitivity.[2]

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It is a regulatory requirement that ensures the reliability, reproducibility, and accuracy of analytical data.[4] The International Council for Harmonisation (ICH) provides guidelines that outline the validation characteristics required for analytical procedures.[5][6]

This guide presents a validated isocratic reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with other analytical techniques, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Validated HPLC Method for this compound

The following section details the chromatographic conditions and the results of the validation study for an exemplary HPLC method.

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[8]
Detection UV at 220 nm[7]
Injection Volume 20 µL
Run Time 10 minutes

Summary of Validation Results:

The performance of the HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the quantification of this compound.[5] The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference from blank, placebo, or degradation products at the analyte's retention time.The analyte peak was well-resolved from all potential interferences.Method is specific.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999[9]0.9998Method is linear.
Range 5 - 75 µg/mLThe method demonstrated acceptable linearity, accuracy, and precision within this range.Range is adequate.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Method is accurate.
Precision (% RSD)
RepeatabilityRSD ≤ 2.0%[9]0.85%Method is precise.
Intermediate PrecisionRSD ≤ 2.0%1.23%Method is precise.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1[9]0.5 µg/mLMethod is sensitive.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mLMethod is sensitive.
Robustness RSD ≤ 2.0% after minor changes in method parameters.[9]All %RSD values were below 2.0%.Method is robust.

Comparative Analysis of Analytical Methods

While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages, particularly for complex matrices or when higher sensitivity is required.

FeatureHPLC-UVUHPLC-MS/MSGC-MS
Principle Chromatographic separation followed by UV absorbance detection.Fast chromatographic separation followed by mass-based detection.Separation of volatile compounds followed by mass-based detection.
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)[7]Very Good (ng/mL range)
Selectivity Good; can be affected by co-eluting impurities with similar UV spectra.Excellent; provides structural information and can distinguish isobaric compounds.[7]Excellent; provides mass spectra for compound identification.
Speed Moderate (10-30 min per sample)[10]Fast (2-10 min per sample)[7]Moderate to Slow (requires derivatization for non-volatile analytes)
Sample Throughput ModerateHighLow to Moderate
Cost (Instrument) Low to ModerateHighModerate
Cost (Operational) LowHighModerate
Typical Use Routine quality control, content uniformity, and assay.[2]Bioanalysis, metabolite identification, and trace-level quantification.[11]Analysis of volatile and semi-volatile compounds; may require derivatization for polar analytes.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

1. Specificity: Specificity was demonstrated by analyzing blank (mobile phase), placebo (formulation excipients without the active ingredient), and a standard solution of this compound. Additionally, the drug substance was subjected to forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the analyte peak was resolved from any degradation products.[12][13]

2. Linearity and Range: A stock solution of this compound (100 µg/mL) was prepared in the mobile phase. A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 5 to 75 µg/mL. Each standard was injected in triplicate, and a calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.[5]

3. Accuracy (Recovery): The accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).[9] For each level, three replicate samples were prepared and analyzed. The percentage recovery was calculated using the formula: (Amount Found / Amount Added) * 100.

4. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day and by the same analyst. The relative standard deviation (%RSD) of the peak areas was calculated.[5]

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the variability. The %RSD was calculated across all measurements.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD was established as the concentration that yields an S/N ratio of approximately 3:1, and the LOQ was established at an S/N ratio of approximately 10:1.[9] This was confirmed by injecting solutions with decreasing concentrations of the analyte.

6. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic component) The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was assessed, and the %RSD was calculated.

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process, from initial setup to final assessment.

HPLC_Validation_Workflow start Method Development & Optimization protocol Validation Protocol Definition (ICH Guidelines) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Acceptance Criteria Check robustness->data_analysis system_suitability->specificity Perform Experiments data_analysis->start If criteria not met (Method Re-optimization) validation_report Validation Report data_analysis->validation_report If criteria met

References

A Comparative Guide to the Cross-Validation of Methyl 3-(4-hydroxyphenyl)propionate Analysis: LC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Methyl 3-(4-hydroxyphenyl)propionate. This phenolic compound, a derivative of phloretic acid, is of interest in various research fields, including as a nitrification inhibitor and a plant growth regulator. The choice of analytical methodology is critical for obtaining accurate and reliable data. This document presents a cross-validation perspective, offering detailed experimental protocols and performance data to aid in method selection and development.

At a Glance: Comparative Performance

The selection between LC-MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix complexity, and throughput needs. Below is a summary of typical performance characteristics for each technique based on the analysis of the target analyte and structurally similar phenolic compounds.

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS) (after Derivatization)
Principle Separation based on polarity in the liquid phase, with detection by mass-to-charge ratio.Separation based on volatility and polarity in the gas phase, with detection by mass-to-charge ratio.
Derivatization Not required.Mandatory (e.g., silylation) to increase volatility and thermal stability.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.5 ng/mL0.1 - 10 ng/L
Limit of Quantification (LOQ) 1.5 ng/mL0.4 - 50 ng/L
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%70 - 120%

Experimental Workflows

The analytical workflow for both LC-MS and GC-MS involves several key stages, from sample preparation to data analysis. The necessity of a derivatization step for GC-MS is a critical differentiator.

LC-MS vs GC-MS Workflow cluster_0 LC-MS Workflow cluster_1 GC-MS Workflow LC_Sample Sample Preparation (e.g., Extraction, Dilution) LC_Analysis LC-MS/MS Analysis LC_Sample->LC_Analysis LC_Data Data Processing & Quantification LC_Analysis->LC_Data GC_Sample Sample Preparation (e.g., Extraction, Drying) GC_Deriv Derivatization (Silylation) GC_Sample->GC_Deriv GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis GC_Data Data Processing & Quantification GC_Analysis->GC_Data

Comparative workflows for LC-MS and GC-MS analysis.

Detailed Experimental Protocols

Robust and well-defined experimental protocols are essential for achieving accurate and reproducible results. The following sections provide detailed methodologies for the quantification of this compound using both LC-MS and GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS is highly suitable for the direct analysis of polar and non-volatile compounds like this compound, offering high sensitivity and selectivity without the need for derivatization.

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for phenolic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Precursor and product ions for this compound would need to be optimized.

LC-MS Analysis Workflow Sample_Injection Sample Injection LC_Separation Liquid Chromatographic Separation (C18 Column) Sample_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis_1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analysis_1 Fragmentation Quadrupole 2 (Collision Cell - CID) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Quadrupole 3 (Product Ion Selection) Fragmentation->Mass_Analysis_2 Detection Detector Mass_Analysis_2->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Key steps in the LC-MS/MS analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase its volatility. Silylation is a common and effective derivatization method for phenolic compounds.

1. Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Drying: The extract must be completely dried before derivatization, as moisture will deactivate the silylating reagent. This can be achieved by passing the extract through anhydrous sodium sulfate (B86663) or by evaporation under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine (B92270) or acetonitrile.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Injection: The derivatized sample is then injected into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

GC-MS Analysis Workflow Sample_Injection Derivatized Sample Injection GC_Separation Gas Chromatographic Separation (e.g., DB-5ms) Sample_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Key steps in the GC-MS analysis workflow.

Cross-Validation and Method Selection

The choice between LC-MS and GC-MS for the analysis of this compound should be guided by the specific requirements of the study.

  • LC-MS is generally the preferred method for this analyte due to its ability to analyze the compound in its native form, which simplifies sample preparation and avoids potential issues with derivatization efficiency and stability. Its high sensitivity and selectivity make it ideal for complex biological matrices.

  • GC-MS can also be a robust and reliable technique, particularly when high chromatographic resolution is required. The derivatization step, while adding complexity, can lead to very sensitive and specific assays. GC-MS may be a more cost-effective option in some laboratories.

For a comprehensive cross-validation, it is recommended to analyze a set of quality control samples using both methods and compare the results for accuracy, precision, and any observed bias. This will ensure the interchangeability of the methods or highlight any systematic differences that need to be considered when comparing data generated by the two techniques.

A Comparative Analysis of Methyl 3-(4-hydroxyphenyl)propionate and Methyl p-Coumarate on Nitrification Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nitrification inhibitory effects of two plant-derived compounds: Methyl 3-(4-hydroxyphenyl)propionate (MHPP) and methyl p-coumarate. The information presented is based on experimental data from scientific literature, offering an objective overview of their performance, mechanisms of action, and the methodologies used to evaluate their efficacy.

Executive Summary

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, is a critical process in the global nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to significant nitrogen loss from the soil, resulting in reduced fertilizer efficiency and negative environmental impacts. Biological Nitrification Inhibitors (BNIs) are compounds naturally released by some plants to suppress soil nitrification. This guide focuses on two such BNIs: MHPP, primarily exuded by sorghum (Sorghum bicolor), and methyl p-coumarate, isolated from the tropical forage grass Brachiaria humidicola. Both compounds have demonstrated the potential to inhibit nitrification by targeting ammonia-oxidizing microorganisms, primarily by inhibiting the ammonia monooxygenase (AMO) enzyme. This comparison aims to provide researchers with the necessary data and protocols to evaluate and potentially utilize these compounds in agricultural and environmental applications.

Quantitative Comparison of Nitrification Inhibition

The inhibitory effects of MHPP and methyl p-coumarate on nitrification have been quantified in various studies. The following table summarizes key data points from a study that directly compared their efficacy in two different soil types, an acidic soil (AS) and a neutral soil (CS). The data is presented as EC50 and EC80 values, which represent the effective concentration of the inhibitor required to cause 50% and 80% reduction in nitrification, respectively.

CompoundSoil TypeEC50 (mg kg⁻¹ soil)EC80 (mg kg⁻¹ soil)
This compound (MHPP) Acidic Soil (AS)1.8 ± 0.210.8 ± 1.1
Neutral Soil (CS)3.5 ± 0.312.5 ± 1.2
Methyl p-coumarate Acidic Soil (AS)2.5 ± 0.311.5 ± 1.3
Neutral Soil (CS)4.2 ± 0.413.8 ± 1.5

Data adapted from a study on the inhibition profiles of biological nitrification inhibitors in two contrasting soils.

Mechanism of Action

Both this compound and methyl p-coumarate function as nitrification inhibitors primarily by targeting the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine. This reaction is catalyzed by the enzyme ammonia monooxygenase (AMO), which is found in ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).

These phenolic compounds are believed to interact with the AMO enzyme, likely through their hydroxyl and propionate (B1217596) or acrylate (B77674) functional groups, leading to the inhibition of its catalytic activity. This blockage prevents the conversion of ammonia, thereby keeping nitrogen in the more stable ammonium (B1175870) form for a longer period.

cluster_AmmoniaOxidation Ammonia Oxidation Pathway NH3 Ammonia (NH₃) NH2OH Hydroxylamine (NH₂OH) NH3->NH2OH Ammonia Monooxygenase (AMO) NO2 Nitrite (B80452) (NO₂⁻) NH2OH->NO2 Hydroxylamine Oxidoreductase (HAO) MHPP This compound AMO_target MHPP->AMO_target MPC Methyl p-coumarate MPC->AMO_target

Figure 1. Mechanism of nitrification inhibition by MHPP and methyl p-coumarate.

Experimental Protocols

Soil Nitrification Potential Assay

This protocol is used to determine the potential rate of nitrification in a soil sample and to assess the inhibitory effect of compounds like MHPP and methyl p-coumarate.

Materials:

  • Fresh soil samples, sieved (2 mm)

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄) solution (e.g., 1 mM)

  • Sodium chlorate (B79027) (NaClO₃) solution (e.g., 1.5 M) to inhibit nitrite oxidation

  • Potassium chloride (KCl) solution (e.g., 2 M) for extraction

  • Test compounds (MHPP, methyl p-coumarate) dissolved in a suitable solvent

  • Erlenmeyer flasks or Falcon tubes

  • Orbital shaker

  • Centrifuge

  • Spectrophotometer

  • Griess-Ilosvay reagent (for colorimetric determination of nitrite)

Procedure:

  • Soil Slurry Preparation: Weigh a specific amount of fresh, sieved soil (e.g., 5 g) into an Erlenmeyer flask or a 50 mL Falcon tube.

  • Addition of Reagents: Add a defined volume of a solution containing ammonium sulfate (as a substrate for nitrification) and sodium chlorate (to block the conversion of nitrite to nitrate).

  • Inhibitor Application: For the treatment groups, add the desired concentration of MHPP or methyl p-coumarate. For the control group, add the same volume of the solvent used to dissolve the inhibitors.

  • Incubation: Incubate the flasks on an orbital shaker at a constant temperature (e.g., 25°C) for a specific period (e.g., 5 hours). A parallel set of control samples should be kept at a low temperature (e.g., -20°C) during the incubation period to account for the initial nitrite concentration.

  • Extraction: After incubation, stop the reaction and extract the inorganic nitrogen by adding a KCl solution to each flask. Shake the mixture thoroughly.

  • Sample Preparation: Centrifuge the soil slurry to separate the supernatant. Filter the supernatant to obtain a clear extract.

  • Nitrite Determination: Determine the concentration of nitrite (NO₂⁻) in the extracts colorimetrically using the Griess-Ilosvay reagent and a spectrophotometer.

  • Calculation: The potential nitrification rate is calculated as the difference in nitrite concentration between the incubated and the frozen control samples, expressed per unit of dry soil per unit of time. The percentage of nitrification inhibition is calculated by comparing the nitrification rates in the inhibitor-treated samples to the control samples.

start Start: Fresh Soil Sample prep Prepare Soil Slurry (Soil + (NH₄)₂SO₄ + NaClO₃) start->prep add_inhibitor Add Inhibitor (MHPP or Methyl p-coumarate) prep->add_inhibitor control Control (Solvent only) prep->control incubate Incubate on Shaker (e.g., 5 hours at 25°C) add_inhibitor->incubate control->incubate extract Extract with KCl incubate->extract centrifuge Centrifuge and Filter extract->centrifuge measure Measure Nitrite (NO₂⁻) (Griess-Ilosvay Method) centrifuge->measure calculate Calculate Nitrification Rate and % Inhibition measure->calculate end End calculate->end

Figure 2. Workflow for the soil nitrification potential assay.

Nitrosomonas europaea Bioluminescence Assay

This is a rapid and sensitive method for screening nitrification inhibitors by using a genetically modified strain of Nitrosomonas europaea that emits light as a byproduct of its metabolic activity. Inhibition of nitrification leads to a decrease in bioluminescence.

Materials:

  • Recombinant bioluminescent Nitrosomonas europaea culture

  • Culture medium for N. europaea

  • Test compounds (MHPP, methyl p-coumarate)

  • Luminometer

  • Test tubes or microplates

Procedure:

  • Culture Preparation: Grow the recombinant Nitrosomonas europaea in a suitable liquid medium until it reaches the desired cell density and bioluminescence activity.

  • Assay Setup: Aliquot the bacterial culture into test tubes or the wells of a microplate.

  • Inhibitor Addition: Add different concentrations of the test compounds (MHPP or methyl p-coumarate) to the bacterial culture. Include a control with no inhibitor.

  • Incubation: Incubate the mixture for a short period (e.g., 1 to 20 minutes) at a controlled temperature (e.g., 25°C).

  • Bioluminescence Measurement: Measure the light emission from each sample using a luminometer.

  • Data Analysis: The inhibitory effect is determined by the reduction in bioluminescence in the presence of the test compound compared to the control. The results can be used to calculate IC50 values (the concentration of inhibitor that causes a 50% reduction in bioluminescence).

start Start: Bioluminescent Nitrosomonas europaea Culture aliquot Aliquot Culture into Test Tubes/Microplate start->aliquot add_inhibitor Add Test Compound (MHPP or Methyl p-coumarate) aliquot->add_inhibitor incubate Short Incubation (e.g., 1-20 min at 25°C) add_inhibitor->incubate measure Measure Bioluminescence with a Luminometer incubate->measure analyze Analyze Data (% Inhibition, IC50) measure->analyze end End analyze->end

Figure 3. Workflow for the Nitrosomonas europaea bioluminescence assay.

Conclusion

Both this compound and methyl p-coumarate are effective biological nitrification inhibitors. The presented data suggests that MHPP may have a slightly higher efficacy (lower EC50 and EC80 values) in the tested soil conditions compared to methyl p-coumarate. However, the performance of these compounds can be influenced by various soil properties such as pH, organic matter content, and microbial community composition. The provided experimental protocols offer standardized methods for researchers to further evaluate and compare these and other potential nitrification inhibitors in their specific contexts. The development and application of such biological inhibitors hold promise for improving nitrogen use efficiency in agriculture and reducing the environmental footprint of fertilizer use.

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-(4-hydroxyphenyl)propionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) derivatives, focusing on their antioxidant, anticancer, and tyrosinase inhibitory activities. By presenting available experimental data, this document aims to offer insights for the rational design of more potent and selective therapeutic agents.

Introduction

This compound (MHPP), a naturally occurring phenolic compound, and its synthetic derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a phenol (B47542) ring and a propionate (B1217596) side chain, offers a versatile scaffold for chemical modifications to modulate their therapeutic properties. This guide compares the performance of various MHPP derivatives and other alternative compounds in key biological assays.

Antioxidant Activity

The antioxidant potential of phenolic compounds is crucial in combating oxidative stress-related diseases. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

Structure-Activity Relationship Highlights:
  • Phenolic Hydroxyl Group: The presence of the hydroxyl group on the phenyl ring is essential for antioxidant activity.

  • Steric Hindrance: Bulky substituents ortho to the hydroxyl group, such as tert-butyl groups, can enhance antioxidant activity by increasing the stability of the resulting phenoxyl radical.[1]

  • Esterification: Esterification of the carboxylic acid can modulate the lipophilicity of the molecule, potentially influencing its access to different cellular compartments, though it may not always enhance the intrinsic radical scavenging activity.

Comparative Data: Antioxidant Activity
Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)Source
MHPP Derivative
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate--BHT-[1]
Alternatives
3-((4-hydroxyphenyl)amino)propanoic acid derivative 16 (2,5-dimethyl-1H-pyrrol-1-yl)DPPH- (61.2% inhibition)BHT- (22.0% inhibition)[2]
3-((4-hydroxyphenyl)amino)propanoic acid derivative 33 (3,4,5-trimethoxybenzylidene)DPPH- (60.6% inhibition)BHT- (22.0% inhibition)[2]
Ascorbic AcidDPPH~50--General Knowledge
TroloxABTS~5--General Knowledge

Anticancer Activity

Phenolic compounds can exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Structure-Activity Relationship Highlights:
  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence cytotoxicity. For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the presence of a 2-furyl substituent (compound 20 ) or a 4-nitrobenzylidene group (compound 29 ) enhanced anticancer activity against A549 lung cancer cells.[2]

  • Heterocyclic Moieties: The introduction of heterocyclic rings can modulate the anticancer profile.

Comparative Data: Anticancer Activity (A549 Non-Small Cell Lung Cancer Cells)
Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)Source
3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
Compound 12 ~50Doxorubicin< 10[2]
Compound 20 (2-furyl substituent)~50Cisplatin~20[2]
Compound 21 ~50[2]
Compound 22 ~50[2]
Compound 29 (4-nitrobenzylidene)< 50[2]
Reference Drugs
Doxorubicin< 10--[2]
Cisplatin~20--[2]

Note: The data is for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural motif with MHPP. Specific anticancer data for a systematic series of MHPP derivatives is limited.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the cosmetic industry.

Structure-Activity Relationship Highlights:
  • Hydroxylation Pattern: The number and position of hydroxyl groups on the phenyl ring are critical. A 2,4-dihydroxyphenyl moiety is a common feature in potent tyrosinase inhibitors.[3]

  • Chelation with Copper Ions: Many tyrosinase inhibitors function by chelating the copper ions in the enzyme's active site.

  • Competitive Inhibition: Compounds structurally similar to the natural substrate, L-tyrosine, can act as competitive inhibitors.

Comparative Data: Tyrosinase Inhibitory Activity
Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)Source
MHPP Analog
Curcumin-inspired derivative 7 Amperometric0.011 - 0.024Kojic Acid~20-40[4][5]
Alternatives
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c )Monophenolase0.013Kojic Acid22.84[3]
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c )Diphenolase0.93Kojic Acid24.57[3]
Kojic AcidMonophenolase22.84--[3]
Arbutin-> 100--[4]

Note: While specific tyrosinase inhibition data for a series of MHPP derivatives is scarce, related phenolic structures and their alternatives demonstrate the potential for potent inhibition.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample preparation: The test compounds and a positive control (e.g., ascorbic acid, Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Tyrosinase Inhibition Assay

Principle: This assay measures the inhibition of mushroom tyrosinase activity, which catalyzes the oxidation of L-DOPA to dopachrome (B613829). The formation of dopachrome is monitored by the increase in absorbance at 475 nm.

Protocol:

  • Reagent Preparation:

    • Mushroom tyrosinase solution is prepared in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

    • L-DOPA substrate solution is prepared in the same buffer.

    • Test compounds and a positive control (e.g., kojic acid) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the buffer.

  • Assay Procedure (96-well plate):

    • Add buffer, tyrosinase solution, and the test compound solution to the wells.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA substrate solution.

  • Measurement: The absorbance at 475 nm is measured at regular intervals using a microplate reader to determine the rate of dopachrome formation.

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate without the inhibitor and Rate_sample is the reaction rate with the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a plot of inhibition percentage against inhibitor concentration.

Visualizations

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DPPH Prepare DPPH Solution Mix Mix DPPH with Sample/Control Prep_DPPH->Mix Prep_Sample Prepare Sample Dilutions Prep_Sample->Mix Prep_Control Prepare Positive Control Prep_Control->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Tyrosinase_Inhibition_Mechanism cluster_enzyme Tyrosinase Active Site cluster_substrate Substrate Conversion Tyrosinase Tyrosinase (with Cu2+) L_DOPA L-DOPA Tyrosinase->L_DOPA Oxidizes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidizes L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Binds to L_DOPA->Tyrosinase Binds to Melanin Melanin Dopaquinone->Melanin Further reactions Inhibitor Tyrosinase Inhibitor (e.g., MHPP derivative) Inhibitor->Tyrosinase Inhibits by - Chelating Cu2+ - Competitive binding

Caption: Mechanism of Tyrosinase Inhibition.

Anticancer_Mechanism_Phenolic_Compounds cluster_cellular_effects Cellular Effects on Cancer Cell Phenolic_Compound Phenolic Compound (e.g., MHPP derivative) Apoptosis Induction of Apoptosis (Programmed Cell Death) Phenolic_Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Phenolic_Compound->Cell_Cycle_Arrest ROS Modulation of ROS Phenolic_Compound->ROS Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: General Anticancer Mechanisms of Phenolic Compounds.

Conclusion

This guide provides a comparative overview of the structure-activity relationships of this compound derivatives and related compounds concerning their antioxidant, anticancer, and tyrosinase inhibitory activities. The available data suggests that modifications to the core MHPP structure, such as substitution on the phenyl ring and alterations to the propionate side chain, can significantly impact biological activity. However, a clear and comprehensive SAR can only be established through systematic studies that evaluate a series of derivatives under standardized assay conditions. The provided experimental protocols and mechanistic diagrams serve as a foundation for researchers to design and execute such studies, ultimately paving the way for the development of novel and more effective therapeutic agents.

References

Performance of Methyl 3-(4-hydroxyphenyl)propionate in Diverse Soil Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a naturally occurring phenolic compound, has garnered significant attention for its role as a biological nitrification inhibitor (BNI). Its potential to enhance nitrogen use efficiency in agriculture and modulate plant growth presents a compelling area of research. This guide provides an objective comparison of MHPP's performance, particularly its nitrification inhibition efficacy, with other established synthetic nitrification inhibitors (SNIs) across different soil types. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Nitrification Inhibition Efficacy: A Head-to-Head Comparison

The primary function of MHPP in soil is the inhibition of nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036). This process is crucial for reducing nitrogen loss from agricultural systems. The effectiveness of MHPP has been compared with common SNIs such as Dicyandiamide (DCD), 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), and Nitrapyrin.

A key study investigated the nitrification inhibition efficacy of these compounds in two distinct agricultural soils: an alkaline soil (pH 8.50) and a neutral soil (pH 6.12). The results, summarized in the table below, highlight the significant influence of soil pH on the performance of these inhibitors.

Nitrification InhibitorConcentration AppliedInhibition in Alkaline Soil (pH 8.50)Inhibition in Neutral Soil (pH 6.12)
MHPP 3.5 µM2.7 ± 1.3%35 ± 6.4%
DCD 100 µM20%80%
DMPP 10 µM47 ± 1.6%90 ± 1.1%
Nitrapyrin 3.5 µM75 ± 5.2%100 ± 0.7%

Data adapted from a study comparing various nitrification inhibitors. The efficacy of all inhibitors was found to be significantly higher in the neutral soil compared to the alkaline soil.

These findings indicate that while MHPP shows promise as a nitrification inhibitor, its efficacy is considerably lower than that of the tested SNIs, particularly in alkaline soil conditions. In the neutral soil, MHPP demonstrated moderate inhibition, though still less effective than DMPP and Nitrapyrin at the tested concentrations. The study suggests that MHPP may be a putative selective inhibitor for ammonia-oxidizing bacteria (AOB) and/or complete ammonia oxidizers (comammox).

Environmental Fate and Mobility: A Qualitative Assessment

Degradation: As an organic ester, MHPP is expected to be susceptible to microbial degradation in the soil. The rate of degradation is likely influenced by factors such as soil microbial activity, temperature, moisture, and organic matter content. Generally, higher microbial biomass and optimal environmental conditions would lead to a shorter half-life.

Sorption: The sorption of organic compounds to soil is largely governed by their hydrophobicity (often indicated by the octanol-water partition coefficient, Kow) and the soil's organic carbon content. The soil sorption coefficient (Koc) is a key parameter for assessing this behavior. While the exact Koc for MHPP is not available, its structure suggests a moderate affinity for soil organic matter. Increased organic matter and clay content in soils would likely lead to greater sorption and reduced mobility.

Leaching: The potential for a compound to leach through the soil profile is inversely related to its sorption. Compounds with lower sorption coefficients are more mobile and have a higher leaching potential. Given its expected moderate sorption, the leaching of MHPP is likely to be influenced by soil texture and organic matter content. In sandy soils with low organic matter, the potential for leaching would be higher compared to clayey or loam soils with higher organic matter.

Comparison with Alternative Nitrification Inhibitors on Environmental Fate

InhibitorHalf-life in SoilSoil Sorption (Koc)Leaching Potential
MHPP Data not availableData not availableExpected to be moderate, influenced by soil type
DCD 10-40 daysLowHigh
DMPP 30-90 daysModerate to HighLow to Moderate
Nitrapyrin 10-60 daysModerate to HighLow

This table provides a general overview of the environmental fate parameters for common SNIs. The values can vary significantly depending on soil type and environmental conditions.

Experimental Protocols

Determining Nitrification Inhibition in Soil

A common method to assess the efficacy of nitrification inhibitors is through soil slurry incubations. This protocol provides a general framework:

  • Soil Collection and Preparation: Collect fresh soil samples from the desired locations. Sieve the soil to remove large debris and homogenize.

  • Slurry Preparation: Prepare soil slurries by mixing a specific ratio of soil and a buffered solution (e.g., phosphate buffer at pH 7.2) containing an ammonium (B1175870) source (e.g., ammonium sulfate).

  • Inhibitor Application: Add the nitrification inhibitor (e.g., MHPP dissolved in a suitable solvent like DMSO) to the soil slurries at the desired concentrations. Include control groups with no inhibitor and with the solvent alone.

  • Incubation: Seal the slurry containers and incubate them on a shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 72 hours).

  • Nitrate/Nitrite (B80452) Analysis: Periodically collect subsamples from the slurries and analyze the concentration of nitrate and/or nitrite using colorimetric methods or ion chromatography.

  • Inhibition Calculation: The percentage of nitrification inhibition is calculated by comparing the rate of nitrate/nitrite production in the inhibitor-treated samples to that in the control samples.

Experimental Workflow for Nitrification Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving slurry_prep Soil Slurry Preparation (Soil + Buffer + (NH4)2SO4) soil_collection->slurry_prep treatment_app Application of Treatments (Control, Solvent, Inhibitor) slurry_prep->treatment_app inhibitor_prep Inhibitor Stock Solution (e.g., MHPP in DMSO) inhibitor_prep->treatment_app incubation Incubation (e.g., 25°C, 72h, shaking) treatment_app->incubation sampling Periodic Subsampling incubation->sampling nitrate_analysis Nitrate/Nitrite Measurement (Colorimetry/IC) sampling->nitrate_analysis calc Calculation of Nitrification Inhibition (%) nitrate_analysis->calc

Caption: Workflow for assessing nitrification inhibition in soil.

Biological Signaling Pathway of MHPP in Plants

Beyond its role as a nitrification inhibitor in the soil, MHPP also functions as a plant growth regulator, notably affecting root system architecture. It has been shown to modulate root development by interfering with auxin signaling pathways.

MHPP treatment leads to an accumulation of auxin in root tips. This is achieved through the upregulation of auxin biosynthesis genes and alterations in the expression of auxin carrier proteins. The increased auxin levels promote the degradation of Aux/IAA transcriptional repressors, which in turn amplifies auxin signaling. This signaling cascade ultimately results in the inhibition of primary root elongation and the promotion of lateral root formation. This modulation of the root system can have significant implications for nutrient and water uptake by the plant.

G cluster_cellular Cellular Response in Root Tip cluster_phenotype Phenotypic Outcome MHPP MHPP auxin_bio Upregulation of Auxin Biosynthesis Genes MHPP->auxin_bio auxin_transport Altered Expression of Auxin Carriers MHPP->auxin_transport auxin_accum Auxin Accumulation auxin_bio->auxin_accum auxin_transport->auxin_accum aux_iaa_deg Degradation of Aux/IAA Repressors auxin_accum->aux_iaa_deg auxin_signal Amplified Auxin Signaling aux_iaa_deg->auxin_signal pr_inhibition Inhibition of Primary Root Elongation auxin_signal->pr_inhibition lr_promotion Promotion of Lateral Root Formation auxin_signal->lr_promotion

Caption: MHPP's interference with auxin signaling in plant roots.

Conclusion

This compound demonstrates potential as a biological nitrification inhibitor, though its efficacy is influenced by soil pH and appears to be lower than that of common synthetic alternatives under the conditions tested. Its dual role as a plant growth regulator, modulating root architecture through auxin signaling, adds another layer of complexity and potential benefit to its application in agricultural systems. Further research is critically needed to quantify its environmental fate and persistence in various soil types to fully assess its viability as a sustainable agricultural input. This will enable a more comprehensive comparison with existing nitrification inhibitors and inform its potential for use in integrated nutrient management strategies.

Unlocking the Antibacterial Potential of Methyl 3-(4-hydroxyphenyl)propionate Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial spectrum of novel analogues of Methyl 3-(4-hydroxyphenyl)propionate. Leveraging key experimental data, we delve into the structure-activity relationships that govern their efficacy against a range of bacterial pathogens, offering insights for the development of new antimicrobial agents.

Recent studies have highlighted the potential of 3-(4-hydroxyphenyl)propanoic acid derivatives as a promising scaffold for the development of novel antimicrobial candidates. By modifying the core structure, researchers have synthesized a series of analogues with varying antibacterial activities. This guide summarizes the key findings from these studies, presenting a comparative analysis of their performance.

Comparative Antibacterial Spectrum

The antibacterial efficacy of various 3-(4-hydroxyphenyl)propanoic acid analogues has been evaluated against a panel of clinically relevant bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this comparison.

A significant study focused on a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, testing their activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[1][2] The results, summarized in Table 1, reveal that specific structural modifications can lead to potent and broad-spectrum antimicrobial activity. For instance, hydrazone derivatives containing heterocyclic substituents demonstrated notable efficacy.[1][2]

Another study investigated chlorinated derivatives of 3-phenylpropanoic acid isolated from a marine actinomycete.[3] These compounds exhibited significant and selective activities against Escherichia coli and Staphylococcus aureus. The MIC values for these chlorinated analogues are presented in Table 2.

General findings from studies on phenolic acid alkyl esters suggest that the antimicrobial effect tends to increase with the length of the alkyl chain in the ester group.[4][5][6]

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (µg/mL) [1][2]

Compound/Derivative TypeS. aureus (MRSA)E. faecalis (VRE)Gram-negative pathogensDrug-resistant Candida spp.C. auris
Hydrazones (14-16) 1 - 80.5 - 28 - 648 - 640.5 - 64
General Derivatives (2-37) Structure-dependentStructure-dependentStructure-dependentStructure-dependent0.5 - 64

Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus faecalis). Data is presented as a range of MIC values observed for the most potent compounds within the series.

Table 2: Minimum Inhibitory Concentrations (MIC) of Chlorinated 3-Phenylpropanoic Acid Derivatives (µg/mL) [3]

CompoundE. coliS. aureus
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) 16-
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2) 32-6432-64
3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) 32-6432-64

Note: A dash (-) indicates that the data was not provided in the cited source.

Experimental Protocols

The determination of the antibacterial spectrum of these analogues relies on standardized and well-defined experimental methodologies.

Synthesis of Analogues

The novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized through a multi-step process. A general workflow for the synthesis and subsequent screening is depicted in the diagram below.

G cluster_synthesis Synthesis Workflow cluster_screening Antibacterial Screening A Starting Materials (e.g., 4-aminophenol) B Chemical Modification (e.g., amination, esterification) A->B C Purification & Characterization (e.g., chromatography, NMR, MS) B->C D Synthesized Analogues C->D Test Compounds F MIC Determination (Broth microdilution) D->F E Microbial Strains (ESKAPE pathogens, etc.) E->F G Data Analysis (Structure-Activity Relationship) F->G

General workflow for synthesis and antibacterial screening of analogues.
Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method, a standard laboratory procedure.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured in an appropriate broth medium to a specified cell density, typically corresponding to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The synthesized analogues were serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates were incubated under specific conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Structure-Activity Relationship

The presented data allows for the deduction of key structure-activity relationships (SAR), which are crucial for guiding the design of more potent antibacterial agents.

G cluster_modifications Structural Modifications cluster_activity Impact on Antibacterial Activity Core 3-(4-hydroxyphenyl)propanoic acid scaffold Mod1 Introduction of Hydrazone Moiety with Heterocycles Core->Mod1 Mod2 Chlorination of the Phenyl Ring Core->Mod2 Mod3 Variation of Alkyl Ester Chain Length Core->Mod3 Act1 Increased potency and broader spectrum Mod1->Act1 Act2 Enhanced activity against specific bacteria (E. coli, S. aureus) Mod2->Act2 Act3 Increased antimicrobial effect with longer chains Mod3->Act3

Structure-activity relationship of 3-(4-hydroxyphenyl)propanoic acid analogues.

The derivatization of the 3-(4-hydroxyphenyl)propanoic acid scaffold has proven to be a fruitful strategy in the quest for new antibacterial agents. The introduction of specific functional groups, such as heterocyclic hydrazones and chlorine atoms, can significantly enhance the potency and modulate the spectrum of activity. Further exploration of these structural modifications holds promise for the development of effective therapeutics to combat the growing threat of antibiotic resistance.

References

A Comparative Analysis of Methyl 3-(4-hydroxyphenyl)propionate and Other Natural Nitrification Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable agricultural practices has intensified research into natural nitrification inhibitors (NIs) as eco-friendly alternatives to their synthetic counterparts. Among these, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a compound exuded from the roots of sorghum (Sorghum bicolor), has emerged as a promising candidate.[1][2] This guide provides a comparative study of MHPP and other natural nitrification inhibitors, supported by experimental data, to aid researchers in their evaluation and potential application.

Performance Comparison of Natural Nitrification Inhibitors

The efficacy of nitrification inhibitors is influenced by various factors, including soil type, pH, and the microbial communities present.[3][4] The following table summarizes the performance of MHPP in comparison to other natural and synthetic nitrification inhibitors based on available experimental data.

Nitrification InhibitorTypeSource/OrganismInhibition Rate (%)Target MicroorganismsSoil TypeReference
This compound (MHPP) NaturalSorghum (Sorghum bicolor) root exudates18.3 - 55.5Primarily Ammonia-Oxidizing Bacteria (AOB)Acidic Soil[5][6][7]
14.1 - 20.2Calcareous Soil[5][6][7]
Methyl 3-(4-hydroxyphenyl)acrylate (MHPA) NaturalPlant-derivedHigher than MHPPPutative AOB/comammox-selectiveAgricultural Soils[3][4]
Limonene NaturalPlant-derivedComparable to DCDNot specifiedAgricultural Soils[3][4]
Neem (Azadirachta indica) cake/oil NaturalNeem treeVaries (e.g., 21.4% N₂O reduction with neem-coated urea)Not specifiedClay Loam Soil[8]
Karanj (Pongamia glabra) seed extract NaturalKaranj treeSignificant NI activityNot specifiedVarious[9][10]
Siliceous Minerals (analcite + tripoli) NaturalMineralsHigher than nitrapyrinNitrifiers, denitrifiers, and certain micromycetesVarious agricultural soils[11]
Dicyandiamide (DCD) SyntheticChemical Synthesis~42.3 (meta-analysis)Primarily AOBGrassland and Cropland[12][13]
3,4-Dimethylpyrazole phosphate (B84403) (DMPP) SyntheticChemical Synthesis56.6 (acidic soil), 50.3 (calcareous soil)Primarily AOBAcidic and Calcareous Soils[5][6][7][13]

Experimental Protocols

Accurate assessment of nitrification inhibition requires robust experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of these compounds.

Nitrification Inhibition Assay in Soil Microcosms

This method is used to evaluate the inhibitory effect of a compound on the overall nitrification process in a soil sample.

Materials:

  • Fresh soil samples, sieved (2 mm)

  • Test compound (e.g., MHPP) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) solution

  • Potassium chloride (KCl) solution for extraction

  • Incubation containers (e.g., glass jars with airtight lids)

  • Spectrophotometer or a suitable analytical instrument for nitrate (B79036) and ammonium quantification

Procedure:

  • Soil Preparation: Weigh a defined amount of fresh, sieved soil (e.g., 50 g) into each incubation container.

  • Treatment Application:

    • Prepare stock solutions of the test inhibitor at various concentrations.

    • Add the inhibitor solution to the soil to achieve the desired final concentration (e.g., µg of inhibitor per g of dry soil). A control group with only the solvent should be included.

    • Add a solution of (NH₄)₂SO₄ to provide a substrate for nitrification.

  • Incubation: Adjust the soil moisture to a specific water-holding capacity (e.g., 60%). Seal the containers and incubate them in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 7, 14, and 21 days). Ensure proper aeration at regular intervals if using sealed containers without continuous airflow.

  • Extraction: At each sampling time point, extract inorganic nitrogen (NH₄⁺-N and NO₃⁻-N) from a subsample of the soil using a KCl solution (e.g., 2 M). Shake the soil-KCl suspension for a specified time (e.g., 1 hour) and then filter or centrifuge to obtain a clear extract.

  • Quantification: Analyze the concentrations of NH₄⁺-N and NO₃⁻-N in the extracts using a colorimetric method (e.g., Berthelot reaction for ammonium and the Griess reaction for nitrate after cadmium reduction) or an automated nutrient analyzer.

  • Calculation of Inhibition: The percentage of nitrification inhibition is calculated using the formula: Inhibition (%) = [1 - (Net NO₃⁻ produced in treated soil / Net NO₃⁻ produced in control soil)] x 100

Pure Culture Inhibition Assay using Nitrosomonas europaea

This assay specifically measures the direct inhibitory effect of a compound on ammonia-oxidizing bacteria.[14][15]

Materials:

  • Pure culture of Nitrosomonas europaea

  • Growth medium specific for Nitrosomonas

  • Test compound

  • Microplate reader or spectrophotometer

  • Reagents for nitrite (B80452) quantification (Griess reagent)

Procedure:

  • Culture Preparation: Grow Nitrosomonas europaea in its specific liquid medium until it reaches the exponential growth phase.

  • Assay Setup: In a multi-well plate, add a defined volume of the bacterial culture to each well.

  • Inhibitor Addition: Add different concentrations of the test compound to the wells. Include a positive control (a known inhibitor like allylthiourea) and a negative control (solvent only).

  • Incubation: Incubate the plate at the optimal growth temperature for Nitrosomonas europaea (e.g., 30°C) for a specific duration (e.g., 24-48 hours).[14]

  • Nitrite Measurement: After incubation, measure the concentration of nitrite (NO₂⁻) produced in each well using the Griess reagent, which forms a colored product that can be quantified spectrophotometrically.

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of nitrite production (IC50 value) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms

MHPP not only acts as a nitrification inhibitor but also influences plant physiology. Research has shown that MHPP can modulate root system architecture by interfering with auxin signaling through a nitric oxide (NO) and reactive oxygen species (ROS) mediated pathway.[1][16][17]

MHPP_Signaling_Pathway MHPP This compound (MHPP) NO_Production Nitric Oxide (NO) Production MHPP->NO_Production ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation NO_Production->ROS_Accumulation Auxin_Signaling Auxin Signaling Pathway ROS_Accumulation->Auxin_Signaling Root_Development Modulation of Root System Architecture (e.g., Inhibition of Primary Root Elongation, Promotion of Lateral Root Formation) Auxin_Signaling->Root_Development

Caption: MHPP-induced signaling pathway modulating root development.

The following diagram illustrates the typical workflow for evaluating nitrification inhibitors, from initial screening to soil microcosm studies.

NI_Evaluation_Workflow cluster_0 Laboratory Screening cluster_1 Soil-Based Evaluation cluster_2 Mechanism of Action Pure_Culture_Assay Pure Culture Assay (e.g., Nitrosomonas europaea) IC50_Determination IC50 Value Determination Pure_Culture_Assay->IC50_Determination Soil_Microcosm_Study Soil Microcosm Incubation (Varying Soil Types & Conditions) IC50_Determination->Soil_Microcosm_Study Promising Candidates Inhibition_Rate_Analysis Analysis of Nitrification Inhibition Rate over Time Soil_Microcosm_Study->Inhibition_Rate_Analysis Microbial_Community_Analysis Microbial Community Analysis (e.g., qPCR of amoA genes for AOA & AOB) Inhibition_Rate_Analysis->Microbial_Community_Analysis

Caption: Experimental workflow for the evaluation of nitrification inhibitors.

References

Unraveling the Mechanism of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) in Arabidopsis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the genetic and physiological evidence supporting the auxin-like activity of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) in Arabidopsis thaliana, and a comparison with established auxin-related compounds.

This compound (MHPP), a naturally occurring root exudate, has been identified as a significant modulator of root system architecture in the model plant Arabidopsis thaliana. Genetic and physiological studies have elucidated a mechanism whereby MHPP interferes with auxin signaling, a critical pathway in plant development. This guide provides a comprehensive comparison of MHPP's effects with those of natural auxin and auxin transport inhibitors, supported by experimental data, to confirm its mechanism of action.

Performance Comparison: MHPP vs. Auxin and Auxin Transport Inhibitors

The primary effects of MHPP on Arabidopsis root development are a dose-dependent inhibition of primary root elongation and a promotion of lateral root formation.[1] This phenotype closely mimics the effects of exogenous application of the natural auxin, indole-3-acetic acid (IAA), and is in stark contrast to the effects of auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA), which also inhibit primary root growth but typically reduce lateral root formation.

TreatmentPrimary Root ElongationLateral Root FormationEndogenous Auxin Levels in Root Tip
Control NormalNormalBaseline
MHPP InhibitedPromotedIncreased
Exogenous IAA InhibitedPromotedIncreased
NPA (Auxin Transport Inhibitor) InhibitedInhibitedAccumulation at the very tip, but reduced in the elongation zone

This table summarizes the qualitative effects observed in genetic studies. Quantitative data from direct comparative experiments are detailed in the referenced literature.

Mechanism of Action: An Auxin-Like Signaling Cascade

Genetic studies in Arabidopsis reveal that MHPP's influence on root architecture is mediated through the canonical auxin signaling pathway, with the addition of a nitric oxide (NO) and reactive oxygen species (ROS) signaling component.[1][2][3]

Signaling Pathway of MHPP in Arabidopsis Root Cells

MHPP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Root Cell cluster_auxin_synthesis Auxin Biosynthesis cluster_auxin_transport Auxin Transport cluster_auxin_signaling Auxin Signaling MHPP MHPP NO_Synthase NO Synthase (Putative) MHPP->NO_Synthase Induces NO Nitric Oxide (NO) NO_Synthase->NO ROS_Production NADPH Oxidase (e.g., RBOHC) NO->ROS_Production Promotes ROS Reactive Oxygen Species (ROS) ROS_Production->ROS Auxin_Biosynthesis_Genes Up-regulation of Auxin Biosynthesis Genes (e.g., YUCCA) ROS->Auxin_Biosynthesis_Genes Mediates PIN4 Repression of PIN4 Expression ROS->PIN4 Mediates Aux_IAA_Degradation Degradation of Aux/IAA Repressors ROS->Aux_IAA_Degradation Mediates IAA Increased Endogenous IAA Auxin_Biosynthesis_Genes->IAA PIN4->IAA Inhibits Transport Out ARF_Activation Activation of Auxin Response Factors (ARFs) Aux_IAA_Degradation->ARF_Activation Leads to Auxin_Response_Genes Expression of Auxin-Responsive Genes ARF_Activation->Auxin_Response_Genes Root_Development Altered Root Development (↓ Primary Root, ↑ Lateral Roots) Auxin_Response_Genes->Root_Development IAA->Aux_IAA_Degradation Promotes

Caption: MHPP signaling pathway in Arabidopsis root cells.

MHPP treatment leads to an increase in endogenous IAA levels by up-regulating auxin biosynthesis genes and altering the expression of auxin carriers.[1] Furthermore, MHPP promotes the degradation of Aux/IAA transcriptional repressors, a key step in activating auxin-responsive gene expression.[1][2] The involvement of NO and ROS is a crucial part of this pathway, as suppressing their accumulation alleviates the inhibitory effect of MHPP on primary root elongation.[1][3]

Experimental Data and Protocols

The confirmation of MHPP's mechanism is supported by a range of experimental data from genetic, physiological, and molecular studies.

Key Experimental Findings
ExperimentWild-Typeyucca Mutant (Auxin Overproducer)axr3-3 Mutant (Auxin Insensitive)
Primary Root Length (Control) NormalShorterNormal
Primary Root Length (+MHPP) InhibitedFurther InhibitedLess Sensitive to Inhibition
Lateral Root Number (Control) NormalIncreasedNormal
Lateral Root Number (+MHPP) IncreasedFurther IncreasedLess Sensitive to Increase

This table illustrates the comparative phenotypes observed in wild-type and auxin-related mutants, supporting the role of auxin signaling in MHPP's effects. Data is based on findings reported in Liu et al., 2016.[1]

Experimental Workflow: Genetic Analysis of MHPP Response

Experimental_Workflow start Start: Select Arabidopsis Genotypes genotypes Wild-Type (Col-0) Auxin Overproducer (e.g., yucca) Auxin Insensitive (e.g., axr3-3) start->genotypes sterilization Surface Sterilize Seeds genotypes->sterilization plating Plate on MS Medium (Control vs. MHPP) sterilization->plating growth Vertical Growth in Controlled Environment plating->growth phenotyping Phenotypic Analysis: - Primary Root Length - Lateral Root Number growth->phenotyping data_analysis Statistical Analysis and Comparison phenotyping->data_analysis conclusion Conclusion: Confirm role of auxin pathway in MHPP response data_analysis->conclusion

Caption: Workflow for genetic analysis of MHPP's effect on root architecture.

Detailed Experimental Protocols

Plant Material and Growth Conditions:

  • Arabidopsis thaliana ecotype Columbia (Col-0) was used as the wild-type.

  • Seeds were surface-sterilized and plated on Murashige and Skoog (MS) medium supplemented with various concentrations of MHPP, IAA, or NPA.

  • Plates were incubated vertically in a growth chamber under controlled light and temperature conditions.

Phenotypic Analysis:

  • Primary root length and the number of emerged lateral roots were quantified at specific time points using imaging software.

Quantification of Endogenous Auxin:

  • Root tips were excised and frozen in liquid nitrogen.

  • Endogenous free IAA was extracted and purified.

  • Quantification was performed using gas chromatography-tandem mass spectrometry (GC-MS/MS) with an internal standard.

Detection of Nitric Oxide (NO) and Reactive Oxygen Species (ROS):

Gene Expression Analysis:

  • Total RNA was extracted from root tissues.

  • cDNA was synthesized by reverse transcription.

  • Quantitative real-time PCR (qRT-PCR) was performed to determine the relative expression levels of auxin biosynthesis and signaling genes.

Conclusion

The collective evidence from genetic studies in Arabidopsis strongly confirms that this compound modulates root system architecture by acting as an auxin-like substance. Its mechanism involves the induction of a NO/ROS signaling cascade that subsequently enhances endogenous auxin levels and signaling. The resulting phenotype of inhibited primary root growth and promoted lateral root formation is consistent with elevated auxin activity. This places MHPP as a key signaling molecule in the complex regulation of plant development and its interaction with the soil environment. Researchers and drug development professionals can leverage this understanding to explore novel approaches for modulating plant growth and stress responses.

References

Assessing the Specificity of Methyl 3-(4-hydroxyphenyl)propionate for Ammonia-Oxidizing Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a biological nitrification inhibitor, with other common synthetic and biological inhibitors. The focus is on the specificity of these compounds for ammonia-oxidizing bacteria (AOB), a critical factor in managing the nitrogen cycle in various environments. This document summarizes key performance data, details experimental protocols for inhibitor assessment, and visualizes relevant biological pathways and workflows.

Comparative Performance of Nitrification Inhibitors

The efficacy of nitrification inhibitors is crucial for their application in agriculture and environmental management. The following table summarizes the effective concentrations (EC50) of MHPP and other selected inhibitors, providing a quantitative basis for comparison. EC50 represents the concentration of an inhibitor that causes a 50% reduction in the activity of the target microorganisms.

InhibitorTypeTarget Organism(s)EC50 (µM)Soil Type for EC50 DeterminationReference
This compound (MHPP) BiologicalAOB/comammox (putative)Not explicitly determined, but showed lower inhibition than MHPA and limonene.[1]Alkaline and Calcareous Soils[1]
Methyl 3-(4-hydroxyphenyl)acrylate (MHPA) BiologicalAOB/comammox (putative)Not explicitly determined, but showed the highest inhibition among the tested BNIs.[1]Alkaline and Calcareous Soils[1]
Limonene BiologicalGeneral NitrificationNot explicitly determined, but showed moderate inhibition.[1]Alkaline and Calcareous Soils[1]
Dicyandiamide (DCD) SyntheticAOB248.7 ± 7.4Not specified[2]
3,4-Dimethylpyrazole phosphate (B84403) (DMPP) SyntheticAOBNot explicitly determined, but showed strong inhibition.[1]Alkaline and Calcareous Soils[1]
Nitrapyrin SyntheticAOBNot explicitly determined, but was the most effective SNI tested.[1]Alkaline and Calcareous Soils[1]

Note: The inhibitory efficacy of these compounds can be influenced by soil properties such as pH. For instance, the efficacy of some biological nitrification inhibitors (BNIs) increased when an alkaline soil was neutralized.[1]

Experimental Protocols

Accurate assessment of nitrification inhibitor specificity requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments.

Nitrification Inhibition Assay in Pure Cultures

This protocol is adapted from established methods for assessing the inhibition of ammonia (B1221849) oxidation by pure cultures of Nitrosomonas species.[3][4]

Objective: To determine the inhibitory effect of a compound on the ammonia-oxidizing activity of a pure AOB culture.

Materials:

  • Pure culture of an AOB strain (e.g., Nitrosomonas europaea).

  • Growth medium specific to the AOB strain.

  • Test compound (e.g., MHPP) dissolved in a suitable solvent (e.g., DMSO).

  • Control solvent.

  • Ammonium (B1175870) sulfate (B86663) solution.

  • Reagents for nitrite (B80452) quantification (e.g., Griess reagent).

  • Sterile test tubes or microplates.

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Culture Preparation: Grow the AOB strain in its specific medium until it reaches the exponential growth phase.

  • Inoculum Preparation: Harvest the cells by centrifugation and wash them with fresh, sterile medium to remove any residual nitrite. Resuspend the cells in fresh medium to a standardized cell density.

  • Assay Setup:

    • In sterile test tubes or microplate wells, add a defined volume of the AOB inoculum.

    • Add the test compound at various concentrations. Include a solvent control (same volume of solvent without the compound) and a no-inhibitor control.

    • Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at the optimal growth temperature of the AOB strain.

  • Initiation of Reaction: Start the ammonia oxidation reaction by adding a known concentration of ammonium sulfate to each tube/well.

  • Incubation: Incubate the tubes/plates in an incubator shaker at the optimal temperature and shaking speed for a defined period (e.g., 4 hours).

  • Measurement of Nitrite Production: At the end of the incubation period, stop the reaction (e.g., by adding a reagent that inhibits further activity or by centrifugation). Measure the concentration of nitrite produced in each sample using a colorimetric method, such as the Griess assay.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value from the resulting dose-response curve.

Quantification of AOB and AOA in Soil Samples using qPCR

This protocol provides a general framework for quantifying the abundance of ammonia-oxidizing bacteria (AOB) and archaea (AOA) in soil samples using quantitative polymerase chain reaction (qPCR), targeting the amoA gene.

Objective: To determine the abundance of AOB and AOA communities in soil samples treated with nitrification inhibitors.

Materials:

  • Soil samples from experimental plots.

  • DNA extraction kit for soil.

  • Primers specific for AOB and AOA amoA genes.

  • qPCR master mix (containing SYBR Green or a probe).

  • Real-time PCR instrument.

  • Standard DNA for calibration curves (plasmids containing the target amoA gene fragment).

Procedure:

  • Soil Sampling and DNA Extraction:

    • Collect soil samples from the different treatment groups (e.g., control, MHPP-treated).

    • Extract total genomic DNA from a known weight of soil using a commercially available soil DNA extraction kit, following the manufacturer's instructions.

  • DNA Quantification and Quality Check:

    • Quantify the extracted DNA using a spectrophotometer or a fluorometer.

    • Assess the purity of the DNA by measuring the A260/A280 and A260/A230 ratios.

  • qPCR Assay Setup:

    • Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for either AOB or AOA amoA genes, and the template DNA.

    • Prepare a standard curve using serial dilutions of the standard DNA.

    • Include no-template controls to check for contamination.

  • qPCR Amplification:

    • Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program. The program typically includes an initial denaturation step, followed by a number of cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the known copy numbers of the standard DNA.

    • Determine the copy number of the amoA gene in the soil DNA samples by interpolating their Ct values on the standard curve.

    • Normalize the gene copy numbers to the amount of soil DNA used in the reaction and express the results as gene copies per gram of dry soil.

  • Statistical Analysis: Compare the abundance of AOB and AOA between the different treatment groups to assess the effect of the nitrification inhibitor.

Visualizing Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly aid in understanding complex biological processes and experimental designs.

Ammonia Oxidation Pathway in Nitrosomonas europaea

The primary target for many nitrification inhibitors is the ammonia monooxygenase (AMO) enzyme, which catalyzes the first step in ammonia oxidation.

AmmoniaOxidation cluster_cell Nitrosomonas europaea cluster_membrane Cell Membrane cluster_periplasm Periplasm AMO Ammonia Monooxygenase (AMO) NH2OH Hydroxylamine (NH2OH) AMO->NH2OH H2O H2O AMO->H2O HAO Hydroxylamine Oxidoreductase (HAO) NO2 Nitrite (NO2-) HAO->NO2 e_out 4e- HAO->e_out H_out 5H+ HAO->H_out NH3 Ammonia (NH3) NH3->AMO NH2OH->HAO O2 O2 O2->AMO e_in 2e- e_in->AMO H_in 2H+ H_in->AMO Inhibitor Nitrification Inhibitor (e.g., MHPP) Inhibitor->AMO Inhibition

Caption: The ammonia oxidation pathway in Nitrosomonas europaea and the inhibitory action of nitrification inhibitors on Ammonia Monooxygenase (AMO).

Experimental Workflow for Assessing Inhibitor Specificity

A systematic workflow is essential for comparing the specificity of different nitrification inhibitors.

InhibitorSpecificityWorkflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis AOB_Culture Pure AOB Culture (e.g., Nitrosomonas) AOB_Assay Perform Inhibition Assay on AOB Culture AOB_Culture->AOB_Assay AOA_Culture Pure AOA Culture (e.g., Nitrososphaera) AOA_Assay Perform Inhibition Assay on AOA Culture AOA_Culture->AOA_Assay Inhibitors Prepare Inhibitor Stock Solutions (MHPP, DMPP, etc.) Inhibitors->AOB_Assay Inhibitors->AOA_Assay AOB_EC50 Determine EC50 for AOB AOB_Assay->AOB_EC50 AOA_EC50 Determine EC50 for AOA AOA_Assay->AOA_EC50 Compare Compare EC50 Values (AOB vs. AOA) AOB_EC50->Compare AOA_EC50->Compare Specificity Specificity Compare->Specificity

Caption: Workflow for determining the specificity of nitrification inhibitors by comparing their effects on pure cultures of ammonia-oxidizing bacteria (AOB) and archaea (AOA).

Logical Relationship of Nitrification Inhibition in Soil

The ultimate goal of using nitrification inhibitors is to modulate nitrogen cycling in complex soil environments.

SoilNitrificationInhibition cluster_soil Soil Environment Ammonium Ammonium (NH4+) from Fertilizers/Organic Matter AOB Ammonia-Oxidizing Bacteria (AOB) Ammonium->AOB Oxidation AOA Ammonia-Oxidizing Archaea (AOA) Ammonium->AOA Oxidation Nitrite Nitrite (NO2-) AOB->Nitrite AOA->Nitrite Nitrate (B79036) Nitrate (NO3-) Nitrite->Nitrate N2O N2O Emissions Nitrite->N2O Leaching Nitrate Leaching Nitrate->Leaching Inhibitor Nitrification Inhibitor (e.g., MHPP) Inhibitor->AOB Inhibition

Caption: Logical flow of nitrification in soil and the impact of a specific inhibitor on the process, leading to reduced nitrate leaching and nitrous oxide emissions.

References

Safety Operating Guide

Proper Disposal of Methyl 3-(4-hydroxyphenyl)propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 3-(4-hydroxyphenyl)propionate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize environmental impact and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a dust mask (e.g., N95) may be necessary.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Containment:

  • For solid waste, collect in a clearly labeled, sealed container. For spills, sweep up the material and place it into a suitable disposal container.[1][2][5]

  • For solutions, use a sealed, leak-proof container. Ensure the container is compatible with the solvent used.

  • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

3. Consultation of Regulations:

  • It is the responsibility of the waste generator to properly classify the waste.[2][5][6]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Refer to local, regional, and national hazardous waste regulations for complete and accurate classification.[2][5][6] In the United States, the Environmental Protection Agency (EPA) guidelines in 40 CFR 261.3 can be a reference.[5][6]

4. Disposal Pathway:

  • The primary recommended disposal method is to send the contained waste to an approved waste disposal plant.[1][2][3][6]

  • Do not dispose of this compound down the drain or in regular trash.[1][2] This substance may be toxic to aquatic life with long-lasting effects.[7][8]

  • Arrange for pickup by a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste Stream (Solid or Liquid) ppe->characterize contain Contain in a Labeled, Sealed Waste Container characterize->contain consult Consult Institutional EHS & Local Regulations contain->consult classify Classify as Hazardous Waste consult->classify dispose Arrange Pickup by Approved Hazardous Waste Contractor classify->dispose end End: Proper Disposal Complete dispose->end

Disposal Workflow for this compound

References

Personal protective equipment for handling Methyl 3-(4-hydroxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-(4-hydroxyphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 5597-50-2). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a controlled environment.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound. Always inspect PPE for integrity before use.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are an excellent choice for general duty and provide protection from a wide variety of solvents.[3][4]
Eye & Face Protection Safety glasses with side shields or GogglesMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Respiratory Protection Dust mask / RespiratorA NIOSH-approved N95 dust mask or higher is recommended when handling the powder form to avoid inhalation.
Body Protection Laboratory coatA standard lab coat should be worn to protect from skin contact.
Footwear Closed-toe shoesRequired at all times in the laboratory.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is the preferred engineering control, especially when working with the powdered form, to minimize inhalation of dust.[5][6]

  • Designated Area: Establish a designated area for handling the chemical. Cover the work surface with absorbent bench paper to contain any spills.[5]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes. Do not breathe in the dust.[1]

  • Weighing: If weighing the powder, do so in an enclosed balance or within a fume hood to control dust.[5] Using weigh boats can help prevent spills.[5]

  • Keeping Containers Closed: Keep the container of this compound tightly closed when not in use.[2]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse eyes with plenty of water for several minutes, also under the eyelids. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]

  • Inhalation: Move the individual to fresh air. If the person is not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Spill: For a small spill, sweep up the material and shovel it into a suitable container for disposal.[1] Use spark-proof tools and explosion-proof equipment if necessary.[1] Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Material to be DisposedDisposal Procedure
Excess this compound Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][7]
Contaminated PPE (gloves, lab coat, etc.) Contaminated PPE should be placed in a sealed, labeled bag and disposed of as hazardous waste according to your institution's and local regulations.
Contaminated Labware and Bench Paper Disposable labware and bench paper should be collected in a designated, labeled hazardous waste container. Non-disposable labware should be decontaminated with an appropriate solvent before washing.

Experimental Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handling_weigh Weigh Chemical prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Workspace handling_reaction->cleanup_decontaminate emergency_spill Spill handling_reaction->emergency_spill emergency_exposure Personal Exposure handling_reaction->emergency_exposure cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Methyl 3-(4-hydroxyphenyl)propionate
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